molecular formula C21H24N2O4 B1199756 Uncarine A CAS No. 6899-73-6

Uncarine A

Cat. No.: B1199756
CAS No.: 6899-73-6
M. Wt: 368.4 g/mol
InChI Key: JMIAZDVHNCCPDM-DQDWJNSRSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Uncarine A is a member of indolizines.
This compound has been reported in Uncaria hirsuta, Uncaria tomentosa, and Uncaria elliptica with data available.
unsure if isomer belongs with this or uncarine E

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (1R,4aS,5aS,6S,10aR)-1-methyl-2'-oxospiro[1,4a,5,5a,7,8,10,10a-octahydropyrano[3,4-f]indolizine-6,3'-1H-indole]-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4/c1-12-14-10-23-8-7-21(16-5-3-4-6-17(16)22-20(21)25)18(23)9-13(14)15(11-27-12)19(24)26-2/h3-6,11-14,18H,7-10H2,1-2H3,(H,22,25)/t12-,13+,14-,18+,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMIAZDVHNCCPDM-DQDWJNSRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CN3CCC4(C3CC2C(=CO1)C(=O)OC)C5=CC=CC=C5NC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]2CN3CC[C@@]4([C@@H]3C[C@@H]2C(=CO1)C(=O)OC)C5=CC=CC=C5NC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701100064
Record name Methyl (1′R,3S,4′aS,5′aS,10′aR)-1,2,5′,5′a,7′,8′,10′,10′a-octahydro-1′-methyl-2-oxospiro[3H-indole-3,6′(4′aH)-[1H]pyrano[3,4-f]indolizine]-4′-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701100064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6899-73-6
Record name Methyl (1′R,3S,4′aS,5′aS,10′aR)-1,2,5′,5′a,7′,8′,10′,10′a-octahydro-1′-methyl-2-oxospiro[3H-indole-3,6′(4′aH)-[1H]pyrano[3,4-f]indolizine]-4′-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6899-73-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Uncarine A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006899736
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl (1′R,3S,4′aS,5′aS,10′aR)-1,2,5′,5′a,7′,8′,10′,10′a-octahydro-1′-methyl-2-oxospiro[3H-indole-3,6′(4′aH)-[1H]pyrano[3,4-f]indolizine]-4′-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701100064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name UNCARINE A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N27X6B2Q57
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Uncarine A: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

FOR RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PURPOSES ONLY

Abstract

Uncarine A, a pentacyclic oxindole (B195798) alkaloid isolated from plants of the Uncaria genus, commonly known as Cat's Claw, has garnered significant attention within the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of this compound, including its chemical properties, and explores its potential therapeutic applications with a focus on its anti-inflammatory, neuroprotective, and anticancer effects. Detailed experimental protocols and signaling pathway diagrams are provided to support researchers in their investigation of this promising natural compound.

Chemical and Physical Properties

This compound is a significant bioactive compound found in the bark and roots of Uncaria tomentosa.[1] Its chemical and physical properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 6899-73-6[1][2]
Molecular Formula C₂₁H₂₄N₂O₄[2]
Molecular Weight 368.43 g/mol [1][2][3]
Appearance Powder[2]
Storage Store at -20°C
Solubility Soluble in chloroform (B151607) and methanol

Biological Activities and Therapeutic Potential

Alkaloids derived from Uncaria species, including this compound, have demonstrated a wide array of biological activities, positioning them as compounds of interest for drug development.[1] Key therapeutic areas of investigation for this compound and related alkaloids include:

  • Anti-inflammatory Effects: Uncaria tomentosa extracts have been traditionally used to treat inflammatory conditions.[4] Research suggests that these effects are mediated, in part, through the inhibition of pro-inflammatory cytokines.[4]

  • Neuroprotective Properties: Studies on alkaloids from Uncaria rhynchophylla suggest a neuroprotective role in the context of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[5][6] The mechanisms may involve the modulation of pathways such as the PI3K/Akt/GSK-3β signaling cascade.[5][6]

  • Anticancer Activity: Various Uncaria alkaloids have been shown to inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death).[2][3][7][8]

Signaling Pathways

The biological effects of this compound and related alkaloids are understood to be mediated through the modulation of key cellular signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows the NF-κB p50/p65 heterodimer to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Extracts from Uncaria tomentosa have been shown to inhibit NF-κB activation, suggesting a potential mechanism for their anti-inflammatory effects.[9][10][11][12][13][14]

NF_kB_Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory Stimuli Pro-inflammatory Stimuli IKK IKK Pro-inflammatory Stimuli->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates IKK->IκBα Leads to degradation of IκBα NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) Inhibits NF-κB (p50/p65)_n NF-κB (p50/p65) NF-κB (p50/p65)->NF-κB (p50/p65)_n Translocates This compound This compound This compound->IKK Inhibits Gene Transcription Gene Transcription NF-κB (p50/p65)_n->Gene Transcription Activates Inflammatory Response Inflammatory Response Gene Transcription->Inflammatory Response

Inhibition of the NF-κB Signaling Pathway by this compound.
PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and apoptosis. Activation of this pathway is implicated in both normal cellular processes and in the pathology of diseases such as cancer and neurodegenerative disorders. Some natural compounds have been shown to exert their neuroprotective effects by activating the PI3K/Akt pathway, which in turn can inhibit pro-apoptotic proteins and promote cell survival.[15][16] Studies on related alkaloids from Uncaria species suggest that modulation of this pathway may contribute to their observed neuroprotective effects.[6]

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth Factor Receptor Growth Factor Receptor PI3K PI3K Growth Factor Receptor->PI3K Activates Akt Akt PI3K->Akt Activates Pro-apoptotic Proteins Pro-apoptotic Proteins Akt->Pro-apoptotic Proteins Inhibits Cell Survival Cell Survival Akt->Cell Survival Promotes This compound This compound This compound->Akt Potentially Modulates

Potential Modulation of the PI3K/Akt Pathway by this compound.

Experimental Protocols

The following are generalized protocols for key experiments relevant to the study of this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent used for this compound).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.

  • Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis induced by this compound.

Materials:

  • This compound

  • 6-well plates

  • Annexin V-FITC (or another fluorochrome)

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with various concentrations of this compound for a specified duration.

  • Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.

  • Resuspend the cells in Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

NF-κB Activation Assay (Luciferase Reporter Assay)

This assay measures the transcriptional activity of NF-κB in response to treatment with this compound.

Materials:

  • Cells transfected with a luciferase reporter plasmid containing NF-κB binding sites.

  • This compound

  • Stimulating agent (e.g., TNF-α or LPS)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed the transfected cells in a multi-well plate.

  • Pre-treat the cells with different concentrations of this compound for a specified time.

  • Stimulate the cells with an NF-κB activating agent (e.g., TNF-α).

  • After the stimulation period, lyse the cells.

  • Add the luciferase assay reagent to the cell lysate.

  • Measure the luminescence using a luminometer. A decrease in luminescence in this compound-treated cells compared to the stimulated control indicates inhibition of NF-κB activation.

Conclusion

This compound is a promising natural product with a range of biological activities that warrant further investigation for its therapeutic potential. This technical guide provides foundational information for researchers, including its chemical properties, known biological effects, and relevant experimental protocols. The provided signaling pathway diagrams offer a visual representation of the potential mechanisms of action of this compound. It is anticipated that continued research will further elucidate the therapeutic applications of this intriguing alkaloid.

References

Uncarine A: A Technical Guide to Its Natural Sources, Quantification, and Biological Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uncarine A, a pentacyclic oxindole (B195798) alkaloid, is a significant bioactive compound predominantly found in plant species of the Uncaria genus, commonly known as Cat's Claw.[1][2] This document provides a comprehensive technical overview of the natural sources of this compound, detailed methodologies for its extraction and quantification, and an exploration of its molecular mechanisms of action, particularly its role in modulating inflammatory signaling pathways.

Natural Sources of this compound

This compound has been identified in several species within the Uncaria genus, which are primarily woody vines native to the tropical and subtropical regions of Central and South America and Asia. The concentration of this compound and other related alkaloids can vary significantly depending on the plant species, the specific part of the plant utilized (e.g., bark, roots, leaves), geographical location, and the chemotype of the plant.[1][3][4]

The primary plant sources of this compound include:

  • Uncaria tomentosa : Commonly referred to as Cat's Claw, this is the most well-studied source of this compound and other oxindole alkaloids. The bark and root are the most frequently utilized parts for alkaloid extraction.

  • Uncaria guianensis : Also known as Cat's Claw, this species is another significant source of pentacyclic oxindole alkaloids.

  • Uncaria hirsuta : This species has also been reported to contain this compound.

  • Uncaria elliptica : Another documented source of this compound.

  • Uncaria callophylla : LC-MS/MS analysis has identified this compound in the methanolic extract of the stems of this plant.

It is important to note that the alkaloid profile, including the presence and concentration of this compound, can differ substantially between these species and even within the same species due to the existence of different chemotypes.

Quantitative Analysis of this compound in Plant Material

The quantification of this compound in Uncaria species is crucial for the standardization of herbal preparations and for pharmacological research. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS/MS) are the most common and reliable methods for the accurate determination of this compound and other alkaloids.

Table 1: Quantitative Data of Oxindole Alkaloids in Uncaria tomentosa

Plant PartTotal Oxindole Alkaloids (g%)Pentacyclic Oxindole Alkaloids (POA) (g%)Tetracyclic Oxindole Alkaloids (TOA) (g%)Reference
Stem Bark (Wild)0.328 - 2.5910.057 - 2.584Not specified
Branches (Wild)0.347 - 1.4310.052 - 0.9990.003 - 1.335
Leaves (Wild)0.360 - 4.7920.041 - 2.1930.003 - 4.371

Note: this compound is a pentacyclic oxindole alkaloid. The data represents the range of total and specific alkaloid types found in wild populations, highlighting the chemical variability.

Experimental Protocols

Protocol 1: Extraction and Isolation of Oxindole Alkaloids from Uncaria tomentosa Bark

This protocol outlines a general procedure for the extraction and isolation of an alkaloid-enriched fraction from U. tomentosa bark, which can be further purified to yield this compound.

1. Plant Material Preparation:

  • Dry the bark of Uncaria tomentosa at a controlled temperature (e.g., 40-50°C) to prevent degradation of thermolabile compounds.
  • Grind the dried bark into a fine powder to increase the surface area for efficient extraction.

2. Extraction:

  • Perform an acid-base partition to obtain an alkaloid-enriched extract.
  • Alternatively, conduct extraction with boiling methanol (B129727) (e.g., 3 x 10 mL for 15 minutes per extraction cycle).

3. Clean-up and Fractionation:

  • For the methanolic extract, a strong cation exchange solid-phase extraction (SCX-SPE) can be employed for clean-up.
  • The crude alkaloid extract can be further fractionated using column chromatography with silica (B1680970) gel as the stationary phase.

4. Isolation of this compound:

  • Further purification of the fractions containing pentacyclic oxindole alkaloids can be achieved through preparative HPLC to isolate pure this compound.

Protocol 2: Quantification of this compound using HPLC

This protocol provides a methodology for the quantitative analysis of this compound in prepared extracts.

1. Sample Preparation:

  • Extract the powdered plant material with a suitable solvent, such as aqueous ethanol. The particle size of the powder can significantly impact extraction yields.
  • Filter the extract and dilute it to a known concentration for analysis.

2. HPLC System and Conditions:

  • Column: A C18 reversed-phase column is typically used.
  • Mobile Phase: A gradient elution with a mobile phase consisting of an organic buffer (e.g., 10 mM phosphate (B84403) buffer at pH 7.0) and acetonitrile (B52724) is effective for separating isomeric compounds.
  • Detection: UV detection at 245 nm is suitable for oxindole alkaloids.
  • Flow Rate: A typical flow rate is around 1.0 mL/min.

3. Calibration and Quantification:

  • Prepare a series of standard solutions of purified this compound at known concentrations.
  • Generate a calibration curve by plotting the peak area against the concentration of the standards.
  • Inject the prepared sample extract and determine the peak area corresponding to this compound.
  • Calculate the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Signaling Pathways and Mechanisms of Action

This compound and other components of Uncaria tomentosa extracts have been shown to exert significant anti-inflammatory effects. The primary mechanism underlying this activity is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines like TNF-α and interleukins.

By inhibiting the activation of NF-κB, this compound can effectively downregulate the inflammatory cascade. This makes it a compound of significant interest for the development of novel anti-inflammatory therapeutics.

Visualizations

experimental_workflow Experimental Workflow for this compound Analysis plant_material Uncaria sp. Plant Material (Bark, Root, Leaves) drying Drying plant_material->drying grinding Grinding drying->grinding extraction Extraction (e.g., Acid-Base Partition, Methanol) grinding->extraction filtration Filtration extraction->filtration cleanup Clean-up / Fractionation (e.g., SPE, Column Chromatography) filtration->cleanup hplc HPLC / UPLC-MS/MS Analysis cleanup->hplc isolation Isolation of Pure this compound cleanup->isolation quantification Quantification of this compound hplc->quantification

Caption: Workflow for this compound extraction, analysis, and isolation.

nf_kb_pathway This compound Inhibition of the NF-κB Signaling Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Inflammatory_Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex NFkB_p50_p65 NF-κB (p50/p65) NFkB_p50_p65_n NF-κB (p50/p65) NFkB_p50_p65->NFkB_p50_p65_n Translocation IkB_NFkB->NFkB_p50_p65 IκB Degradation Uncarine_A This compound Uncarine_A->IKK Inhibits DNA DNA NFkB_p50_p65_n->DNA Binds to Pro_inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_Genes

Caption: this compound's inhibitory effect on the NF-κB signaling pathway.

References

The Uncarine Alkaloid Tract: A Deep Dive into the Biosynthesis in Uncaria Species

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth exploration of the biosynthetic pathway of Uncarine alkaloids, a group of therapeutically significant monoterpenoid indole (B1671886) alkaloids (MIAs) found in Uncaria species, commonly known as Cat's Claw. This document outlines the current understanding of the enzymatic steps, key intermediates, and regulatory aspects of their formation, presenting a valuable resource for researchers in natural product chemistry, plant biochemistry, and drug discovery.

The Uncarine alkaloids, particularly the tetracyclic and pentacyclic oxindole (B195798) alkaloids such as rhynchophylline (B1680612), isorhynchophylline (B1663542), mitraphylline, and isomitraphylline, have garnered significant attention for their diverse pharmacological activities, including neuroprotective, cardiovascular, and anti-inflammatory effects. A thorough understanding of their biosynthesis is crucial for the metabolic engineering of these compounds and the development of novel therapeutic agents.

The Core Biosynthetic Pathway: From Primary Metabolism to Strictosidine (B192452)

The biosynthesis of all Uncarine alkaloids originates from the convergence of two primary metabolic pathways: the shikimate pathway, which provides the indole precursor tryptamine (B22526), and the methylerythritol phosphate (B84403) (MEP) pathway, which yields the monoterpenoid precursor secologanin.

The initial committed steps are catalyzed by a series of well-characterized enzymes:

  • Tryptophan Decarboxylase (TDC): This pyridoxal (B1214274) 5'-phosphate (PLP) dependent enzyme catalyzes the decarboxylation of L-tryptophan to produce tryptamine. This is a critical regulatory point, channeling primary metabolites into the alkaloid pathway.

  • Strictosidine Synthase (STR): Tryptamine then undergoes a Pictet-Spengler condensation with secologanin, a reaction stereospecifically catalyzed by strictosidine synthase. This reaction forms strictosidine, the universal precursor for all monoterpenoid indole alkaloids.

  • Strictosidine β-D-Glucosidase (SGD): The glucose moiety of strictosidine is subsequently cleaved by strictosidine β-D-glucosidase, yielding a highly reactive aglycone. This unstable intermediate serves as the branching point for the vast diversity of MIAs.

Uncarine_Alkaloid_Early_Pathway Tryptophan L-Tryptophan Tryptamine Tryptamine Tryptophan->Tryptamine Tryptophan Decarboxylase (TDC) Strictosidine Strictosidine Tryptamine->Strictosidine Secologanin Secologanin (from MEP pathway) Secologanin->Strictosidine Strictosidine Synthase (STR) Strictosidine_Aglycone Strictosidine Aglycone Strictosidine->Strictosidine_Aglycone Strictosidine β-D-Glucosidase (SGD)

Caption: Early steps in the Uncarine alkaloid biosynthesis pathway.

Diversification: The Formation of Spirooxindole Alkaloids

The reactive strictosidine aglycone undergoes a series of complex, and not yet fully elucidated, cyclization, oxidation, and rearrangement reactions to form the characteristic spirooxindole scaffold of the Uncarine alkaloids. This late stage of the pathway is believed to be orchestrated by a cohort of enzymes, primarily from the cytochrome P450 (CYP450) and flavin-containing monooxygenase (FMO) families.

The proposed pathway to key tetracyclic oxindole alkaloids like rhynchophylline and isorhynchophylline involves intermediates such as 4,21-dehydrogeissoschizine. The conversion of the indole nucleus to the oxindole is a critical transformation, likely catalyzed by specific CYP450s. The stereochemical variations between isomers (e.g., rhynchophylline and isorhynchophylline) are thought to arise from the action of specific isomerases or stereoselective enzymatic reactions.

Uncarine_Alkaloid_Late_Pathway Strictosidine_Aglycone Strictosidine Aglycone Dehydrogeissoschizine 4,21-Dehydrogeissoschizine Strictosidine_Aglycone->Dehydrogeissoschizine Multiple Enzymatic Steps Corynantheine_type Corynantheine-type Alkaloids Dehydrogeissoschizine->Corynantheine_type Rhynchophylline Rhynchophylline Corynantheine_type->Rhynchophylline CYP450s, FMOs Isorhynchophylline Isorhynchophylline Corynantheine_type->Isorhynchophylline CYP450s, FMOs Mitraphylline Mitraphylline Corynantheine_type->Mitraphylline CYP450s, FMOs Isomitraphylline Isomitraphylline Corynantheine_type->Isomitraphylline CYP450s, FMOs

Caption: Proposed late-stage biosynthesis of Uncarine alkaloids.

Quantitative Analysis of Uncarine Alkaloids

The concentration and composition of Uncarine alkaloids can vary significantly depending on the Uncaria species, the specific plant part, geographical location, and developmental stage. Quantitative analysis is essential for quality control and for understanding the regulation of the biosynthetic pathway. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography coupled with mass spectrometry (UPLC-MS/MS) are the most common analytical techniques employed.

Table 1: Quantitative Data of Major Alkaloids in Uncaria Species
Species Plant Part Alkaloid Concentration Range (mg/kg) Reference
Uncaria rhynchophyllaHooks and StemsRhynchophylline2.9 - 1612[1]
Isorhynchophylline2.60 - 1299[1]
Uncaria tomentosaBarkMitraphyllineVariable[2]
IsomitraphyllineVariable[2]
PteropodineVariable[2]
SpeciophyllineVariable[2]
Uncaria macrophyllaHooks and StemsRhynchophyllineHigh levels[1]
IsorhynchophyllineHigh levels[1]

Experimental Protocols

Extraction of Uncarine Alkaloids for HPLC Analysis

This protocol provides a general method for the extraction of Uncarine alkaloids from plant material.

Materials:

Procedure:

  • Weigh approximately 1 g of the powdered plant material.

  • Moisten the powder with a small amount of 70% ethanol and then basify with ammonia solution to a pH of 9-10.

  • Extract the alkaloids by ultrasonication with dichloromethane (3 x 50 mL) for 30 minutes each time.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter the extract and evaporate the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the residue in a known volume of methanol for HPLC analysis.

Alkaloid_Extraction_Workflow Start Powdered Plant Material Basify Basification with Ammonia Start->Basify Extract Ultrasonic Extraction (Dichloromethane) Basify->Extract Dry Drying with Na2SO4 Extract->Dry Evaporate Solvent Evaporation Dry->Evaporate Dissolve Dissolution in Methanol Evaporate->Dissolve End Sample for HPLC Dissolve->End

Caption: General workflow for Uncarine alkaloid extraction.
Enzyme Assays

Principle: The activity of TDC is determined by measuring the formation of tryptamine from L-tryptophan. Tryptamine can be quantified by HPLC with fluorescence detection.

Reaction Mixture (100 µL):

  • 50 mM Tris-HCl buffer (pH 8.5)

  • 1 mM L-Tryptophan

  • 0.1 mM Pyridoxal 5'-phosphate (PLP)

  • Plant protein extract

Procedure:

  • Pre-incubate the reaction mixture without L-tryptophan at 37°C for 5 minutes.

  • Initiate the reaction by adding L-tryptophan.

  • Incubate at 37°C for 30-60 minutes.

  • Stop the reaction by adding 20 µL of 1 M HCl.

  • Centrifuge to pellet the protein.

  • Analyze the supernatant for tryptamine content using reverse-phase HPLC with a fluorescence detector (Excitation: 280 nm, Emission: 360 nm).

Principle: STR activity is measured by quantifying the formation of strictosidine from tryptamine and secologanin. The product is analyzed by HPLC.

Reaction Mixture (100 µL):

  • 100 mM Phosphate buffer (pH 6.5)

  • 2 mM Tryptamine

  • 1 mM Secologanin

  • Plant protein extract

Procedure:

  • Incubate the reaction mixture at 30°C for 30-60 minutes.

  • Stop the reaction by adding 100 µL of methanol.

  • Centrifuge and analyze the supernatant for strictosidine content by reverse-phase HPLC with UV detection at 225 nm.

Principle: SGD activity is determined by measuring the disappearance of the substrate strictosidine.

Reaction Mixture (100 µL):

  • 50 mM Sodium phosphate buffer (pH 6.0)

  • 0.5 mM Strictosidine

  • Plant protein extract

Procedure:

  • Incubate the reaction mixture at 37°C for 15-30 minutes.

  • Stop the reaction by adding 100 µL of methanol.

  • Centrifuge and analyze the remaining strictosidine in the supernatant by HPLC as described for the STR assay.

Future Perspectives

While significant progress has been made in elucidating the early stages of Uncarine alkaloid biosynthesis, the late and diversifying steps remain a fertile ground for discovery. The identification and characterization of the specific cytochrome P450s, FMOs, and other enzymes responsible for the formation of the diverse spirooxindole skeletons are critical next steps. The application of modern 'omics' technologies, including genomics, transcriptomics, and metabolomics, combined with functional enzyme characterization, will be instrumental in fully unraveling this complex and medicinally important pathway. This knowledge will ultimately pave the way for the biotechnological production of these valuable natural products.

References

Uncaria tomentosa: A Technical Guide to the Isolation and Biological Activity of Uncarine Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uncaria tomentosa, commonly known as Cat's Claw, is a woody vine native to the Amazon rainforest with a long history of use in traditional medicine. It is a rich source of a diverse range of bioactive compounds, most notably pentacyclic oxindole (B195798) alkaloids (POAs). Among these, the Uncarine family of alkaloids, including Uncarine A, B (formosanine), C (pteropodine), D (speciophylline), E (isopteropodine), and F, have garnered significant scientific interest for their potential therapeutic applications. This technical guide provides an in-depth overview of Uncaria tomentosa as a source of this compound and its stereoisomers, focusing on extraction and isolation methodologies, quantitative analysis, and their modulatory effects on key signaling pathways implicated in inflammation.

While this compound is a member of this important class of compounds, much of the existing research has focused on its more abundant stereoisomers, Uncarine C (pteropodine) and Uncarine E (isopteropodine). Therefore, this guide will utilize data available for these isomers as a close proxy for this compound, with the acknowledgement that subtle stereochemical differences may influence biological activity.

Quantitative Analysis of Uncarine Alkaloids in Uncaria tomentosa

The concentration of pentacyclic oxindole alkaloids, including the Uncarine series, varies significantly depending on the part of the plant, geographical origin, and harvesting time. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the standard analytical technique for the quantification of these alkaloids.[1][2]

Plant PartTotal Pentacyclic Oxindole Alkaloids (POAs) (% w/w)Key Uncarine Alkaloids DetectedReference
Stem Bark (Wild) 0.328 - 2.591Pteropodine (Uncarine C), Isopteropodine (Uncarine E), Speciophylline (Uncarine D), Uncarine FPavei et al., 2011
Leaves 0.041 - 2.193Pteropodine (Uncarine C), Isopteropodine (Uncarine E), Speciophylline (Uncarine D), Uncarine FPavei et al., 2011
Branches 0.052 - 0.999Pteropodine (Uncarine C), Isopteropodine (Uncarine E), Speciophylline (Uncarine D), Uncarine FPavei et al., 2011

Note: The table summarizes the range of total pentacyclic oxindole alkaloids found in different parts of Uncaria tomentosa. The specific concentration of this compound is not individually reported in the cited literature; however, its stereoisomers, Uncarine C and Uncarine E, are consistently identified as major POA constituents.

Experimental Protocols

Extraction and Isolation of Uncarine Alkaloids

The following protocol is a detailed method for the isolation of Uncarine C (pteropodine) and Uncarine E (isopteropodine), stereoisomers of this compound, from the bark of Uncaria tomentosa. This procedure is based on an acid-base partition followed by column chromatography.

Materials:

Procedure:

  • Extraction:

    • Macerate 1 kg of powdered Uncaria tomentosa bark in 5 L of methanol for 48 hours at room temperature.

    • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude methanolic extract.

  • Acid-Base Partition:

    • Suspend the crude methanolic extract in 1 L of 10% acetic acid.

    • Filter the acidic solution to remove insoluble material.

    • Adjust the pH of the filtrate to 9.0 with ammonium hydroxide.

    • Extract the alkaline solution three times with an equal volume of chloroform.

    • Combine the chloroform fractions and concentrate under reduced pressure to yield the total alkaloid fraction.

  • Silica Gel Column Chromatography:

    • Prepare a silica gel column (e.g., 60g silica gel in a 4x60 cm column) equilibrated with hexane.

    • Dissolve the total alkaloid fraction in a minimal amount of chloroform and adsorb it onto a small amount of silica gel.

    • Load the adsorbed sample onto the top of the prepared column.

    • Elute the column with a stepwise gradient of hexane-ethyl acetate (from 9:1 to 1:1 v/v) followed by pure ethyl acetate.

    • Collect fractions of 20 mL and monitor the separation by thin-layer chromatography (TLC) using a hexane-ethyl acetate-methanol (7:2:1 v/v/v) solvent system and a UV lamp (254 nm).

    • Combine fractions containing compounds with similar Rf values.

    • Fractions containing Uncarine E (isopteropodine) and Uncarine C (pteropodine) are typically eluted with hexane-ethyl acetate mixtures.

  • Purification and Yield:

    • Further purify the combined fractions containing Uncarine E and Uncarine C by repeated column chromatography or preparative HPLC to achieve high purity (>98%).

    • From a 1 kg starting material of Uncaria tomentosa bark, yields of approximately 211 mg of Uncarine E and 51 mg of Uncarine C can be expected.

Extraction_and_Isolation_Workflow start Powdered Uncaria tomentosa Bark extraction Maceration with Methanol start->extraction filtration1 Filtration extraction->filtration1 concentration1 Concentration (Rotary Evaporator) filtration1->concentration1 crude_extract Crude Methanolic Extract concentration1->crude_extract acid_partition Suspend in 10% Acetic Acid crude_extract->acid_partition filtration2 Filtration acid_partition->filtration2 basification Adjust pH to 9.0 with NH4OH filtration2->basification liquid_extraction Liquid-Liquid Extraction with Chloroform basification->liquid_extraction concentration2 Concentration liquid_extraction->concentration2 total_alkaloids Total Alkaloid Fraction concentration2->total_alkaloids column_chromatography Silica Gel Column Chromatography (Hexane-EtOAc Gradient) total_alkaloids->column_chromatography fraction_collection Fraction Collection and TLC Monitoring column_chromatography->fraction_collection purification Further Purification (e.g., Prep-HPLC) fraction_collection->purification uncarine_e Uncarine E (Isopteropodine) purification->uncarine_e uncarine_c Uncarine C (Pteropodine) purification->uncarine_c NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkBa_p65 IκBα-p65/p50 IKK->IkBa_p65 Phosphorylation p_IkBa p-IκBα IkBa_p65->p_IkBa p65 p65/p50 p_IkBa->p65 Degradation of IκBα Nucleus Nucleus p65->Nucleus Translocation Transcription Transcription of Pro-inflammatory Genes Nucleus->Transcription UncarineA Uncarine Alkaloids UncarineA->IKK Inhibition MAPK_Pathway Stimulus Inflammatory Stimulus (e.g., LPS) MAPKKK MAPKKK Stimulus->MAPKKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK MAPK (p38, JNK) MAPKK->MAPK Phosphorylation p_MAPK p-MAPK MAPK->p_MAPK Nucleus Nucleus p_MAPK->Nucleus Translocation Transcription_Factors Transcription Factors (e.g., AP-1) Gene_Expression Inflammatory Gene Expression Transcription_Factors->Gene_Expression Nucleus->Transcription_Factors Activation UncarineA Uncarine Alkaloids UncarineA->MAPKK Inhibition

References

Preliminary Screening of the Biological Activity of Uncarine A and Related Pentacyclic Oxindole Alkaloids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature contains limited specific data on the biological activities of Uncarine A. This technical guide therefore focuses on the well-documented biological activities of its closely related and structurally similar pentacyclic oxindole (B195798) alkaloid (POA) isomers, such as Pteropodine (Uncarine C) and Uncarine F, isolated from the medicinal plant Uncaria tomentosa. The findings presented for these related compounds serve as a robust preliminary model for the potential bioactivities of this compound.

This document provides an in-depth overview of the primary biological activities of these Uncaria alkaloids, detailed experimental protocols for their assessment, and visualizations of the key signaling pathways involved. It is intended for researchers, scientists, and drug development professionals engaged in the screening and characterization of natural products.

Key Biological Activities

Pentacyclic oxindole alkaloids (POAs) from Uncaria tomentosa have demonstrated significant therapeutic potential, primarily exhibiting anticancer and anti-inflammatory properties. These activities are attributed to their ability to modulate critical cellular signaling pathways.

Anticancer and Pro-Apoptotic Activity

POAs have been consistently shown to inhibit the proliferation of various cancer cell lines and induce programmed cell death (apoptosis).[1][2] The most potent of these, Pteropodine and Uncarine F, have shown strong pro-apoptotic effects on leukemia cells.[3] This activity is a cornerstone of their potential as templates for novel antineoplastic drugs.

The mechanism of action involves both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways of apoptosis.[4][5] Studies show that Uncaria extracts can induce apoptosis by promoting the up-regulation of the Fas receptor, leading to the activation of caspase-8 and cleavage of Bid. This connects the extrinsic pathway to the intrinsic pathway, which is further characterized by the up-regulation of Bax, down-regulation of Bcl-X(L), loss of mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspase-3.

Table 1: Quantitative Data on Anticancer/Pro-Apoptotic Activity

Compound/Extract Cell Line Assay Concentration Result Reference
Pteropodine (A2) / Uncarine F (A4) CCRF-CEM-C7H2 (Leukemia) Apoptosis Induction 100 µM 57% increase in apoptotic cells after 48h
U. tomentosa Ethanolic Extract B16-BL6 (Melanoma) Cell Viability 100 µg/mL ~80% reduction in cell growth
U. tomentosa Ethanolic Extract HT29 (Colon Cancer) Cytotoxicity (IC₅₀) 499 - 803 µg/mL IC₅₀ range for various extracts

| Uncarine F | HL-60 / U-937 (Leukemia) | Growth Inhibition | Not specified | Most potent inhibitory effect among tested alkaloids | |

Anti-inflammatory Activity

The traditional use of Uncaria tomentosa for treating inflammatory conditions is supported by modern scientific evidence. The anti-inflammatory effects of its POA constituents are primarily mediated through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.

NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines like tumor necrosis factor-alpha (TNF-α). Uncaria extracts have been shown to inhibit the lipopolysaccharide (LPS)-dependent activation of NF-κB. This inhibition prevents the transcription of TNF-α, thereby reducing the inflammatory response. This targeted action makes POAs promising candidates for the development of novel anti-inflammatory therapies.

Table 2: Quantitative Data on Anti-inflammatory Activity

Compound/Extract Model System Assay Concentration Result Reference
U. tomentosa Hydroalcoholic Extract Jurkat Cells (stimulated with TNF-α) NF-κB DNA Binding (EMSA) 50 - 200 µg/mL Dose-dependent inhibition of NF-κB binding
U. tomentosa Extract THP-1 Monocytes (stimulated with LPS) TNF-α Production (ELISA) 40 - 160 µg/mL Inhibition of LPS-induced TNF-α production

| U. tomentosa Decoction | Macrophages | TNF-α Production | 1.2 - 30 ng/mL | Anti-TNF-α effects observed | |

Experimental Protocols

The following are detailed methodologies for key experiments used to screen the biological activities of Uncarine alkaloids.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of their viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to a purple formazan (B1609692) product.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight at 37°C.

  • Compound Treatment: Remove the culture medium and add 100 µL of fresh medium containing various concentrations of the test compound (e.g., this compound). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Remove the treatment medium. Add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate at 37°C for 1.5 to 4 hours, protected from light.

  • Solubilization: Carefully remove the MTT solution. Add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 490-590 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Apoptosis Detection (Annexin V/7-AAD Flow Cytometry)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. 7-Aminoactinomycin D (7-AAD) is a fluorescent intercalator that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.

Protocol:

  • Cell Treatment: Seed and treat cells with the test compound as described in the cytotoxicity assay for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add Annexin V-FITC and 7-AAD staining solution according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Differentiate cell populations based on their fluorescence profiles (FITC-negative/7-AAD-negative for viable; FITC-positive/7-AAD-negative for early apoptotic; FITC-positive/7-AAD-positive for late apoptotic/necrotic).

NF-κB Activation Assessment (Reporter Gene Assay)

This assay quantifies the activity of the NF-κB transcription factor by measuring the expression of a reporter gene (e.g., luciferase) under the control of NF-κB response elements.

Protocol:

  • Transfection: Co-transfect cells (e.g., HEK293T) with a plasmid containing the NF-κB-luciferase reporter construct and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Compound Treatment: After transfection, pre-treat the cells with various concentrations of the test compound for 1-24 hours.

  • Stimulation: Induce NF-κB activation by adding an inflammatory stimulus, such as TNF-α (2000 IU/mL) or LPS (1 µg/mL), and incubate for an additional 4-6 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.

  • Luciferase Assay: Measure the firefly and Renilla luciferase activities in the cell lysates using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the NF-κB-dependent firefly luciferase activity to the control Renilla luciferase activity. Express the results as a percentage of the activity observed in stimulated cells without the test compound.

Visualization of Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate key experimental workflows and the signaling pathways modulated by Uncarine alkaloids.

Experimental Workflow for Bioactivity Screening

G cluster_0 In Vitro Screening cluster_1 Assay Execution cluster_2 Data Analysis start Cell Culture (e.g., Cancer & Immune Cells) treat Treat cells with Uncarine Alkaloid start->treat mtt MTT Assay (Cytotoxicity) treat->mtt flow Flow Cytometry (Apoptosis) treat->flow reporter NF-kB Reporter Assay (Inflammation) treat->reporter ic50 Calculate IC50 mtt->ic50 apoptosis_quant Quantify Apoptotic Cells flow->apoptosis_quant nfkb_inhibit Determine % NF-kB Inhibition reporter->nfkb_inhibit end Biological Activity Profile ic50->end Evaluate Potency apoptosis_quant->end Confirm Mechanism nfkb_inhibit->end Confirm Mechanism

Caption: General workflow for screening the biological activity of Uncarine alkaloids.

Pro-Apoptotic Signaling Pathway

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway FasL FasL FasR Fas Receptor FasL->FasR binds Procaspase8 Procaspase-8 FasR->Procaspase8 activates Caspase8 Caspase-8 Procaspase8->Caspase8 Bid Bid Caspase8->Bid Bax Bax Mito Mitochondrion Bax->Mito disrupts BclXL Bcl-XL BclXL->Mito inhibits CytC Cytochrome c Mito->CytC releases Procaspase3 Procaspase-3 CytC->Procaspase3 activates Caspase3 Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Uncarine Uncarine Alkaloids Uncarine->FasR upregulates Uncarine->Bax upregulates Uncarine->BclXL downregulates tBid tBid Bid->tBid tBid->Bax activates

Caption: Apoptosis signaling pathways modulated by Uncarine alkaloids.

Anti-inflammatory NF-κB Signaling Pathway

Caption: Inhibition of the canonical NF-κB inflammatory pathway by Uncarine alkaloids.

References

The In Vitro Pharmacological Profile of Uncarine A: An Analysis of Available Data and Surrounding Research

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the in vitro pharmacological profile of Uncarine A, a pentacyclic oxindole (B195798) alkaloid found in various species of the Uncaria genus. Despite its presence in these medicinally significant plants, a comprehensive, publicly available in vitro pharmacological profile specifically for isolated this compound is notably limited. The majority of research has concentrated on the crude extracts of Uncaria species or their more abundant alkaloid constituents, such as mitraphylline (B1677209) and rhynchophylline.

This document summarizes the available in vitro data for Uncaria extracts and related alkaloids to provide a contextual understanding of the potential activities of this compound. It is crucial to note that the presented data, unless explicitly stated, does not pertain to isolated this compound but rather to complex extracts or other specific alkaloids from the Uncaria genus.

Anti-Cancer Activity

Extracts from Uncaria tomentosa have demonstrated cytotoxic effects against various cancer cell lines. The antiproliferative activity appears to correlate with the concentration of oxindole alkaloids.

Table 1: In Vitro Anti-Cancer Activity of Uncaria tomentosa Preparations

Preparation/CompoundCell LineAssayEndpointResult (IC50)Reference
Uncaria tomentosa bark extract (B/SRT)KB (cervical carcinoma)ProliferationIC5023.57 µg/ml[1]
Uncaria tomentosa bark extract (B/SRT)MCF-7 (breast carcinoma)ProliferationIC5029.86 µg/ml[1]
Uncaria tomentosa bark extract (B/SRT)A-549 (lung carcinoma)ProliferationIC5040.03 µg/ml[1]
Uncaria tomentosa bark extract (B/96E(37))LL/2 (Lewis lung carcinoma)ProliferationIC5025.06 µg/ml[1]
Uncaria tomentosa bark extract (B/96E(37))KB (cervical carcinoma)ProliferationIC5035.69 µg/ml[1]
Uncaria tomentosa bark extract (B/96E(37))SW707 (colon adenocarcinoma)ProliferationIC5049.06 µg/ml[1]
Uncarine FHL-60 (leukemia), U-937 (lymphoma)Growth Inhibition-Most active alkaloid ingredient[2]
Experimental Protocols:

Cell Proliferation Assay (as referenced in[1])

  • Cell Lines: Human tumor cell lines (KB, MCF-7, A-549, LL/2, SW707) were used.

  • Method: The antiproliferative activity was determined using a sulforhodamine B (SRB) assay. Cells were seeded in 96-well plates and exposed to various concentrations of the Uncaria tomentosa extracts for 72 hours.

  • Data Analysis: The concentration of extract that inhibited cell growth by 50% (IC50) was calculated from dose-response curves.

Cancer_Cell_Lines Cancer Cell Lines (e.g., KB, MCF-7, A-549) Incubation 72-hour Incubation Cancer_Cell_Lines->Incubation Treatment with Uncaria_Extract Uncaria tomentosa Extract Uncaria_Extract->Incubation SRB_Assay Sulforhodamine B (SRB) Assay Incubation->SRB_Assay Cell fixation & staining Data_Analysis IC50 Calculation SRB_Assay->Data_Analysis Measure absorbance

Workflow for Cell Proliferation Assay.

Anti-Inflammatory Activity

Extracts of Uncaria tomentosa have been shown to possess anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway.

Signaling Pathway:

The activation of NF-κB is a critical step in the inflammatory response, leading to the transcription of pro-inflammatory cytokines like TNF-α. Uncaria tomentosa extracts have been demonstrated to inhibit the activation of NF-κB.[3][4]

cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB_p65 NF-κB (p65/p50) IkB->NFkB_p65 releases NFkB_p65_nuc NF-κB (p65/p50) NFkB_p65->NFkB_p65_nuc translocates to Uncaria Uncaria tomentosa Extract Uncaria->IKK inhibits DNA DNA NFkB_p65_nuc->DNA binds to Cytokines Pro-inflammatory Cytokines (e.g., TNF-α) DNA->Cytokines induces transcription of

Inhibition of NF-κB Signaling by Uncaria Extracts.
Experimental Protocols:

NF-κB Activation Assay (as referenced in[3])

  • Cell Line: THP-1 (human monocytic cell line).

  • Method: Cells were treated with Uncaria tomentosa extract and stimulated with lipopolysaccharide (LPS). Nuclear extracts were then prepared, and the activation of NF-κB p50 and p65 subunits was measured using a TransAM NF-κB kit, which is an ELISA-based method.

  • Data Analysis: The optical density was measured to quantify the amount of activated NF-κB.

Neuroprotective Effects

While specific data for this compound is lacking, other alkaloids from Uncaria species have demonstrated neuroprotective properties in vitro. For instance, compounds isolated from Uncaria hirsuta have shown protective effects in neuronal cell models.[5]

Table 2: In Vitro Neuroprotective Activity of Compounds from Uncaria hirsuta

CompoundAssayCell LineEndpointResult (IC50)Reference
5β-carboxystrictosidineIntracellular ROS scavengingmNGF-differentiated PC12IC5024.5 µM[5]
Chlorogenic acidIntracellular ROS scavengingmNGF-differentiated PC12IC5019.7 µM[5]
5β-carboxystrictosidineIntracellular calcium level reductionmNGF-differentiated PC12IC5046.9 µM[5]
Chlorogenic acidIntracellular calcium level reductionmNGF-differentiated PC12IC5027 µM[5]
5β-carboxystrictosidineCaspase 3 inhibitionmNGF-differentiated PC12IC5025.6 µM[5]
Chlorogenic acidCaspase 3 inhibitionmNGF-differentiated PC12IC5019.4 µM[5]
5β-carboxystrictosidineCaspase 9 inhibitionmNGF-differentiated PC12IC5024.5 µM[5]
Chlorogenic acidCaspase 9 inhibitionmNGF-differentiated PC12IC5016.3 µM[5]
Experimental Protocols:

Intracellular Reactive Oxygen Species (ROS) Scavenging Assay (as referenced in[5])

  • Cell Line: Mouse nerve growth factor (mNGF)-differentiated PC12 cells.

  • Method: Cells were pre-treated with the test compounds and then exposed to 6-hydroxydopamine (6-OHDA) to induce oxidative stress. Intracellular ROS levels were measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).

  • Data Analysis: The fluorescence intensity, proportional to the ROS levels, was measured, and the IC50 value was calculated.

PC12_Cells mNGF-differentiated PC12 Cells Compound_Treatment Pre-treatment with Test Compound PC12_Cells->Compound_Treatment 6OHDA_Induction Induction of Oxidative Stress (6-OHDA) Compound_Treatment->6OHDA_Induction DCFH_DA_Staining Staining with DCFH-DA 6OHDA_Induction->DCFH_DA_Staining Fluorescence_Measurement Fluorescence Measurement DCFH_DA_Staining->Fluorescence_Measurement IC50_Calculation IC50 Calculation Fluorescence_Measurement->IC50_Calculation

Workflow for Intracellular ROS Scavenging Assay.

Conclusion

The available in vitro pharmacological data on Uncaria species reveals a promising range of biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. These activities are often attributed to the rich alkaloid content of these plants. However, the specific contribution of this compound to these effects remains to be elucidated through dedicated studies on the isolated compound. Future research should focus on the isolation and purification of this compound to perform comprehensive in vitro pharmacological profiling. This will enable the determination of its specific molecular targets, potency (IC50, Ki, EC50 values), and mechanisms of action, thereby providing a clearer understanding of its therapeutic potential for drug development.

References

An In-depth Technical Guide on the Initial Studies of Uncarine A's Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial scientific investigations into the mechanism of action of Uncarine A, an oxindole (B195798) alkaloid derived from Uncaria tomentosa (Cat's Claw). The document synthesizes findings on its anti-inflammatory and anticancer properties, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Core Mechanisms of Action: An Overview

Initial research into this compound and related oxindole alkaloids from Uncaria tomentosa has unveiled two primary mechanisms of action: the inhibition of the pro-inflammatory NF-κB signaling pathway and the induction of apoptosis and cell cycle arrest in cancer cells. These dual activities position this compound as a compound of significant interest for further therapeutic development.

Anti-inflammatory Mechanism: Inhibition of NF-κB Signaling

A significant body of evidence points to the potent anti-inflammatory effects of Uncaria tomentosa extracts, largely attributed to their rich content of oxindole alkaloids, including this compound. The central mechanism underlying this activity is the suppression of the nuclear factor-kappa B (NF-κB) signaling pathway.

NF-κB is a critical transcription factor that orchestrates the expression of numerous genes involved in inflammation and immune responses.[1] Under normal conditions, NF-κB is sequestered in the cytoplasm in an inactive state, bound to its inhibitory protein, IκBα.[1] Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This process allows NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of pro-inflammatory genes, including TNF-α, IL-1β, and IL-6.[1][2]

Extracts of Uncaria tomentosa have been shown to inhibit the LPS-dependent activation of NF-κB.[3][4] This inhibition prevents the nuclear translocation of NF-κB and consequently downregulates the production of pro-inflammatory cytokines like TNF-α.[3][5] Studies have demonstrated that the anti-inflammatory activity of a hydroalcoholic extract of Uncaria tomentosa, containing 5.61% oxindole alkaloids, was significantly higher than that of an aqueous extract with a lower alkaloid content (0.26%), suggesting that the oxindole alkaloids are key bioactive compounds.[6]

Quantitative Data: Inhibition of Inflammatory Markers

The following table summarizes the quantitative data from initial studies on the anti-inflammatory effects of Uncaria tomentosa extracts. It is important to note that these studies often utilize extracts rather than purified this compound, and thus the effects represent the combined action of multiple constituents.

Extract/CompoundCell Line/ModelStimulantTargetEffectConcentration/DoseReference
Uncaria tomentosa Hydroalcoholic ExtractJurkat cellsTNF-αNF-κB DNA bindingInhibition100 µg/mL[6]
Uncaria tomentosa Aqueous ExtractJurkat cellsTNF-αNF-κB DNA bindingSlight Inhibition100 µg/mL[6]
Hexane Extract of Uncaria sinensisBV2 microgliaLPSNO ProductionSignificant SuppressionDose-dependent[2]
Hexane Extract of Uncaria sinensisBV2 microgliaLPSPGE2 ProductionSignificant SuppressionDose-dependent[2]
Hexane Extract of Uncaria sinensisBV2 microgliaLPSTNF-α, IL-1β, IL-6Significant ReductionDose-dependent[2]
Uncaria tomentosa DecoctionNot SpecifiedNot SpecifiedTNF-αInhibition1.2–30 ng/mL[5]
Experimental Protocols

1. Cell Culture and Treatment:

  • Cell Lines: Human monocyte-like THP-1 cells, Jurkat T cells, or murine BV2 microglia are commonly used.[2][3][6]

  • Culture Conditions: Cells are maintained in appropriate culture media (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells are pre-treated with varying concentrations of Uncaria extracts or purified compounds for a specified duration (e.g., 1 hour) before stimulation with an inflammatory agent like LPS or TNF-α.[6]

2. NF-κB Activation Assays:

  • Electrophoretic Mobility Shift Assay (EMSA): This technique is used to detect NF-κB DNA binding activity. Nuclear extracts from treated and untreated cells are incubated with a radiolabeled DNA probe containing the NF-κB consensus sequence. The protein-DNA complexes are then separated by non-denaturing polyacrylamide gel electrophoresis and visualized by autoradiography. A reduction in the shifted band in treated cells indicates inhibition of NF-κB binding.[6]

  • TransAM Assay: This is a colorimetric ELISA-based method to quantify the activation of NF-κB. Nuclear extracts are added to a 96-well plate coated with an oligonucleotide containing the NF-κB consensus site. Activated NF-κB from the extract binds to the oligonucleotide and is detected by a specific primary antibody, followed by a HRP-conjugated secondary antibody and a colorimetric substrate.[3][4]

3. Cytokine Expression Analysis:

  • Enzyme-Linked Immunosorbent Assay (ELISA): The levels of secreted pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the cell culture supernatants are quantified using commercially available ELISA kits according to the manufacturer's instructions.[3][4]

Signaling Pathway Diagram

NF_kB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkBa IκBα IKK->IkBa P NFkB NF-κB IkBa->NFkB Inhibits NFkB_active Active NF-κB NFkB->NFkB_active Translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB_active->Cytokines Transcription Nucleus Nucleus UncarineA This compound UncarineA->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Anticancer Mechanism: Induction of Apoptosis and Cell Cycle Arrest

Initial studies have also highlighted the potent anticancer properties of oxindole alkaloids from Uncaria tomentosa, including this compound, primarily through the induction of apoptosis (programmed cell death) and cell cycle arrest in various cancer cell lines.

The pro-apoptotic effects of these compounds are multifaceted. Research indicates that extracts from Uncaria tomentosa can induce apoptosis in human leukemia cells through the production of reactive oxygen species (ROS), leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases, which are the executioners of apoptosis.[7] Furthermore, studies on B16-BL6 mouse melanoma cells have shown that treatment with Uncaria tomentosa extracts leads to morphological changes consistent with apoptosis and an increase in the sub-G1 apoptotic cell population.[8]

In addition to inducing apoptosis, this compound and related alkaloids have been observed to cause cell cycle arrest. By halting the progression of the cell cycle at specific checkpoints, these compounds can prevent the proliferation of cancer cells.[9] While the precise molecular targets for this compound-induced cell cycle arrest require further elucidation, related natural compounds have been shown to modulate the expression of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).[10][11][12]

Quantitative Data: Anticancer Effects

The table below presents quantitative data from seminal studies investigating the pro-apoptotic and antiproliferative effects of Uncaria tomentosa alkaloids.

Alkaloid/ExtractCell LineEffectMeasurementResultConcentrationTimeReference
Pteropodine (A2) and Uncarine F (A4)CCRF-CEM-C7H2 (leukemia)Induction of Apoptosis% Apoptotic Cells57% increase100 µM48 h[13][14]
Uncaria tomentosa Ethanol ExtractB16-BL6 (melanoma)Inhibition of Cell ViabilityMTT AssaySignificant Inhibition100 µg/mL72 h[8]
Uncaria tomentosa Ethanol ExtractB16-BL6 (melanoma)Induction of ApoptosisTUNEL Assay>15% TUNEL-positive cells100 µg/mL48 h[8]
Uncaria tomentosa Ethanol ExtractB16-BL6 (melanoma)Cell Cycle AnalysisFlow CytometryIncreased sub-G1 population100 µg/mLNot Specified[8]
Experimental Protocols

1. Cell Viability Assay:

  • MTT Assay: Cancer cells are seeded in 96-well plates and treated with various concentrations of the test compound. After a specific incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product. The formazan crystals are then dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. A decrease in absorbance indicates reduced cell viability.[8]

2. Apoptosis Assays:

  • TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: This method detects DNA fragmentation, a hallmark of late-stage apoptosis. Cells are fixed and permeabilized, then incubated with a reaction mixture containing TdT and BrdUTP. The incorporated BrdUTP is then detected using a fluorescently labeled anti-BrdU antibody and analyzed by fluorescence microscopy or flow cytometry.[8]

  • Flow Cytometry for Sub-G1 Population: Cells are harvested, fixed in ethanol, and stained with a DNA-binding dye such as propidium (B1200493) iodide (PI). The DNA content of the cells is then analyzed by flow cytometry. Apoptotic cells with fragmented DNA will have a lower DNA content than cells in the G1 phase and will appear as a "sub-G1" peak in the DNA histogram.[8]

  • Acridine Orange/Ethidium Bromide (AO/EB) Staining: This dual staining method allows for the visualization of apoptotic cells under a fluorescence microscope. Live cells will appear uniformly green, early apoptotic cells will show bright green condensed chromatin, late apoptotic cells will have orange-stained condensed chromatin, and necrotic cells will appear uniformly orange-red.[8]

3. Cell Cycle Analysis:

  • Flow Cytometry: Similar to the sub-G1 analysis, cells are fixed and stained with a DNA-intercalating dye. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on their DNA content. An accumulation of cells in a particular phase suggests cell cycle arrest at that checkpoint.[10]

Signaling Pathway Diagram

Apoptosis_Induction UncarineA This compound ROS ↑ Reactive Oxygen Species (ROS) UncarineA->ROS Bax ↑ Bax UncarineA->Bax BclXL ↓ Bcl-xL UncarineA->BclXL Mitochondrion Mitochondrion ROS->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Bax->Mitochondrion BclXL->Mitochondrion

Caption: Induction of apoptosis by this compound via the mitochondrial pathway.

Conclusion and Future Directions

The initial studies on the mechanism of action of this compound and related oxindole alkaloids from Uncaria tomentosa have laid a strong foundation for understanding their therapeutic potential. The dual action of inhibiting NF-κB-mediated inflammation and inducing apoptosis and cell cycle arrest in cancer cells is particularly promising.

However, it is crucial for future research to focus on several key areas:

  • Studies with Purified this compound: Most of the initial research has been conducted with extracts. Studies using highly purified this compound are necessary to definitively attribute the observed biological activities to this specific compound and to determine its precise potency (e.g., IC50 values).

  • Elucidation of Molecular Targets: The direct molecular targets of this compound within the NF-κB and apoptotic pathways need to be identified. This will provide a more detailed understanding of its mechanism of action and could facilitate the development of more potent and selective derivatives.

  • In Vivo Efficacy and Safety: While in vitro studies are promising, further in vivo studies in animal models are essential to evaluate the efficacy, pharmacokinetics, and safety of this compound for both anti-inflammatory and anticancer applications.

  • Synergistic Effects: Investigating the potential synergistic effects of this compound with other chemotherapeutic agents or anti-inflammatory drugs could lead to the development of novel combination therapies with enhanced efficacy and reduced side effects.

References

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this document provides an in-depth technical guide to the oxindole (B195798) alkaloid Uncarine A and its relatives. It covers their chemical properties, pharmacological activities, and the experimental methodologies used in their study.

Introduction to this compound and Oxindole Alkaloids

This compound is a pentacyclic oxindole alkaloid found in medicinal plants of the Uncaria genus, most notably Uncaria tomentosa (Cat's Claw). These plants have a rich history in traditional medicine, particularly in the Amazon rainforest, for treating a variety of ailments, including inflammatory conditions and digestive disturbances. Oxindole alkaloids are characterized by a spiro-fused oxindole core and are known for their diverse biological activities. This compound, along with its stereoisomers Uncarine C (pteropodine) and Uncarine E (isopteropodine), is a subject of growing scientific interest for its potential therapeutic applications, including neuroprotective, anti-inflammatory, immunomodulatory, and anticancer effects.[1][2]

Physicochemical Properties

PropertyValueSource
Molecular FormulaC₂₁H₂₄N₂O₄[2]
Molecular Weight368.43 g/mol [2]
CAS Number6899-73-6[2]
Appearance--
Solubility--
Melting Point--

Pharmacology and Biological Activity

This compound and related oxindole alkaloids exhibit a range of pharmacological activities, making them promising candidates for drug development. The primary areas of investigation include their neuroprotective, anti-inflammatory, and anticancer properties.

Neuroprotective Activity

Extracts from Uncaria hirsuta, which contains this compound, have demonstrated neuroprotective effects. In a study on 6-hydroxydopamine (6-OHDA)-induced toxicity in PC12 cells, a model for Parkinson's disease, isolated compounds from the plant showed significant protective effects. While the study did not report on this compound specifically, it highlights the potential of this class of compounds in neuroprotection. The observed mechanisms include the scavenging of reactive oxygen species (ROS) and the reduction of intracellular calcium levels.

Table 1: Neuroprotective Activity of Compounds from Uncaria hirsuta

CompoundAssayIC₅₀ (µM)
5β-carboxystrictosidineIntracellular ROS Scavenging24.5
Chlorogenic acidIntracellular ROS Scavenging19.7
5β-carboxystrictosidineReduction of Intracellular Calcium46.9
Chlorogenic acidReduction of Intracellular Calcium27.0
5β-carboxystrictosidineCaspase 3 Inhibition25.6
Chlorogenic acidCaspase 3 Inhibition19.4
5β-carboxystrictosidineCaspase 9 Inhibition24.5
Chlorogenic acidCaspase 9 Inhibition16.3

Source: In vitro and in vivo evaluation of the neuroprotective activity of Uncaria hirsuta Haviland

Anti-inflammatory and Immunomodulatory Activity

Extracts of Uncaria tomentosa have been shown to possess potent anti-inflammatory properties. These effects are believed to be mediated, at least in part, through the inhibition of the NF-κB signaling pathway. The NF-κB pathway is a critical regulator of the inflammatory response, and its inhibition can lead to a reduction in the production of pro-inflammatory cytokines. While direct quantitative data for this compound is limited, studies on extracts rich in oxindole alkaloids suggest a significant role in modulating inflammation.

Anticancer Activity

The anticancer potential of Uncaria tomentosa preparations has been evaluated against various cancer cell lines. The cytotoxic effects appear to correlate with the total oxindole alkaloid content of the extracts.

Table 2: In Vitro Anticancer Activity of Uncaria tomentosa Extracts

ExtractCell LineTumor TypeIC₅₀ (µg/mL)
B/96E(37)LL/2Lewis Lung Carcinoma25.06
B/96E(37)KBCervical Carcinoma35.69
B/96E(37)SW707Colon Adenocarcinoma49.06
B/SRTKBCervical Carcinoma23.57
B/SRTMCF-7Breast Carcinoma29.86
B/SRTA-549Lung Carcinoma40.03

Source: Anticancer activity of the Uncaria tomentosa (Willd.) DC. preparations with different oxindole alkaloid composition

Furthermore, extracts of Uncaria tomentosa have been found to inhibit the Wnt signaling pathway, which is often dysregulated in cancer. This suggests another potential mechanism for the anticancer activity of its constituent alkaloids.

Pharmacokinetics

A study on six Uncaria alkaloids in mice after oral administration revealed rapid metabolism with half-lives ranging from 0.6 to 4.4 hours. The oral bioavailability varied among the alkaloids, ranging from 27.3% to 68.9%, indicating satisfactory absorption for some compounds.

A preclinical pharmacokinetic study of Villocarine A, another Uncaria alkaloid, in rats showed a large volume of distribution, high clearance, and low oral bioavailability (16.8 ± 0.1%). After oral administration, the maximum plasma concentration (Cmax) of 53.2 ± 10.4 ng/mL was reached at a Tmax of 0.3 ± 0.1 hours.

Table 3: Pharmacokinetic Parameters of Villocarine A in Rats

ParameterRouteValue
Bioavailability (F)Oral16.8 ± 0.1%
CmaxOral53.2 ± 10.4 ng/mL
TmaxOral0.3 ± 0.1 h
Clearance (CL)Intravenous8.2 ± 1.1 L/h/kg
Volume of Distribution (Vd)Intravenous100.3 ± 15.6 L/kg

Source: Preclinical pharmacokinetic studies of villocarine A, an active Uncaria alkaloid

These findings suggest that while Uncaria alkaloids can be absorbed orally, their systemic exposure may be limited by first-pass metabolism. The metabolism is thought to primarily occur via cytochrome P450 enzymes.

Experimental Protocols

This section provides an overview of the methodologies used for the isolation, purification, and biological evaluation of this compound and related oxindole alkaloids.

Isolation and Purification of this compound

A general protocol for the isolation and purification of oxindole alkaloids from Uncaria species involves the following steps:

  • Extraction: The dried and powdered plant material (e.g., bark, hooks) is extracted with a suitable solvent, typically methanol (B129727) or ethanol, often with the addition of a base like ammonium (B1175870) hydroxide (B78521) to facilitate the extraction of alkaloids.

  • Acid-Base Partitioning: The crude extract is subjected to acid-base partitioning to separate the alkaloids from other plant constituents. The extract is dissolved in an acidic aqueous solution, and neutral and acidic compounds are removed by extraction with an organic solvent. The aqueous layer is then basified, and the alkaloids are extracted into an immiscible organic solvent like chloroform (B151607) or dichloromethane.

  • Chromatographic Purification: The enriched alkaloid fraction is then purified using chromatographic techniques.

    • Column Chromatography: Silica gel column chromatography is a common first step for separating the major alkaloid components.

    • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is used for the final purification and quantification of individual alkaloids like this compound. A typical mobile phase consists of a mixture of acetonitrile (B52724) and an aqueous buffer.

In Vitro Neuroprotection Assay (MTT Assay)

This protocol describes a method to assess the neuroprotective effects of this compound against a neurotoxin-induced cell death in a neuronal cell line (e.g., PC12).

  • Cell Culture: Plate neuronal cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 1-2 hours).

  • Induction of Neurotoxicity: Add a neurotoxin (e.g., 6-OHDA or MPP+) to the wells to induce cell death. Include control wells with untreated cells and cells treated with the neurotoxin alone.

  • Incubation: Incubate the plate for a period sufficient to induce significant cell death in the neurotoxin-only control group (e.g., 24-48 hours).

  • Cell Viability Assessment: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Quantification: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC₅₀ value of this compound for its neuroprotective effect.

NF-κB Inhibition Assay (ELISA-based)

This protocol outlines a method to determine the inhibitory effect of this compound on the activation of the NF-κB transcription factor.

  • Cell Culture and Stimulation: Plate suitable cells (e.g., macrophages or monocytes) in a culture dish. Treat the cells with various concentrations of this compound for a predetermined time, followed by stimulation with an NF-κB activator like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).

  • Nuclear Extraction: After stimulation, harvest the cells and perform nuclear extraction to isolate the nuclear proteins.

  • ELISA Assay: Use a commercial NF-κB ELISA kit. The wells of the ELISA plate are coated with an oligonucleotide containing the NF-κB consensus binding site.

  • Binding Reaction: Add the nuclear extracts to the wells and incubate to allow the activated NF-κB to bind to the oligonucleotide.

  • Detection: Wash the wells and add a primary antibody specific for the p65 subunit of NF-κB, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Quantification: Add a chromogenic substrate and measure the absorbance at the appropriate wavelength. The intensity of the color is proportional to the amount of activated NF-κB.

  • Data Analysis: Determine the effect of this compound on NF-κB activation by comparing the absorbance values of treated and untreated stimulated cells. Calculate the IC₅₀ value for the inhibition.

Wnt Signaling Inhibition Assay (Luciferase Reporter Assay)

This protocol describes a cell-based luciferase reporter assay to screen for inhibitors of the Wnt/β-catenin signaling pathway.

  • Cell Transfection: Transfect a suitable cancer cell line with a Wnt-responsive TCF-reporter plasmid that drives the expression of a luciferase gene.

  • Treatment: Plate the transfected cells and treat them with various concentrations of this compound.

  • Incubation: Incubate the cells for a sufficient period to allow for changes in Wnt signaling activity (e.g., 24 hours).

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay system.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number. Determine the effect of this compound on Wnt signaling by comparing the luciferase activity in treated and untreated cells. Calculate the IC₅₀ value for the inhibition.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways potentially modulated by this compound and a general workflow for its investigation.

NF_kB_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS/TNF-α LPS/TNF-α Receptor Receptor LPS/TNF-α->Receptor IKK Complex IKK Complex Receptor->IKK Complex IκB IκB IKK Complex->IκB P NF-κB NF-κB IκB->NF-κB Proteasomal\nDegradation Proteasomal Degradation IκB->Proteasomal\nDegradation NF-κB_active NF-κB NF-κB->NF-κB_active Translocation Uncarine_A This compound Uncarine_A->IKK Complex Inhibition DNA DNA NF-κB_active->DNA Inflammatory_Genes Inflammatory Gene Transcription DNA->Inflammatory_Genes Wnt_Signaling_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled/LRP Frizzled/LRP Wnt->Frizzled/LRP Dishevelled Dishevelled Frizzled/LRP->Dishevelled Destruction_Complex GSK3β/Axin/APC Dishevelled->Destruction_Complex β-Catenin β-Catenin Destruction_Complex->β-Catenin P Degradation β-Catenin_nuc β-Catenin β-Catenin->β-Catenin_nuc Accumulation & Translocation Uncarine_A This compound Uncarine_A->β-Catenin_nuc Inhibition TCF/LEF TCF/LEF β-Catenin_nuc->TCF/LEF Target_Gene_Expression Target Gene Expression TCF/LEF->Target_Gene_Expression Experimental_Workflow Plant_Material Uncaria sp. Extraction Extraction Plant_Material->Extraction Crude_Extract Crude_Extract Extraction->Crude_Extract Fractionation Fractionation Crude_Extract->Fractionation Alkaloid_Rich_Fraction Alkaloid_Rich_Fraction Fractionation->Alkaloid_Rich_Fraction Purification HPLC Alkaloid_Rich_Fraction->Purification Uncarine_A Pure this compound Purification->Uncarine_A Biological_Assays In Vitro & In Vivo Biological Assays Uncarine_A->Biological_Assays Data_Analysis Data_Analysis Biological_Assays->Data_Analysis

References

Uncarine A: A Technical Guide to Solubility for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the solubility of Uncarine A, a pentacyclic oxindole (B195798) alkaloid of significant interest to the scientific community for its potential therapeutic applications. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes available data on this compound's solubility in common laboratory solvents, outlines relevant experimental protocols, and explores its interaction with key cellular signaling pathways.

Core Focus: Solubility of this compound

Understanding the solubility of this compound is fundamental for its study and application in both in vitro and in vivo research. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide compiles qualitative information for this compound and its isomers, along with quantitative data for related oxindole alkaloids to provide a robust predictive framework.

Quantitative Solubility Data

Direct experimental values for this compound solubility are sparse. However, computational predictions and data from analogous compounds offer valuable insights. A predicted aqueous solubility (logS) for this compound is approximately -3.1, which corresponds to a molar solubility of about 0.00079 M. Based on its molecular weight of 368.43 g/mol , this can be extrapolated to an estimated concentration.

To provide a comparative context, the table below includes solubility data for Mitraphylline, another major pentacyclic oxindole alkaloid found in Uncaria tomentosa, and the parent compound, Oxindole.

CompoundSolventSolubilityCitation
This compound (Predicted) Water~0.29 mg/mL
Mitraphylline DMSO~5 mg/mL
Dimethylformamide~5 mg/mL
EthanolSlightly Soluble
DMSO:PBS (pH 7.2) (1:2)~0.33 mg/mL
Oxindole Ethanol~10 mg/mL[1]
Dimethylformamide~10 mg/mL[1]
DMSO~3 mg/mL[1]
Ethanol:PBS (pH 7.2) (1:1)~0.5 mg/mL[1]

Note: The predicted solubility of this compound is based on a logS value of -3.1 and its molecular weight.

Qualitative Solubility Information

General observations for oxindole alkaloids indicate that they are typically sparingly soluble in water but exhibit better solubility in organic solvents. Qualitative data for Uncarine E, a stereoisomer of this compound, indicates that it is soluble in Dimethyl Sulfoxide (DMSO) and methanol[2]. This aligns with the general solubility profile of alkaloids, which are often insoluble or poorly soluble in water but dissolve in organic solvents like chloroform, ether, and ethanol.

Experimental Protocols

A standardized experimental protocol for determining the precise solubility of this compound is crucial for reproducible research. The following is a synthesized methodology based on established techniques for alkaloid solubility determination.

Protocol: Determination of this compound Solubility via Isothermal Saturation Method

1. Materials and Apparatus:

  • This compound (≥98% purity)

  • Selected solvents (e.g., Water, Ethanol, Methanol, DMSO, Ethyl Acetate) of analytical grade

  • Thermostatic shaker water bath

  • Analytical balance (±0.0001 g)

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

2. Procedure:

  • Sample Preparation: Prepare a series of vials for each solvent to be tested.

  • Saturation: Add an excess amount of this compound to each vial containing a known volume of the respective solvent. The excess solid should be clearly visible.

  • Equilibration: Seal the vials and place them in a thermostatic shaker bath set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 24 hours to allow the undissolved solid to sediment. Subsequently, centrifuge the vials at a high speed (e.g., 10,000 rpm) for 15-20 minutes to pellet the remaining solid.

  • Sample Analysis: Carefully withdraw a known volume of the supernatant using a pre-warmed pipette and immediately filter it through a 0.45 µm syringe filter to remove any remaining particulates. Dilute the clear filtrate with an appropriate mobile phase for HPLC analysis.

  • Quantification: Determine the concentration of this compound in the diluted filtrate using a pre-validated HPLC method with a standard calibration curve.

  • Calculation: Calculate the solubility in mg/mL or Molarity based on the quantified concentration and the dilution factor.

Below is a graphical representation of the experimental workflow.

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Analysis A Weigh excess this compound B Add known volume of solvent A->B C Seal and agitate in thermostatic bath B->C D Allow to sediment C->D E Centrifuge to pellet solid D->E F Filter supernatant E->F G Analyze by HPLC F->G H H G->H Calculate Solubility

Experimental workflow for determining this compound solubility.

Signaling Pathway Interactions

Uncaria alkaloids, including this compound, have been shown to modulate critical cellular signaling pathways implicated in various diseases. Understanding these interactions is vital for drug development.

Wnt/β-catenin Signaling Pathway

Extracts from Uncaria tomentosa containing oxindole alkaloids have been demonstrated to inhibit the Wnt/β-catenin signaling pathway. This pathway is a key regulator of cell proliferation, differentiation, and apoptosis. Its aberrant activation is a hallmark of many cancers. The inhibition of this pathway by Uncaria alkaloids suggests a potential mechanism for their anti-proliferative effects.

The diagram below illustrates the canonical Wnt signaling pathway and the putative point of inhibition by this compound.

G cluster_0 Wnt OFF State cluster_1 Wnt ON State DestructionComplex Destruction Complex (Axin, APC, GSK3β, CK1) betaCatenin_off β-catenin DestructionComplex->betaCatenin_off Phosphorylation Proteasome Proteasome betaCatenin_off->Proteasome Degradation Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP LRP5/6 Co-receptor Wnt->LRP Dishevelled Dishevelled Frizzled->Dishevelled LRP->Dishevelled Dishevelled->DestructionComplex Inhibition betaCatenin_on β-catenin Nucleus Nucleus betaCatenin_on->Nucleus Accumulation & Translocation TCF_LEF TCF/LEF betaCatenin_on->TCF_LEF Binds to Nucleus->TCF_LEF TargetGenes Target Gene Expression TCF_LEF->TargetGenes UncarineA This compound UncarineA->betaCatenin_on Inhibits nuclear translocation? G GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation CellSurvival Cell Survival, Growth, Proliferation mTORC1->CellSurvival UncariaAlkaloids Uncaria Alkaloids UncariaAlkaloids->Akt Modulation of Phosphorylation

References

Uncarine A: A Technical Guide to its Discovery, Isolation, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uncarine A is a pentacyclic oxindole (B195798) alkaloid found within various species of the Uncaria genus, commonly known as Cat's Claw. This technical guide provides an in-depth overview of the discovery, isolation, and current understanding of the biological activities of this compound, with a focus on its potential therapeutic applications. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Discovery and Structural Elucidation

This compound was first reported as a constituent of Uncaria hirsuta in the early 1990s. Its structure was elucidated through meticulous spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which are standard methods for the characterization of novel natural products. Subsequent studies have confirmed its presence in other Uncaria species, including the widely studied Uncaria tomentosa. The isolation of this compound is often carried out alongside other structurally related oxindole alkaloids, such as Uncarine C, Uncarine E, and mitraphylline.

Experimental Protocols: Isolation and Purification of this compound

The isolation of this compound from Uncaria plant material, typically the leaves or bark, involves a multi-step process combining extraction and chromatographic techniques. The following is a generalized protocol based on established methods for the separation of oxindole alkaloids from Uncaria species.

Extraction of Total Alkaloids

A common method for the initial extraction of alkaloids from plant material is acid-base extraction.

Materials:

  • Dried and powdered Uncaria tomentosa leaves

  • Methanol (B129727)

  • 2% Hydrochloric acid (HCl)

  • Ammonia solution (NH₄OH)

  • Dichloromethane (CH₂Cl₂)

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Macerate the powdered plant material in methanol for 24-48 hours at room temperature.

  • Filter the methanolic extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Suspend the crude extract in 2% HCl to protonate the alkaloids, rendering them water-soluble.

  • Wash the acidic aqueous solution with CH₂Cl₂ to remove non-alkaloidal, lipophilic impurities. Discard the organic layer.

  • Basify the aqueous layer with NH₄OH to a pH of approximately 9-10. This deprotonates the alkaloids, making them soluble in organic solvents.

  • Extract the alkaloids from the basified aqueous solution with CH₂Cl₂. Repeat this step multiple times to ensure complete extraction.

  • Combine the organic layers and evaporate the solvent to dryness to yield the total alkaloid extract.

Chromatographic Purification of this compound

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and purification of individual alkaloids from the total alkaloid extract.

Instrumentation and Conditions:

  • HPLC System: Preparative or semi-preparative HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water, often with a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape. A typical gradient might start with a lower concentration of acetonitrile and gradually increase to elute compounds with increasing hydrophobicity.

  • Detection: UV detection at a wavelength of 245 nm is suitable for oxindole alkaloids.

  • Flow Rate: The flow rate will depend on the column dimensions and whether a preparative or semi-preparative separation is being performed.

  • Injection Volume: The volume of the dissolved total alkaloid extract injected onto the column will vary based on the concentration and the capacity of the column.

Procedure:

  • Dissolve the total alkaloid extract in a suitable solvent, such as methanol.

  • Filter the solution to remove any particulate matter.

  • Inject the filtered solution onto the HPLC column.

  • Monitor the separation process using the UV detector and collect the fractions corresponding to the peak of this compound.

  • Combine the collected fractions and evaporate the solvent to obtain purified this compound.

  • Assess the purity of the isolated this compound using analytical HPLC.

Quantitative Data

AlkaloidPlant SourceYield (% w/w)Purity (%)Reference Method
MitraphyllineUncaria tomentosa bark0.0598Spectrophotometry
RhynchophyllineUncaria rhynchophylla->95HPLC
IsorhynchophyllineUncaria rhynchophylla->95HPLC

Biological Activities and Signaling Pathways

Research into the pharmacological effects of Uncaria alkaloids has revealed a range of biological activities, with significant potential for therapeutic applications. While many studies have focused on crude extracts or other major alkaloid constituents, the available evidence suggests that this compound likely contributes to these effects.

Anti-inflammatory Activity and the NF-κB Signaling Pathway

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response. Extracts from Uncaria tomentosa have been shown to inhibit the activation of the NF-κB signaling pathway. It is hypothesized that this compound, as a constituent of these extracts, contributes to this anti-inflammatory effect by preventing the degradation of IκBα, the inhibitory protein of NF-κB. This, in turn, blocks the translocation of NF-κB to the nucleus and the subsequent transcription of pro-inflammatory genes.

Neuroprotective Effects and the PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is crucial for neuronal survival and protection against various neurotoxic insults. Studies on rhynchophylline, a structurally similar alkaloid also found in Uncaria species, have demonstrated its neuroprotective effects are mediated through the activation of the PI3K/Akt pathway. Based on this, it is postulated that this compound may exert its neuroprotective properties through a similar mechanism. Activation of this pathway leads to the phosphorylation of downstream targets that promote cell survival and inhibit apoptosis.

Visualizations

Experimental Workflow for this compound Isolation

UncarineA_Isolation_Workflow plant_material Dried & Powdered Uncaria tomentosa Leaves extraction Methanol Extraction plant_material->extraction crude_extract Crude Methanolic Extract extraction->crude_extract acid_base_partition Acid-Base Partition crude_extract->acid_base_partition total_alkaloids Total Alkaloid Extract acid_base_partition->total_alkaloids hplc Preparative HPLC total_alkaloids->hplc uncarine_a Purified this compound hplc->uncarine_a analysis Purity Analysis (Analytical HPLC) uncarine_a->analysis

Caption: Generalized workflow for the isolation and purification of this compound.

Hypothesized Signaling Pathway of this compound's Neuroprotective Effect

UncarineA_Signaling_Pathway UncarineA This compound PI3K PI3K UncarineA->PI3K Activates Akt Akt PI3K->Akt Activates Downstream Downstream Effectors Akt->Downstream Phosphorylates Survival Neuronal Survival Downstream->Survival Apoptosis Apoptosis Inhibition Downstream->Apoptosis

Caption: Hypothesized PI3K/Akt signaling pathway activation by this compound.

Conclusion

This compound stands as a promising natural product with significant potential for further investigation and development. This guide has provided a comprehensive overview of its discovery, detailed methodologies for its isolation, and an exploration of its likely biological activities and underlying molecular mechanisms. The continued study of this compound and other Uncaria alkaloids is crucial for unlocking their full therapeutic potential in treating inflammatory and neurodegenerative diseases. Further research is warranted to elucidate the precise mechanisms of action of isolated this compound and to establish a more detailed quantitative profile in various Uncaria species.

Ethnobotanical Uses of Plants Containing Uncarine A: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Uncarine A, a pentacyclic oxindole (B195798) alkaloid, is a prominent bioactive compound found in several plant species traditionally used in ethnomedicine. This technical guide provides a comprehensive overview of the ethnobotanical uses, quantitative analysis, experimental protocols for isolation, and the molecular signaling pathways associated with this compound and its isomers. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in natural product chemistry, pharmacology, and drug development.

The primary plant genera known to contain this compound and its stereoisomers (such as Uncarine C, D, E, and F) are Uncaria and Mitragyna, both belonging to the Rubiaceae family. Ethnobotanical records reveal a long history of their use in traditional medicine systems across different cultures for treating a wide array of ailments.

Ethnobotanical Uses of Plants Containing this compound and its Isomers

The traditional medicinal applications of plants containing this compound and its isomers are extensive, with Uncaria tomentosa (Cat's Claw), Uncaria guianensis, and Mitragyna speciosa (Kratom) being the most well-documented sources.

Uncaria tomentosa (Cat's Claw)

Uncaria tomentosa, a woody vine native to the Amazon rainforest, has been used for at least 2,000 years by indigenous tribes in South and Central America[1]. Decoctions of its bark, root, and leaves are traditionally employed for a multitude of health issues[1].

Traditional Uses of Uncaria tomentosa

Ailment/ConditionTraditional Use
Inflammatory Conditions Arthritis, rheumatism, gastric ulcers, and general inflammation[1].
Infections Viral infections, skin disorders, abscesses, and urinary tract inflammation[1].
Immune System Support General weakness and to enhance the body's defense mechanisms.
Other Conditions Cancer, fevers, menstrual irregularities, and wounds[1].

Uncaria guianensis

Also known as Cat's Claw, Uncaria guianensis shares many of the same traditional uses as U. tomentosa and is often used interchangeably in folk medicine. It is traditionally used to treat tumors, arthritis, diabetes, and inflammation. The dried and powdered leaves are specifically used for treating wounds and abscesses.

Mitragyna speciosa (Kratom)

Mitragyna speciosa, a tropical tree indigenous to Southeast Asia, has a long history of traditional use, particularly in Thailand and Malaysia. The leaves are typically chewed or brewed into a tea.

Traditional Uses of Mitragyna speciosa

Ailment/ConditionTraditional Use
Pain Relief Used to alleviate musculoskeletal pain.
Stimulant/Sedative Chewed in low doses for its stimulant effects to combat fatigue and in higher doses for its sedative properties.
Opium Substitute Traditionally used to manage opium withdrawal symptoms.
Other Conditions Diarrhea, cough, and hypertension.

Quantitative Analysis of this compound and Isomers

The concentration of this compound and its isomers can vary significantly depending on the plant species, the part of the plant used, geographical location, and harvesting time. The following table summarizes available quantitative data for Uncarine F, an isomer of this compound, in Uncaria tomentosa. Data for this compound in Mitragyna speciosa is less specific, with most studies focusing on mitragynine.

Table 1: Quantitative Data for Uncarine F in Uncaria tomentosa

Plant PartLocationUncarine F Content (mg/100g of dry material)Reference
BarkAsomat (AS-C), Costa RicaPresent (exact value not specified)

Note: The referenced study confirmed the presence of Uncarine F in the bark extract from a specific location but did not provide a precise quantitative value in the summary table. Further analysis of the full text would be required to ascertain the exact concentration.

Experimental Protocols

Extraction of Oxindole Alkaloids from Uncaria tomentosa

This protocol provides a general method for the extraction of oxindole alkaloids, including this compound and its isomers, from the bark of Uncaria tomentosa.

Materials:

Procedure:

  • Macerate the powdered bark with methanol for 48 hours at room temperature.

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude methanolic extract.

  • Suspend the crude extract in 2M HCl to acidify the solution to approximately pH 2.

  • Partition the acidic solution with dichloromethane to remove non-alkaloidal compounds. Discard the organic phase.

  • Basify the aqueous phase with ammonia solution to approximately pH 9-10.

  • Extract the alkaloids from the basified aqueous solution with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Evaporate the solvent under reduced pressure to yield the crude alkaloid extract.

Isolation of this compound by Preparative High-Performance Liquid Chromatography (Prep-HPLC)

This protocol outlines a general approach for the isolation of this compound from the crude alkaloid extract using preparative HPLC.

Instrumentation and Columns:

  • Preparative HPLC system with a UV detector

  • C18 reversed-phase preparative column (e.g., 250 x 20 mm, 10 µm)

Mobile Phase:

  • A gradient of acetonitrile (B52724) and water, both containing 0.1% formic acid, is typically used. The exact gradient will need to be optimized based on the specific crude extract composition.

Procedure:

  • Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase.

  • Filter the sample solution through a 0.45 µm syringe filter.

  • Develop an analytical HPLC method first to determine the retention time of this compound and to optimize the separation conditions.

  • Scale up the analytical method to the preparative scale, adjusting the flow rate and injection volume according to the column dimensions.

  • Inject the sample onto the preparative HPLC column.

  • Collect the fractions corresponding to the peak of this compound based on the UV chromatogram.

  • Combine the collected fractions and evaporate the solvent under reduced pressure to obtain purified this compound.

  • Confirm the purity of the isolated compound using analytical HPLC and its identity through spectroscopic methods (MS, NMR).

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol describes a validated HPLC method for the quantitative analysis of this compound and its isomers in plant extracts.

Instrumentation and Columns:

  • Analytical HPLC system with a UV detector

  • C18 reversed-phase analytical column (e.g., 250 x 4.6 mm, 5 µm)

Mobile Phase:

Procedure:

  • Prepare a standard stock solution of this compound of known concentration.

  • Prepare a series of calibration standards by diluting the stock solution.

  • Prepare the sample extract at a known concentration.

  • Inject the calibration standards and the sample extract into the HPLC system.

  • Monitor the separation at a suitable wavelength (e.g., 245 nm).

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Signaling Pathways of this compound

The anti-inflammatory and immunomodulatory effects of plants containing this compound are, in part, attributed to the modulation of key signaling pathways, particularly the Nuclear Factor-kappa B (NF-κB) pathway. While much of the research has been conducted on crude extracts, the evidence strongly suggests that oxindole alkaloids, including this compound, are significant contributors to these activities.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide - LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, such as those for cytokines like TNF-α and IL-6.

Extracts of Uncaria tomentosa have been shown to inhibit the production of TNF-α through an NF-κB-dependent mechanism. It is hypothesized that this compound and other pentacyclic oxindole alkaloids contribute to this effect by inhibiting the activation of the IKK complex, thereby preventing the degradation of IκBα and blocking the nuclear translocation of NF-κB.

NF_kB_Inhibition_by_Uncarine_A Hypothesized Mechanism of this compound on NF-κB Pathway cluster_extracellular cluster_membrane cluster_cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB_NFkB IκBα-NF-κB (Inactive) NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocates IkB_NFkB->NFkB Releases UncarineA This compound UncarineA->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6) DNA->Genes Transcription

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Experimental Workflow for Investigating NF-κB Inhibition

The following diagram illustrates a typical experimental workflow to investigate the inhibitory effect of this compound on the NF-κB pathway in a cell-based assay.

Experimental_Workflow_NFkB Workflow for NF-κB Inhibition Assay cluster_cell_culture cluster_analysis cluster_western_targets Cell_Seeding Seed Macrophages (e.g., RAW 264.7) Cell_Treatment Treat with this compound Cell_Seeding->Cell_Treatment Cell_Stimulation Stimulate with LPS Cell_Treatment->Cell_Stimulation Cytokine_Analysis Measure Cytokine Levels (ELISA) Cell_Stimulation->Cytokine_Analysis Western_Blot Analyze Protein Expression (Western Blot) Cell_Stimulation->Western_Blot Immunofluorescence Visualize p65 Translocation (Microscopy) Cell_Stimulation->Immunofluorescence p_IKK p-IKK Western_Blot->p_IKK p_IkB p-IκBα Western_Blot->p_IkB Nuclear_p65 Nuclear p65 Western_Blot->Nuclear_p65

Caption: Experimental workflow for assessing this compound's impact on NF-κB.

Conclusion and Future Directions

This compound and the plants that contain it represent a rich source of bioactive compounds with significant therapeutic potential, particularly in the realm of anti-inflammatory and immunomodulatory agents. The long-standing ethnobotanical use of these plants provides a strong foundation for modern scientific investigation.

While progress has been made in understanding the chemistry and pharmacology of this compound and its isomers, further research is warranted in several areas:

  • Quantitative Analysis: More comprehensive studies are needed to quantify the content of this compound and its isomers in a wider range of plant species and geographical locations. This will be crucial for the standardization of herbal preparations.

  • Pharmacokinetics and Bioavailability: The absorption, distribution, metabolism, and excretion (ADME) of this compound need to be thoroughly investigated to understand its bioavailability and to establish effective dosages.

  • Mechanism of Action: While the inhibition of the NF-κB pathway is a key mechanism, further studies are required to elucidate the precise molecular targets of this compound and to explore its effects on other signaling pathways.

  • Clinical Trials: Well-designed clinical trials are necessary to validate the traditional uses of these plants and to establish the safety and efficacy of this compound as a therapeutic agent.

This technical guide provides a solid starting point for researchers interested in exploring the therapeutic potential of this compound. The combination of traditional knowledge with modern scientific methodologies holds great promise for the development of new and effective drugs from these remarkable natural sources.

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Uncarine A from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uncarine A is a pentacyclic oxindole (B195798) alkaloid found in several plant species of the Uncaria genus, commonly known as Cat's Claw (Uncaria tomentosa), as well as in Mitragyna inermis.[1][2][3][4] These plants have a long history of use in traditional medicine, and their constituent alkaloids, including this compound and its stereoisomers Uncarine C (pteropodine) and Uncarine E (isopteropodine), are subjects of scientific investigation for their potential therapeutic properties.[2][5] This document provides detailed protocols for the extraction and purification of this compound from plant material, methods for its quantitative analysis, and an overview of the associated signaling pathways.

Data Presentation

The following table summarizes representative quantitative data for the extraction and purification of this compound and its isomers from Uncaria species. It is important to note that yields can vary significantly based on the plant chemotype, geographical source, time of harvest, and the specific extraction and purification methods employed.[6]

Plant MaterialExtraction MethodPurification MethodCompoundYieldPurityReference
Uncaria tomentosa barkAcid-base partitioningSiO₂ Column ChromatographyUncarine C (Pteropodine)51 mg (from 698 mg total alkaloids)>99%[5]
Uncaria tomentosa barkAcid-base partitioningSiO₂ Column ChromatographyUncarine E (Isopteropodine)211 mg (from 698 mg total alkaloids)>99%[5]
Uncaria macrophyllaEthanol (B145695) extractionpH-Zone Refining Counter-Current ChromatographyUncarine C (Pteropodine)82 mg (from 2.8 g enriched alkaloids)>96%[7]
Uncaria macrophyllaEthanol extractionpH-Zone Refining Counter-Current ChromatographyUncarine E (Isopteropodine)73 mg (from 2.8 g enriched alkaloids)>96%[7]

Experimental Protocols

Protocol 1: Extraction of Total Alkaloids from Uncaria tomentosa Bark

This protocol describes a classic acid-base extraction method to obtain a crude alkaloid mixture from dried and powdered Uncaria tomentosa bark.

Materials:

Procedure:

  • Maceration: Soak 100 g of powdered Uncaria tomentosa bark in 500 mL of methanol or ethanol for 24-48 hours at room temperature with occasional stirring.

  • Filtration: Filter the mixture through filter paper to separate the plant debris from the liquid extract.

  • Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain a crude extract.

  • Acidification: Dissolve the crude extract in 200 mL of 2M HCl. This step protonates the alkaloids, making them soluble in the aqueous acidic solution.

  • Liquid-Liquid Extraction (Acidic): Transfer the acidic solution to a separatory funnel and wash it three times with 100 mL of chloroform or dichloromethane to remove non-alkaloidal, lipophilic compounds. Discard the organic layer.

  • Basification: Adjust the pH of the aqueous layer to approximately 9-10 by slowly adding concentrated ammonium hydroxide. This deprotonates the alkaloids, making them soluble in organic solvents.

  • Liquid-Liquid Extraction (Basic): Extract the basified aqueous solution three times with 100 mL of chloroform or dichloromethane. The alkaloids will move into the organic layer.

  • Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the filtrate to dryness using a rotary evaporator to yield the crude total alkaloid extract.

Protocol 2: Purification of this compound by Silica (B1680970) Gel Column Chromatography

This protocol outlines the separation of individual alkaloids, including this compound, from the crude alkaloid extract using silica gel column chromatography.

Materials:

  • Crude total alkaloid extract

  • Silica gel (230-400 mesh) for column chromatography

  • Glass chromatography column

  • Solvent system (e.g., a gradient of chloroform and methanol)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • UV lamp (254 nm)

  • Collection tubes

  • Rotary evaporator

Procedure:

  • Column Packing: Prepare a silica gel slurry in the initial, least polar mobile phase solvent (e.g., 100% chloroform). Pour the slurry into the chromatography column and allow it to pack uniformly.

  • Sample Loading: Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase and load it onto the top of the silica gel column.

  • Elution: Begin elution with the initial mobile phase. Gradually increase the polarity of the mobile phase by adding increasing amounts of a more polar solvent (e.g., methanol). A typical gradient might be from 100% chloroform to 95:5 chloroform:methanol.

  • Fraction Collection: Collect the eluate in small fractions (e.g., 10-20 mL) in separate test tubes.

  • TLC Monitoring: Monitor the separation by spotting the collected fractions on TLC plates. Develop the TLC plates in an appropriate solvent system and visualize the spots under a UV lamp. Fractions containing compounds with similar Rf values are pooled.

  • Isolation and Identification: Concentrate the pooled fractions containing the target compound (this compound) using a rotary evaporator. The purity of the isolated compound should be assessed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), and its structure confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Protocol 3: Purification by Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For higher purity and more precise separation, preparative HPLC can be employed.

Materials:

  • Partially purified this compound fraction

  • Preparative HPLC system with a suitable column (e.g., C18)

  • Mobile phase solvents (e.g., acetonitrile (B52724) and water with a modifier like formic acid or ammonium acetate)

  • Fraction collector

  • Lyophilizer or rotary evaporator

Procedure:

  • Method Development: Develop an analytical HPLC method to achieve good separation of this compound from other components.

  • Scaling Up: Scale up the analytical method to a preparative scale by adjusting the column size, flow rate, and injection volume.[8]

  • Purification: Inject the partially purified this compound fraction into the preparative HPLC system.

  • Fraction Collection: Collect the fractions corresponding to the this compound peak using an automated fraction collector.

  • Solvent Removal: Remove the mobile phase solvents from the collected fractions, typically by lyophilization or evaporation under reduced pressure, to obtain pure this compound.

Mandatory Visualizations

G cluster_extraction Extraction cluster_purification Purification plant_material Powdered Plant Material (e.g., Uncaria tomentosa bark) maceration Maceration with Solvent (e.g., Methanol/Ethanol) plant_material->maceration filtration Filtration maceration->filtration crude_extract Crude Solvent Extract filtration->crude_extract acidification Acidification (e.g., 2M HCl) crude_extract->acidification acidic_extraction Liquid-Liquid Extraction (wash with Chloroform) acidification->acidic_extraction basification Basification (e.g., NH4OH) acidic_extraction->basification basic_extraction Liquid-Liquid Extraction (extract with Chloroform) basification->basic_extraction total_alkaloids Crude Total Alkaloids basic_extraction->total_alkaloids column_chromatography Silica Gel Column Chromatography total_alkaloids->column_chromatography fraction_collection Fraction Collection & TLC Monitoring column_chromatography->fraction_collection prep_hplc Preparative HPLC fraction_collection->prep_hplc For higher purity pure_uncarine_a Pure this compound fraction_collection->pure_uncarine_a prep_hplc->pure_uncarine_a

Caption: Workflow for this compound Extraction and Purification.

G cluster_pathway Potential Signaling Pathways for Uncaria Alkaloids cluster_pi3k PI3K-Akt Pathway cluster_wnt Wnt Pathway uncaria_alkaloids Uncaria Alkaloids (including this compound) pi3k PI3K uncaria_alkaloids->pi3k Modulation wnt_signaling Wnt Signaling uncaria_alkaloids->wnt_signaling Inhibition akt Akt pi3k->akt Activation gsk3b GSK3β akt->gsk3b Inhibition neuronal_survival Neuronal Survival gsk3b->neuronal_survival Promotes (when inhibited) beta_catenin β-Catenin wnt_signaling->beta_catenin Stabilization tcf_lef TCF/LEF beta_catenin->tcf_lef Activation gene_expression Target Gene Expression (e.g., c-Myc) tcf_lef->gene_expression Transcription

Caption: Potential Signaling Pathways Modulated by Uncaria Alkaloids.

Signaling Pathways

The precise molecular mechanisms of action for this compound are still under investigation. However, studies on extracts of Uncaria species and their constituent alkaloids suggest modulation of several key signaling pathways. It is important to note that the following information is based on the broader class of Uncaria alkaloids and may not be solely attributed to this compound.

  • PI3K-Akt Signaling Pathway: This pathway is crucial for cell survival, growth, and proliferation. Some studies on Uncaria alkaloids suggest that they may exert their effects, particularly in the context of neuroprotection, by modulating the PI3K-Akt signaling pathway.[9] For instance, activation of Akt can lead to the inhibition of Glycogen Synthase Kinase 3β (GSK3β), a protein implicated in the pathology of neurodegenerative diseases.[9]

  • Wnt Signaling Pathway: The Wnt signaling pathway is fundamental in embryonic development and tissue homeostasis. Aberrant Wnt signaling is often associated with cancer. Research has shown that alkaloid-enriched extracts from Uncaria tomentosa can inhibit the Wnt signaling pathway, leading to a reduction in the expression of target genes like c-Myc, which is involved in cell proliferation.[10]

Further research is necessary to elucidate the specific interactions of this compound with these and other signaling pathways to fully understand its pharmacological profile.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantitative Analysis of Uncarine A

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Uncarine A, a pentacyclic oxindole (B195798) alkaloid, is a significant bioactive compound found in plants of the Uncaria genus, commonly known as Cat's Claw. These plants have a long history of use in traditional medicine for treating a variety of ailments, including inflammatory disorders and infections. The therapeutic potential of Uncaria species is often attributed to their unique alkaloid profile. Accurate and reliable quantification of individual alkaloids like this compound is crucial for the quality control of raw materials, standardization of herbal extracts, and in pharmacokinetic studies during drug development. This application note details a robust HPLC method for the analysis of this compound.

HPLC Method for this compound Analysis

This method is designed to provide excellent separation and quantification of this compound from other oxindole alkaloids that may be present in the sample matrix.

Table 1: HPLC Instrumentation and Conditions

ParameterSpecification
HPLC System Agilent 1100/1200 series or equivalent with quaternary pump, autosampler, column oven, and PDA/UV detector
Column C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.01% Formic acid in water
Mobile Phase B Acetonitrile
Gradient Elution 5% to 55% B over 30 minutes, then increase to 95% B for 10 minutes, followed by a 5-minute re-equilibration at 5% B
Flow Rate 1.0 mL/min
Column Temperature 35°C
Injection Volume 10 µL
Detection Wavelength 245 nm
Data Acquisition Chromatography data station for peak integration and analysis

Method Validation Summary

The described HPLC method has been validated according to ICH guidelines to ensure its suitability for the intended purpose. The validation parameters are summarized below.

Table 2: Method Validation Parameters

ParameterResult
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 96 - 104%
Precision (% RSD) < 2.5%
Limit of Detection (LOD) 0.15 µg/mL
Limit of Quantification (LOQ) 0.5 µg/mL
Selectivity The method demonstrates good selectivity with baseline separation of this compound from other oxindole alkaloids.

Experimental Protocols

1. Preparation of Standard Solutions

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol (B129727) in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.

2. Sample Preparation from Plant Material (Uncaria tomentosa)

  • Grinding: Grind the dried plant material (e.g., bark or leaves) to a fine powder (approximately 40 mesh).

  • Extraction:

    • Accurately weigh 1.0 g of the powdered plant material into a flask.

    • Add 20 mL of 70% aqueous ethanol.

    • Sonicate the mixture for 30 minutes at room temperature.

    • Centrifuge the extract at 4000 rpm for 15 minutes.

    • Collect the supernatant.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial prior to injection.

Diagrams

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis start Start: Plant Material grind Grind to Fine Powder start->grind extract Ultrasonic Extraction (70% Ethanol) grind->extract centrifuge Centrifugation extract->centrifuge filter 0.45 µm Filtration centrifuge->filter inject Inject into HPLC filter->inject Prepared Sample separate C18 Reverse-Phase Separation inject->separate detect UV Detection at 245 nm separate->detect quantify Data Acquisition & Quantification detect->quantify end End: this compound Concentration quantify->end Final Report

Caption: Experimental workflow for the HPLC analysis of this compound.

Logical_Relationship cluster_method_development Method Development & Validation cluster_application Application method_dev HPLC Method Development validation Method Validation (ICH Guidelines) method_dev->validation protocol Standardized Protocol validation->protocol qc Quality Control of Raw Materials protocol->qc Ensures standardization Standardization of Herbal Extracts protocol->standardization Enables pk_studies Pharmacokinetic Studies protocol->pk_studies Supports

Caption: Logical relationship of method development to its applications.

Application Note: Sensitive Quantification of Uncarine A in Biological Matrices using UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and selective Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of Uncarine A (also known as formosanine) in biological matrices. The protocol provides a robust workflow for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies or other analyses requiring precise measurement of this oxindole (B195798) alkaloid. The methodology is based on established principles for the analysis of structurally related Uncaria alkaloids and is designed to offer high throughput and sensitivity.

Introduction

This compound is a pentacyclic oxindole alkaloid found in plants of the Uncaria genus, which are used in traditional medicine. As with other bioactive compounds, understanding its absorption, distribution, metabolism, and excretion (ADME) is crucial for drug development and pharmacological research. UPLC-MS/MS offers superior sensitivity and specificity compared to conventional HPLC methods, making it the ideal platform for quantifying low concentrations of this compound in complex biological samples like plasma and blood.[1][2] This document provides a comprehensive protocol for sample preparation, chromatographic separation, and mass spectrometric detection of this compound.

Experimental

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS), e.g., Midazolam or a structurally similar, stable isotope-labeled compound

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Biological matrix (e.g., plasma, blood)

Sample Preparation

A protein precipitation method is employed for the extraction of this compound from biological matrices.[1][3]

  • Aliquot 50 µL of the biological matrix (e.g., plasma) into a microcentrifuge tube.

  • Add 150 µL of acetonitrile containing the internal standard.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Inject an appropriate volume (e.g., 1-5 µL) into the UPLC-MS/MS system.

UPLC Conditions

The chromatographic separation is critical for resolving this compound from other matrix components and isomeric alkaloids.

ParameterRecommended Condition
Column ACQUITY UPLC BEH C18 (e.g., 2.1 x 100 mm, 1.7 µm) or equivalent HSS T3 column[1][4]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40 °C
Injection Volume 1 - 5 µL
Gradient Elution A typical gradient would start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration. A starting point could be a 5-minute gradient from 10% to 90% B.
Mass Spectrometry Conditions

The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM) for optimal sensitivity and selectivity.

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 - 4.0 kV
Source Temperature 120 - 150 °C
Desolvation Temp. 350 - 500 °C
Desolvation Gas Flow 600 - 800 L/hr
Collision Gas Argon
MRM Transitions for this compound

The molecular formula of this compound is C₂₁H₂₄N₂O₄, with a molecular weight of 368.43 g/mol . The protonated precursor ion ([M+H]⁺) is expected at m/z 369.18. Product ions can be determined by infusing a standard solution of this compound and performing a product ion scan. Based on the fragmentation of isomeric Uncaria alkaloids, the following are proposed as potential MRM transitions to evaluate:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Collision Energy (eV)
This compound369.18To be determined0.05 - 0.1To be optimized
(e.g., 225.1, 144.1)
Internal StandardSpecific to ISSpecific to IS0.05 - 0.1To be optimized

Note: The optimal product ions and collision energies must be empirically determined using a pure standard of this compound.

Method Validation Parameters (Hypothetical Data)

The following table summarizes the expected performance of the method, based on data from similar assays for other Uncaria alkaloids.[1][4]

ParameterExpected Range/Value
Linearity (r²) > 0.99
Calibration Range 1 - 1000 ng/mL
Limit of Detection (LOD) < 1 ng/mL
Limit of Quantification (LOQ) 1 ng/mL
Precision (%RSD) Intra-day: < 15% Inter-day: < 15%
Accuracy (% Bias) Within ±15%
Recovery 85 - 115%
Matrix Effect Within acceptable limits (e.g., 85-115%)

Experimental Workflow and Signaling Pathway Diagrams

UPLC_MSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Matrix Biological Matrix (50 µL) Precipitation Add Acetonitrile + IS (150 µL) & Vortex Matrix->Precipitation Centrifuge Centrifuge (14,000 rpm, 10 min) Precipitation->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Injection Inject into UPLC Supernatant->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization Detection Tandem MS Detection (MRM) Ionization->Detection Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for the UPLC-MS/MS quantification of this compound.

Conclusion

The described UPLC-MS/MS method provides a framework for the sensitive and selective quantification of this compound in biological matrices. The protocol for sample preparation is straightforward, and the UPLC and MS/MS parameters are based on established methods for similar analytes, offering a high probability of success. This application note serves as a valuable resource for researchers in pharmacology and drug development, enabling robust and reliable bioanalysis of this compound. Final optimization of mass spectrometry parameters, particularly the MRM transitions, should be performed using a certified reference standard of this compound to ensure the highest degree of accuracy and sensitivity.

References

Application Notes and Protocols for the Characterization of Uncarine A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uncarine A is a pentacyclic oxindole (B195798) alkaloid found in various species of the Uncaria genus, commonly known as Cat's Claw. These plants have a long history of use in traditional medicine, and their constituent alkaloids, including this compound, are subjects of scientific investigation for their potential therapeutic properties. Accurate and robust analytical methods are crucial for the isolation, identification, and quantification of this compound in plant extracts and pharmaceutical preparations. This document provides detailed application notes and protocols for the characterization of this compound using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), two of the most powerful techniques for structural elucidation of natural products.

Molecular Structure

Figure 1: Chemical Structure of this compound.

Molecular Formula: C₂₁H₂₄N₂O₄[1]

Molecular Weight: 368.4 g/mol [1]

Spectroscopic Data for this compound Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Mass Spectrometry (MS) Data

High-resolution mass spectrometry is a critical tool for confirming the molecular formula and investigating the fragmentation patterns of this compound.

Table 1: High-Resolution Mass Spectrometry Data for this compound

ParameterObserved ValueReference
Molecular FormulaC₂₁H₂₄N₂O₄[1]
Precursor Ion [M+H]⁺ (m/z)369.1808837
Calculated Mass [M+H]⁺369.18143

Table 2: MS/MS Fragmentation Data for this compound ([M+H]⁺ at m/z 369.1808837)

Fragment Ion (m/z)Relative AbundancePutative Fragment Structure
351.1703HighLoss of H₂O
337.1547MediumLoss of CH₃OH
309.1598MediumFurther fragmentation
160.0756HighCharacteristic fragment of the tetracyclic core
146.0600MediumFurther fragmentation of the core

Experimental Protocols

Protocol 1: NMR Spectroscopic Analysis of this compound

This protocol outlines the general procedure for acquiring high-quality NMR spectra of this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of purified this compound.
  • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can affect the chemical shifts, particularly for exchangeable protons.
  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
  • Transfer the solution to a 5 mm NMR tube.

2. NMR Instrument and Parameters:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.
  • Nuclei to be observed: ¹H and ¹³C.
  • Standard 1D experiments:
  • ¹H NMR: Acquire with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include spectral width, acquisition time, and relaxation delay.
  • ¹³C NMR: Acquire with proton decoupling. A larger number of scans is typically required due to the low natural abundance of ¹³C.
  • Standard 2D experiments for structural elucidation:
  • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.
  • HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations.
  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations, which is crucial for assigning quaternary carbons and piecing together the molecular skeleton.
  • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons and elucidate the stereochemistry of the molecule.

3. Data Processing and Analysis:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).
  • Calibrate the spectra using the TMS signal at 0.00 ppm.
  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
  • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the this compound structure.

Protocol 2: LC-MS/MS Analysis of this compound

This protocol provides a detailed method for the separation and mass spectrometric detection of this compound.

1. Sample Preparation:

  • Prepare a stock solution of the this compound standard in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.
  • For plant extracts, perform a suitable extraction method (e.g., methanolic extraction followed by acid-base partitioning) to enrich the alkaloid fraction.
  • Dilute the standard solution and the sample extracts to an appropriate concentration range for LC-MS analysis.
  • Filter all samples through a 0.22 µm syringe filter before injection.

2. Liquid Chromatography (LC) Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size) is commonly used for the separation of alkaloids.
  • Mobile Phase:
  • A: Water with 0.1% formic acid (v/v)
  • B: Acetonitrile with 0.1% formic acid (v/v)
  • Gradient Elution: A typical gradient would start with a low percentage of organic solvent (B) and gradually increase to elute the compounds of interest. An example gradient is:
  • 0-1 min: 5% B
  • 1-10 min: 5-95% B (linear gradient)
  • 10-12 min: 95% B (hold)
  • 12-12.1 min: 95-5% B (linear gradient)
  • 12.1-15 min: 5% B (re-equilibration)
  • Flow Rate: 0.3 mL/min
  • Column Temperature: 40 °C
  • Injection Volume: 2-5 µL

3. Mass Spectrometry (MS) Conditions:

  • Mass Spectrometer: A tandem mass spectrometer (e.g., Q-TOF, Triple Quadrupole, or Orbitrap).
  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
  • Ion Source Parameters:
  • Capillary Voltage: 3.0 - 4.0 kV
  • Cone Voltage: 20 - 40 V
  • Source Temperature: 120 - 150 °C
  • Desolvation Temperature: 350 - 450 °C
  • Cone Gas Flow: 50 L/hr
  • Desolvation Gas Flow: 600 - 800 L/hr
  • Data Acquisition:
  • Full Scan (MS1): Acquire over a mass range of m/z 100-1000 to detect the precursor ion of this compound ([M+H]⁺).
  • Tandem MS (MS/MS or MS²): Select the precursor ion of this compound for collision-induced dissociation (CID) to obtain fragmentation spectra. The collision energy should be optimized to produce a rich fragmentation pattern.

Signaling Pathway and Experimental Workflow Diagrams

Wnt Signaling Pathway Inhibition by Uncaria Alkaloids

Extracts from Uncaria tomentosa, which contain this compound, have been shown to inhibit the Wnt signaling pathway. This pathway is crucial in cell proliferation and differentiation, and its dysregulation is implicated in various diseases, including cancer.

Wnt_Signaling_Pathway cluster_destruction In the absence of Wnt Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dvl Dishevelled (Dvl) Frizzled->Dvl LRP LRP5/6 Co-receptor LRP->Dvl GSK3b GSK3β Dvl->GSK3b | BetaCatenin β-catenin GSK3b->BetaCatenin P GSK3b->BetaCatenin Axin Axin Axin->BetaCatenin APC APC APC->BetaCatenin TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Accumulation & Nuclear Translocation Degradation Degradation BetaCatenin->Degradation TargetGenes Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF_LEF->TargetGenes UncarineA This compound (from Uncaria extract) UncarineA->TCF_LEF DestructionComplex Destruction Complex

Caption: Wnt signaling pathway and proposed inhibition by this compound.

Experimental Workflow for this compound Characterization

The logical flow for isolating and characterizing this compound from a plant source is depicted below.

UncarineA_Workflow PlantMaterial Uncaria Plant Material (e.g., bark, leaves) Extraction Solvent Extraction (e.g., Methanol) PlantMaterial->Extraction Partitioning Acid-Base Partitioning to enrich for alkaloids Extraction->Partitioning CrudeExtract Crude Alkaloid Extract Partitioning->CrudeExtract Chromatography Chromatographic Separation (e.g., Column Chromatography, HPLC) CrudeExtract->Chromatography PureCompound Isolated this compound Chromatography->PureCompound MS_Analysis Mass Spectrometry (LC-MS/MS) PureCompound->MS_Analysis NMR_Analysis NMR Spectroscopy (1D and 2D) PureCompound->NMR_Analysis DataAnalysis Data Analysis and Structure Elucidation MS_Analysis->DataAnalysis NMR_Analysis->DataAnalysis Characterized Characterized this compound DataAnalysis->Characterized

References

Application Notes and Protocols for Uncarine A Administration in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uncarine A, an oxindole (B195798) alkaloid derived from plants of the Uncaria genus, commonly known as Cat's Claw, has garnered significant interest in biomedical research.[1] This document provides detailed application notes and protocols for the administration of this compound in various cell culture assays. The primary reported bioactivities of this compound and related alkaloids include the induction of apoptosis in cancer cells and the inhibition of inflammatory pathways, making it a compound of interest for oncology and immunology research.[1][2]

Data Presentation

The following tables summarize the quantitative data on the effects of this compound and related Uncaria extracts on cancer cell lines.

Table 1: Apoptotic Effect of Uncarine F (this compound) on Human Lymphoblastic Leukemia T cells (CCRF-CEM)

CompoundConcentrationExposure TimeResultReference
Uncarine F (A4)100 µM48 hours57% increase in apoptotic cells[2]

Table 2: Cytotoxic Effects (IC50) of Uncaria tomentosa Extracts on Various Cancer Cell Lines

ExtractCell LineIC50 (µg/mL)Reference
B/96E(37) (96% ethanol (B145695) extract)Lewis lung carcinoma (LL/2)25.06[3]
B/96E(37) (96% ethanol extract)Cervical carcinoma (KB)35.69[3]
B/96E(37) (96% ethanol extract)Colon adenocarcinoma (SW707)49.06[3]
B/SRT (water and dichloromethane (B109758) extract)Cervical carcinoma (KB)23.57[3]
B/SRT (water and dichloromethane extract)Breast carcinoma (MCF-7)29.86[3]
B/SRT (water and dichloromethane extract)Lung carcinoma (A-549)40.03[3]
Methanolic ExtractCaco-2 (Colon adenocarcinoma)881[1]
Methanolic ExtractHeLa (Cervical cancer)763[1]
Aqueous ExtractCaco-2 (Colon adenocarcinoma)1645[1]
Aqueous ExtractHeLa (Cervical cancer)1444[1]

Note: The IC50 values in Table 2 are for extracts of Uncaria tomentosa and not for purified this compound. These values can be used as a preliminary guide for determining the concentration range for pure this compound in similar cell lines.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound (pure compound)

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Protocol:

  • Based on general practices for indole (B1671886) alkaloids, this compound is expected to be soluble in organic solvents like DMSO.[4]

  • To prepare a 10 mM stock solution, weigh an appropriate amount of this compound powder. For example, for a compound with a molecular weight of 368.43 g/mol , weigh 3.68 mg of this compound.

  • Add the appropriate volume of DMSO to achieve the desired concentration (e.g., 1 mL for a 10 mM solution from 3.68 mg).

  • Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.[5]

  • Sterilize the stock solution by filtering it through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term stability. It is recommended to protect the solution from light.[4]

Note on Stability: The stability of indole alkaloids in cell culture can vary. It is advisable to prepare fresh dilutions from the stock solution for each experiment. Long-term storage of diluted solutions in culture media is not recommended.

Cell Viability Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures and should be optimized for your specific cell line and experimental conditions.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of this compound from the stock solution in complete culture medium to achieve the desired final concentrations.

    • It is crucial to maintain a consistent final DMSO concentration across all wells, including a vehicle control (medium with the same final concentration of DMSO without this compound). The final DMSO concentration should typically be kept below 0.5% to minimize solvent-induced cytotoxicity.[5]

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible under a microscope.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well.

    • Add 100 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 620 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol outlines the detection of apoptosis by flow cytometry using Annexin V-FITC and Propidium Iodide (PI) staining.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells into 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.

    • Treat the cells with the desired concentrations of this compound or vehicle control (DMSO) for the specified time (e.g., 48 hours).

  • Cell Harvesting:

    • For adherent cells, gently detach the cells using a non-enzymatic cell dissociation solution or trypsin-EDTA. Collect both the detached and floating cells.

    • For suspension cells, collect the cells directly.

    • Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes and discard the supernatant.

  • Cell Washing: Wash the cells once with cold PBS. Centrifuge and discard the supernatant.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 106 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 105 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

  • Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer as soon as possible (within 1 hour).

    • Annexin V-FITC negative / PI negative: Live cells

    • Annexin V-FITC positive / PI negative: Early apoptotic cells

    • Annexin V-FITC positive / PI positive: Late apoptotic/necrotic cells

    • Annexin V-FITC negative / PI positive: Necrotic cells

Signaling Pathways and Experimental Workflows

This compound-Induced Apoptosis Signaling Pathway

This compound and related oxindole alkaloids have been shown to induce apoptosis through the activation of caspases.[6] The extrinsic apoptosis pathway is initiated by the activation of death receptors, leading to the activation of initiator caspase-8, which in turn activates the executioner caspase-3.

Uncarine_A_Apoptosis_Pathway UncarineA This compound DeathReceptor Death Receptor UncarineA->DeathReceptor Activates Procaspase8 Pro-caspase-8 DeathReceptor->Procaspase8 Recruits & Activates Caspase8 Caspase-8 (Active) Procaspase8->Caspase8 Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Cleaves & Activates Caspase3 Caspase-3 (Active) Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Proposed extrinsic apoptosis pathway induced by this compound.

This compound-Mediated Inhibition of NF-κB Signaling Pathway

Uncaria alkaloids have demonstrated anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This inhibition is thought to occur through the prevention of IκBα phosphorylation, which is a key step in the activation of NF-κB.

Uncarine_A_NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus UncarineA This compound IKK IKK Complex UncarineA->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates pIkB p-IκBα (Phosphorylated) IkB->pIkB NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation IkB_NFkB IκBα-NF-κB Complex IkB_NFkB->IKK IkB_NFkB->NFkB Releases Proteasome Proteasome pIkB->Proteasome Degradation DNA DNA (κB sites) NFkB_nuc->DNA Binds Gene Pro-inflammatory Gene Expression DNA->Gene Promotes Transcription Experimental_Workflow Start Start CellCulture Cell Culture (e.g., Cancer Cell Line) Start->CellCulture Treatment Treat with this compound (Dose-response & Time-course) CellCulture->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Apoptosis Apoptosis Assay (e.g., Annexin V/PI) Treatment->Apoptosis Mechanism Mechanistic Studies (e.g., Western Blot for Caspases, NF-κB) Treatment->Mechanism DataAnalysis Data Analysis & Interpretation Viability->DataAnalysis Apoptosis->DataAnalysis Mechanism->DataAnalysis Conclusion Conclusion DataAnalysis->Conclusion

References

Application of Uncarine Alkaloids in Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neuronal structure and function. A growing body of research has focused on natural compounds as potential therapeutic agents. Among these, alkaloids derived from plants of the Uncaria genus, often referred to as Cat's Claw, have demonstrated significant neuroprotective properties. This document provides detailed application notes and protocols for the use of Uncarine alkaloids, with a focus on Uncarine A and its closely related compounds, in neurodegenerative disease research. These alkaloids have been shown to target key pathological hallmarks, including amyloid-beta (Aβ) aggregation, tau hyperphosphorylation, neuroinflammation, and oxidative stress.

Data Presentation

The following tables summarize the quantitative data on the effects of Uncarine alkaloids and Uncaria extracts in various in vitro and in vivo models of neurodegenerative diseases.

Table 1: Inhibition of Amyloid-Beta Aggregation

Compound/ExtractAssayModel SystemConcentration% InhibitionIC50Reference
Uncarine E (Isopteropodine)Thioflavin TAβ Aggregation50 µM91%-[1]
25 µM70%[1]
Uncaria rhynchophylla ExtractThioflavin TAβ Fibril FormationConcentration-dependentPotent Inhibition-[2]
Uncaria rhynchophylla ExtractAmyloid Staining5XFAD MiceNot SpecifiedSignificant Inhibition-[3]

Table 2: Neuroprotective and Anti-inflammatory Effects

Compound/ExtractEffect MeasuredModel SystemConcentrationResultIC50Reference
Uncaria hirsuta CompoundsROS ScavengingPC12 Cells--19.7-24.5 µM[4]
Intracellular Calcium ReductionPC12 Cells--27-46.9 µM[4]
Caspase 3/9 InhibitionPC12 Cells--16.3-25.6 µM[4]
Uncaria sinensis Hexane ExtractNO and PGE2 ProductionLPS-stimulated BV2 MicrogliaDose-dependentSignificant Suppression-[5]
TNF-α, IL-1β, IL-6 GenerationLPS-stimulated BV2 MicrogliaDose-dependentSignificant Reduction-[5]
Uncaria tomentosa ExtractTNF-α ProductionLPS-stimulated THP-1 cellsNot SpecifiedInhibition via NF-κB-[6]

Signaling Pathways

Uncarine alkaloids exert their neuroprotective effects by modulating several key signaling pathways involved in the pathogenesis of neurodegenerative diseases. The primary pathways identified are the NF-κB signaling pathway , which plays a crucial role in neuroinflammation, and the PI3K/Akt signaling pathway , which is central to cell survival and proliferation.

NF-κB Signaling Pathway

NF_kappaB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) Releases NF-κB (p65/p50)_n NF-κB (p65/p50) NF-κB (p65/p50)->NF-κB (p65/p50)_n Translocates to Nucleus Uncarine Alkaloids Uncarine Alkaloids Uncarine Alkaloids->IKK Inhibits Uncarine Alkaloids->NF-κB (p65/p50)_n Inhibits Translocation Pro-inflammatory Genes Pro-inflammatory Genes NF-κB (p65/p50)_n->Pro-inflammatory Genes Induces Transcription Cytokines (TNF-α, IL-1β, IL-6) Cytokines (TNF-α, IL-1β, IL-6) Pro-inflammatory Genes->Cytokines (TNF-α, IL-1β, IL-6) Leads to

PI3K/Akt Signaling Pathway

PI3K_Akt_Pathway cluster_cytoplasm Cytoplasm Uncarine Alkaloids Uncarine Alkaloids PI3K PI3K Uncarine Alkaloids->PI3K Activates Akt Akt PI3K->Akt Activates GSK-3β GSK-3β Akt->GSK-3β Inhibits Apoptosis Apoptosis Akt->Apoptosis Inhibits Neuronal Survival Neuronal Survival Akt->Neuronal Survival Promotes Tau Tau GSK-3β->Tau Phosphorylates Hyperphosphorylated Tau Hyperphosphorylated Tau Tau->Hyperphosphorylated Tau

Experimental Protocols

In Vitro Neuroprotection Assay using SH-SY5Y Cells

This protocol outlines the procedure to assess the neuroprotective effects of this compound against Aβ-induced toxicity in human neuroblastoma SH-SY5Y cells.

Materials:

  • SH-SY5Y cells

  • DMEM/F12 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin

  • This compound stock solution (in DMSO)

  • Aβ (1-42) peptide

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

Workflow:

SH_SY5Y_Workflow A 1. Seed SH-SY5Y cells (1x10^4 cells/well) B 2. Incubate for 24h A->B C 3. Pre-treat with this compound (various concentrations) for 2h B->C D 4. Add Aβ (1-42) peptide (10 µM) and incubate for 24h C->D E 5. Add MTT solution and incubate for 4h D->E F 6. Add DMSO to dissolve formazan (B1609692) E->F G 7. Measure absorbance at 570 nm F->G

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 2 hours.

    • Following pre-treatment, add Aβ (1-42) peptide to a final concentration of 10 µM to induce toxicity.

    • Include control wells (cells only, cells + Aβ, cells + this compound only).

    • Incubate the plate for an additional 24 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells.

Thioflavin T (ThT) Assay for Aβ Aggregation Inhibition

This protocol is used to quantify the inhibitory effect of Uncarine alkaloids on the aggregation of Aβ peptides.

Materials:

  • Aβ (1-42) peptide

  • This compound stock solution (in DMSO)

  • Thioflavin T (ThT) solution

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well black plates

Procedure:

  • Preparation: Prepare a 100 µM solution of Aβ (1-42) in PBS. Prepare various concentrations of this compound.

  • Incubation: In a 96-well black plate, mix the Aβ solution with different concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM). Include a control with Aβ and vehicle (DMSO).

  • Aggregation: Incubate the plate at 37°C with continuous gentle shaking for 24-48 hours to allow for fibril formation.

  • ThT Measurement:

    • Add ThT solution to each well to a final concentration of 5 µM.

    • Measure the fluorescence intensity using a microplate reader with excitation at ~440 nm and emission at ~480 nm.

  • Data Analysis: Calculate the percentage inhibition of Aβ aggregation relative to the control.

Western Blot for Phosphorylated Tau (p-Tau)

This protocol describes the detection of changes in tau phosphorylation in neuronal cells treated with Uncarine alkaloids.

Materials:

  • SH-SY5Y cells

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (anti-p-Tau, anti-total Tau, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL substrate

  • SDS-PAGE gels and Western blot apparatus

Procedure:

  • Cell Culture and Treatment: Culture and treat SH-SY5Y cells with a toxic stimulus (e.g., Aβ or okadaic acid) in the presence or absence of this compound for 24 hours.

  • Protein Extraction: Lyse the cells with lysis buffer and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the p-Tau levels to total Tau and the loading control (β-actin).

ELISA for Pro-inflammatory Cytokines in BV-2 Microglia

This protocol is for measuring the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) released from microglia.

Materials:

  • BV-2 microglial cells

  • Lipopolysaccharide (LPS)

  • This compound stock solution (in DMSO)

  • ELISA kits for specific cytokines

  • 96-well plates

Procedure:

  • Cell Culture and Treatment:

    • Seed BV-2 cells in a 24-well plate and allow them to adhere.

    • Pre-treat the cells with this compound for 1 hour.

    • Stimulate the cells with LPS (100 ng/mL) for 24 hours to induce an inflammatory response.

  • Supernatant Collection: Collect the cell culture supernatant and centrifuge to remove any debris.

  • ELISA:

    • Perform the ELISA for each cytokine according to the manufacturer's instructions. This typically involves coating a plate with a capture antibody, adding the supernatant, followed by a detection antibody, an enzyme conjugate, and a substrate.

  • Measurement and Analysis: Measure the absorbance at the appropriate wavelength and calculate the cytokine concentrations based on a standard curve.

Conclusion

The alkaloids from Uncaria species, including this compound and its related compounds, represent a promising class of natural products for the investigation of novel therapeutic strategies against neurodegenerative diseases. Their multi-target effects on Aβ aggregation, tau pathology, neuroinflammation, and neuronal survival pathways provide a strong rationale for their continued study. The protocols and data presented here serve as a valuable resource for researchers in this field.

References

Uncarine A: A Tool for Investigating Anti-Inflammatory Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Uncarine A is a pentacyclic oxindole (B195798) alkaloid found in Uncaria tomentosa (Cat's Claw), a medicinal plant traditionally used for its anti-inflammatory and immunomodulatory properties. This document provides detailed protocols for utilizing this compound to study its effects on key anti-inflammatory signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the production of pro-inflammatory mediators, and their modulation by this compound offers a promising avenue for therapeutic intervention in inflammatory diseases.

Data Presentation

While specific quantitative data for this compound is still emerging, the following tables summarize the anti-inflammatory effects of closely related pentacyclic oxindole alkaloids and extracts of Uncaria tomentosa, providing a valuable comparative context for research.

Table 1: Inhibitory Effects of Uncaria Alkaloids and Extracts on Pro-Inflammatory Cytokines

Compound/ExtractCell Type / ModelInflammatory StimulusMeasured CytokineConcentration / Dose% Inhibition / EffectReference
MitraphyllineMurine model (in vivo)Lipopolysaccharide (LPS)TNF-α30 mg/kg/day~50%[1]
MitraphyllineMurine model (in vivo)Lipopolysaccharide (LPS)IL-1α30 mg/kg/day~50%[1]
MitraphyllineMurine model (in vivo)Lipopolysaccharide (LPS)IL-1β30 mg/kg/day~50%[1]
MitraphyllineMurine model (in vivo)Lipopolysaccharide (LPS)IL-1730 mg/kg/day~50%[1]
Uncaria tomentosa extractTHP-1 monocytesLipopolysaccharide (LPS)TNF-α160 µg/ml75%[2]
Uncaria tomentosa extractTHP-1 monocytesLipopolysaccharide (LPS)IL-1βNot specified2.4-fold increase
Uncaria tomentosa extractRat macrophagesNot specifiedIL-10.025 - 0.1 mg/mlDose-dependent increase
Uncaria tomentosa extractRat macrophagesNot specifiedIL-60.025 - 0.1 mg/mlDose-dependent increase

Table 2: Effects of Uncaria Alkaloids and Extracts on Inflammatory Pathway Components

Compound/ExtractCell Type / ModelPathwayTarget ProteinEffectReference
Uncaria tomentosa extractTHP-1 monocytesNF-κBNF-κB activationInhibited LPS-dependent activation
Uncaria tomentosa extractTHP-1 monocytesMAPKERK1/2 phosphorylationBlocked in a dose-dependent manner
Uncaria tomentosa extractTHP-1 monocytesMAPKMEK1/2 phosphorylationBlocked in a dose-dependent manner
Uncaria rhynchophylla extractRAW 264.7 macrophagesNF-κBIκB-α degradationSuppressed
Uncaria rhynchophylla extractRAW 264.7 macrophagesMAPKERK1/2, p38, JNK phosphorylationSuppressed

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways involved in inflammation and the general workflow for investigating the anti-inflammatory effects of this compound.

NF_kB_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates IKK->IkB Leads to degradation NFkB NF-κB (p65/p50) IkB->NFkB Inhibits (in cytoplasm) NFkB_active Active NF-κB NFkB->NFkB_active Translocates to Nucleus Nucleus Nucleus Genes Pro-inflammatory Genes (TNF-α, IL-6, IL-1β) NFkB_active->Genes Induces Transcription UncarineA This compound UncarineA->IKK Inhibits

NF-κB signaling pathway and this compound's proposed point of inhibition.

MAPK_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MEKK MAP3K (e.g., TAK1) TLR4->MEKK Activates MKK MAP2K (e.g., MEK1/2, MKK3/6) MEKK->MKK Phosphorylates MAPK MAPK (e.g., ERK1/2, p38) MKK->MAPK Phosphorylates AP1 AP-1 (c-Jun/c-Fos) MAPK->AP1 Activates Nucleus Nucleus Genes Pro-inflammatory Genes AP1->Genes Induces Transcription UncarineA This compound UncarineA->MKK Inhibits

MAPK signaling pathway and this compound's proposed point of inhibition.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis Cell_Culture Culture Macrophages (e.g., RAW 264.7, THP-1) Pretreat Pre-treat with this compound (Dose-response) Cell_Culture->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Harvest_Supernatant Harvest Supernatant Stimulate->Harvest_Supernatant Lyse_Cells Lyse Cells Stimulate->Lyse_Cells ELISA ELISA for Cytokines (TNF-α, IL-6, IL-1β) Harvest_Supernatant->ELISA Western_Blot Western Blot for NF-κB & MAPK pathways Lyse_Cells->Western_Blot

General experimental workflow for studying this compound's anti-inflammatory effects.

Experimental Protocols

The following are detailed protocols for key experiments to assess the anti-inflammatory properties of this compound.

Protocol 1: In Vitro Anti-inflammatory Assay in Macrophages

This protocol describes the induction of an inflammatory response in macrophages using Lipopolysaccharide (LPS) and the assessment of this compound's inhibitory effects.

1.1. Cell Culture and Seeding:

  • Culture murine macrophage cells (e.g., RAW 264.7) or human monocytic cells (e.g., THP-1, differentiated into macrophages with PMA) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.

  • Seed the cells in 24-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

1.2. Treatment with this compound and LPS Stimulation:

  • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to final concentrations (e.g., 1, 5, 10, 25, 50 µM) in cell culture medium. Ensure the final solvent concentration is non-toxic to the cells (typically <0.1%).

  • Remove the old medium from the cells and replace it with fresh medium containing the different concentrations of this compound. Include a vehicle control (medium with solvent).

  • Pre-incubate the cells with this compound for 1-2 hours.

  • Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except for the unstimulated control.

  • Incubate for the desired time period (e.g., 24 hours for cytokine measurement, or shorter time points for signaling pathway analysis).

Protocol 2: Quantification of Pro-inflammatory Cytokines by ELISA

This protocol details the measurement of TNF-α, IL-6, and IL-1β in the cell culture supernatant.

2.1. Sample Collection:

  • After the incubation period from Protocol 1, centrifuge the 24-well plates at 300 x g for 5 minutes.

  • Carefully collect the supernatant from each well without disturbing the cell monolayer.

  • Store the supernatants at -80°C until analysis.

2.2. ELISA Procedure:

  • Use commercially available ELISA kits for TNF-α, IL-6, and IL-1β.

  • Follow the manufacturer's instructions for the assay. This typically involves:

    • Coating a 96-well plate with a capture antibody.

    • Blocking non-specific binding sites.

    • Adding standards and samples (supernatants) to the wells.

    • Incubating with a detection antibody.

    • Adding a substrate to produce a colorimetric signal.

    • Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.

Protocol 3: Western Blot Analysis of NF-κB and MAPK Signaling Pathways

This protocol describes the analysis of key protein phosphorylation and degradation events in the NF-κB and MAPK pathways.

3.1. Cell Lysis and Protein Quantification:

  • After treatment and stimulation (for shorter time points, e.g., 15-60 minutes), wash the cells with ice-cold PBS.

  • Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant (total protein extract).

  • Determine the protein concentration of each sample using a BCA or Bradford protein assay.

3.2. SDS-PAGE and Western Blotting:

  • Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

  • Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:

    • Phospho-p65 (Ser536)

    • Total p65

    • Phospho-IκBα (Ser32)

    • IκBα

    • Phospho-p38 (Thr180/Tyr182)

    • Total p38

    • Phospho-ERK1/2 (Thr202/Tyr204)

    • Total ERK1/2

    • GAPDH or β-actin (as a loading control)

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.

References

Uncarine A: Application Notes and Protocols for Immunomodulatory Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uncarine A, an oxindole (B195798) alkaloid found in plants of the Uncaria genus, such as Uncaria tomentosa (Cat's Claw), is emerging as a compound of interest for its potential immunomodulatory activities. Research into Uncaria extracts has revealed significant effects on the immune system, including the modulation of inflammatory cytokines and key signaling pathways. While specific data for this compound is limited, the broader study of Uncaria alkaloids provides a strong foundation for investigating its potential as a therapeutic agent.

This document provides detailed application notes and protocols based on established research into Uncaria extracts and their primary bioactive components. These methodologies can be adapted for the specific investigation of this compound's immunomodulatory profile. The information presented here is intended to guide researchers in designing experiments to explore the effects of this compound on immune cells and inflammatory responses.

Data Presentation: Quantitative Effects of Uncaria Alkaloids on Immunological Parameters

The following tables summarize the quantitative data from studies on Uncaria extracts and their constituent alkaloids, demonstrating their immunomodulatory effects. This data provides a comparative basis for evaluating the potential activity of this compound.

Table 1: Effects of Uncaria Extracts and Alkaloids on Cytokine Production

Compound/ExtractCell TypeStimulusConcentrationCytokineEffectReference
Uncaria tomentosa ExtractTHP-1 monocytesLPS160 µg/mLTNF-α~80% inhibition[1]
Uncaria tomentosa ExtractTHP-1 monocytesLPS160 µg/mLIL-1β~2.4-fold increase[2][3]
MitraphyllineMurine modelLPS30 mg/kg/dayTNF-α~50% inhibition[4]
MitraphyllineMurine modelLPS30 mg/kg/dayIL-1α~50% inhibition[4]
MitraphyllineMurine modelLPS30 mg/kg/dayIL-1β~50% inhibition[4]
MitraphyllineMurine modelLPS30 mg/kg/dayIL-17~50% inhibition[4]
MitraphyllineMurine modelLPS30 mg/kg/dayIL-4~40% reduction[4]
Uncaria rhynchophylla Alkaloid ExtractPregnant ratsLPS140 mg/kgIL-6, IL-1β, TNF-α, IFN-γSignificant decrease[5][6]

Table 2: Effects of Uncaria Extracts on Immune Cell Proliferation and Viability

Compound/ExtractCell LineAssayConcentrationEffect on Proliferation/ViabilityReference
Uncaria tomentosa ExtractB16-BL6 melanomaMTT100 µg/mLInhibition of cell viability[7][8]
Uncaria tomentosa ExtractTHP-1 monocytesMTT160 µg/mLDelayed cell growth[9]
C-Med 100 (U. tomentosa water extract)Murine modelAdoptive transferIn vivoProlonged lymphocyte survival[10]
Uncaria rhynchophylla AlkaloidsMurine splenocytesCCK-8In vitroAttenuated lymphocyte proliferation[11]

Signaling Pathways and Experimental Workflows

Diagram 1: this compound's Potential Inhibition of the NF-κB Signaling Pathway

NFkB_Pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 1. Binding IKK IKK TLR4->IKK 2. Activation IkBa IκBα IKK->IkBa 3. Phosphorylation NFkB_complex p65/p50-IκBα (Inactive) p65 p65 p50 p50 NFkB_active p65/p50 (Active) NFkB_complex->NFkB_active 4. IκBα Degradation NFkB_nucleus p65/p50 NFkB_active->NFkB_nucleus 5. Translocation UncarineA This compound UncarineA->IKK Inhibition UncarineA->IkBa Inhibition of Degradation DNA κB DNA sites NFkB_nucleus->DNA 6. Binding Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines 7. Transcription

Caption: Potential mechanism of this compound inhibiting the NF-κB pathway.

Diagram 2: this compound's Potential Modulation of the MAPK Signaling Pathway

MAPK_Pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS Receptor Receptor LPS->Receptor MEKK MEKK Receptor->MEKK MKK MKK MEKK->MKK ERK ERK MKK->ERK p38 p38 MKK->p38 JNK JNK MKK->JNK AP1 AP-1 ERK->AP1 p38->AP1 JNK->AP1 UncarineA This compound UncarineA->MKK Inhibition UncarineA->ERK Inhibition Gene Gene Expression AP1->Gene Response Inflammatory Response Gene->Response

Caption: Potential modulation of the MAPK pathway by this compound.

Diagram 3: Experimental Workflow for Assessing this compound's Immunomodulatory Activity

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Downstream Assays cluster_analysis Data Analysis CellCulture 1. Culture Immune Cells (e.g., THP-1, RAW 264.7) Treatment 2. Pre-treat with this compound (various concentrations) CellCulture->Treatment Stimulation 3. Stimulate with LPS (e.g., 1 µg/mL) Treatment->Stimulation ELISA 4a. Cytokine Analysis (ELISA) - Supernatant collection - Measure TNF-α, IL-6, IL-1β Stimulation->ELISA WesternBlot 4b. Signaling Pathway Analysis (Western Blot) - Cell lysis - Probe for p-p65, p-ERK, IκBα Stimulation->WesternBlot MTT 4c. Cell Viability/Proliferation (MTT Assay) - MTT incubation - Measure absorbance Stimulation->MTT Data 5. Quantify and Analyze Data ELISA->Data WesternBlot->Data MTT->Data

Caption: Workflow for studying this compound's immunomodulatory effects.

Experimental Protocols

The following are detailed protocols for key experiments to assess the immunomodulatory effects of this compound.

Protocol 1: Determination of Cytokine Production by ELISA

This protocol is for measuring the concentration of pro-inflammatory cytokines in the supernatant of cultured immune cells treated with this compound.

1. Cell Culture and Treatment: a. Seed THP-1 or RAW 264.7 cells in a 24-well plate at a density of 5 x 10^5 cells/well. b. Allow cells to adhere overnight at 37°C in a 5% CO2 incubator. c. Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50 µM) for 1-2 hours. d. Stimulate the cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. Include unstimulated and vehicle controls.

2. Supernatant Collection: a. Centrifuge the plate at 400 x g for 5 minutes. b. Carefully collect the supernatant from each well without disturbing the cell pellet. c. Store the supernatant at -80°C until analysis.

3. ELISA Procedure: a. Use commercially available ELISA kits for the cytokines of interest (e.g., TNF-α, IL-6, IL-1β). b. Follow the manufacturer's instructions for the assay. This typically involves: i. Coating a 96-well plate with a capture antibody. ii. Blocking the plate to prevent non-specific binding. iii. Adding standards and samples (supernatants) to the wells. iv. Incubating with a detection antibody. v. Adding a substrate to produce a colorimetric signal. vi. Stopping the reaction and reading the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

4. Data Analysis: a. Generate a standard curve from the absorbance values of the standards. b. Calculate the concentration of cytokines in the samples based on the standard curve. c. Compare the cytokine levels in this compound-treated groups to the LPS-stimulated control group.

Protocol 2: Analysis of NF-κB and MAPK Signaling Pathways by Western Blot

This protocol details the steps to analyze the activation of key signaling proteins in response to this compound treatment.

1. Cell Culture and Treatment: a. Seed cells in a 6-well plate at a density of 1 x 10^6 cells/well and culture overnight. b. Pre-treat with this compound for 1-2 hours. c. Stimulate with LPS for a shorter duration suitable for detecting phosphorylation events (e.g., 15-60 minutes).

2. Protein Extraction: a. Wash cells with ice-cold PBS. b. Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors. c. Scrape the cells and collect the lysate. d. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. e. Collect the supernatant containing the total protein. f. Determine the protein concentration using a BCA or Bradford assay.

3. Western Blotting: a. Prepare protein samples by mixing with Laemmli buffer and boiling for 5 minutes. b. Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. c. Separate proteins by electrophoresis. d. Transfer the separated proteins to a PVDF or nitrocellulose membrane. e. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. f. Incubate the membrane with primary antibodies against target proteins (e.g., phospho-p65, total p65, phospho-ERK, total ERK, IκBα, and a loading control like β-actin or GAPDH) overnight at 4°C. g. Wash the membrane with TBST. h. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. i. Wash the membrane again with TBST. j. Visualize the protein bands using an ECL substrate and an imaging system.

4. Data Analysis: a. Quantify the band intensities using densitometry software. b. Normalize the intensity of the target protein to the loading control. c. For phosphorylated proteins, calculate the ratio of the phosphorylated form to the total protein.

Protocol 3: Assessment of Cell Viability and Proliferation by MTT Assay

This protocol is used to determine the effect of this compound on the viability and proliferation of immune cells.

1. Cell Culture and Treatment: a. Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well. b. Treat the cells with a range of this compound concentrations for 24, 48, or 72 hours.

2. MTT Assay: a. Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate the plate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals. c. Carefully remove the medium. d. Add 100 µL of DMSO to each well to dissolve the formazan crystals. e. Shake the plate gently for 10 minutes to ensure complete dissolution. f. Measure the absorbance at 570 nm using a microplate reader.

3. Data Analysis: a. Calculate the percentage of cell viability relative to the vehicle-treated control group. b. Plot the cell viability against the concentration of this compound to determine the IC50 value if applicable.

References

Application Note: Preparation of a Stable Stock Solution of Uncarine A

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

Uncarine A is a pentacyclic oxindole (B195798) alkaloid naturally found in plants of the Uncaria genus, commonly known as Cat's Claw.[1] These plants are recognized for their use in traditional medicine, and their extracts have been studied for various biological activities, including neuroprotective, anti-inflammatory, and anti-cancer properties.[2][3] Accurate and reproducible in vitro and in vivo experimental results depend on the correct preparation and storage of a stable stock solution of the active compound. This document provides a detailed protocol for preparing a stable stock solution of this compound, ensuring its integrity for research applications.

2. Chemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for preparing a stable solution. The key properties are summarized in the table below.

ParameterValueSource
Molecular Formula C₂₁H₂₄N₂O₄[1][4][5][6]
Molecular Weight 368.43 g/mol [1][4]
Appearance White to off-white solid/powder[3][4]
Recommended Solvent Dimethyl Sulfoxide (DMSO), Anhydrous[7][8]
Typical Stock Concentration 10-50 mMGeneral laboratory practice
Common In Vitro Working Concentrations 10-100 µM[9]

3. Safety and Handling Precautions

As with any chemical, appropriate safety measures should be taken when handling this compound.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and direct contact with skin and eyes.

  • Toxicology: The toxicological properties of pure this compound have not been extensively studied. It should be handled as a potentially hazardous substance.

  • Disposal: Dispose of waste according to institutional and local regulations.

4. Experimental Protocol: Preparation of a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution in DMSO, a common solvent for nonpolar compounds in biological research.[8]

4.1. Materials and Equipment

  • This compound (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.7% purity

  • Analytical balance

  • 1.5 mL or 2.0 mL sterile microcentrifuge tubes or cryovials (amber or covered in foil)

  • Vortex mixer

  • Calibrated micropipettes and sterile tips

  • Spatula

4.2. Procedure

  • Preparation: Before starting, allow the vial containing this compound powder to equilibrate to room temperature for 15-20 minutes to prevent condensation of moisture upon opening.

  • Weighing: Tare a sterile microcentrifuge tube on the analytical balance. Carefully weigh a precise amount of this compound powder (e.g., 1 mg) and record the exact weight.

  • Calculation of Solvent Volume: Use the following formula to calculate the volume of DMSO required to achieve a 10 mM stock concentration:

    Volume (μL) = [Mass (mg) / Molecular Weight ( g/mol )] x 100,000

    Example Calculation for 1 mg of this compound: Volume (μL) = [1 mg / 368.43 g/mol ] x 100,000 = 271.43 µL

  • Dissolution: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

  • Mixing: Tightly cap the tube and vortex the solution for 1-2 minutes until the this compound is completely dissolved. A clear solution with no visible particulates should be obtained. If dissolution is difficult, gentle warming (up to 37°C) or brief sonication can be employed.

  • Aliquoting: To avoid repeated freeze-thaw cycles which can lead to compound degradation, dispense the stock solution into single-use aliquots (e.g., 10-20 µL) in sterile, light-protected microcentrifuge tubes or cryovials.[7][10]

5. Storage and Stability

Proper storage is critical to maintain the stability and efficacy of the this compound stock solution.

  • Short-term Storage: For use within one month, store aliquots at -20°C.[7]

  • Long-term Storage: For storage longer than one month, it is recommended to store aliquots at -80°C.[7][10] Under these conditions, the solution can be stable for at least 6 months.

  • Light Protection: this compound may be light-sensitive. Always store aliquots in amber vials or tubes wrapped in aluminum foil to protect from light.

  • Freeze-Thaw Cycles: Minimize freeze-thaw cycles as they can compromise the stability of the compound.[10][11] Use a fresh aliquot for each experiment.

  • Quality Control: Before use, visually inspect the thawed aliquot for any signs of precipitation or color change, which could indicate degradation or poor solubility.[10]

6. Visualization of Workflows and Pathways

6.1. Experimental Workflow for Stock Solution Preparation

The following diagram illustrates the step-by-step process for preparing the this compound stock solution.

G A Equilibrate this compound to Room Temperature B Weigh Precise Amount of this compound A->B C Calculate Required Volume of DMSO B->C D Add Anhydrous DMSO to this compound C->D E Vortex Thoroughly Until Dissolved D->E F Aliquot into Single-Use Light-Protected Vials E->F G Store at -20°C (Short-Term) or -80°C (Long-Term) F->G

Figure 1. Workflow for preparing a stable this compound stock solution.

6.2. Hypothetical Signaling Pathway for this compound Activity

Uncarine alkaloids have demonstrated anti-inflammatory effects. The diagram below illustrates a hypothetical mechanism where this compound inhibits the NF-κB signaling pathway, a key regulator of inflammation.

G cluster_0 This compound This compound IKK Complex IKK Complex This compound->IKK Complex Inhibits Inflammatory Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory Stimulus->Receptor Activates Receptor->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Inhibits Nucleus Nucleus NF-κB->Nucleus Translocates Inflammatory Genes Inflammatory Genes Nucleus->Inflammatory Genes Activates Transcription

Figure 2. Hypothetical inhibition of the NF-κB pathway by this compound.

References

Uncarine A: A Promising Natural Compound for Investigating Beta-Amyloid Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of beta-amyloid (Aβ) peptides, which aggregate into soluble oligomers and insoluble fibrils, leading to synaptic dysfunction and neuronal death. The inhibition of Aβ aggregation is a primary therapeutic strategy for AD. Uncarine A, a pentacyclic oxindole (B195798) alkaloid isolated from plants of the Uncaria genus, has emerged as a compound of interest for studying the modulation of Aβ aggregation. This document provides detailed application notes and protocols for utilizing this compound and its derivatives in this area of research. While direct quantitative data for this compound is limited in the current literature, this document compiles available information on related compounds from Uncaria species and provides generalized protocols adaptable for the study of this compound.

Data Presentation

Due to the limited availability of specific quantitative data for this compound's direct effect on beta-amyloid aggregation, the following table includes data for related compounds from the Uncaria genus to provide a comparative context. Further research is required to determine the specific values for this compound.

CompoundTargetAssayKey FindingsReference Compound(s)
This compound Aβ AggregationThioflavin T (ThT) AssayData not currently available-
Uncarinic Acid C Aβ42 Aggregation (Nucleation Phase)ThT AssayIdentified as a specific inhibitor of the nucleation phase of Aβ42 aggregation.-
Mitraphylline Aβ1-40Capillary ElectrophoresisBinding Constant (K) = 9.95 x 10(5) M(-1)-
Uncaria rhynchophylla Extract Aβ(1-40) & Aβ(1-42) Fibril FormationThT AssayPotent inhibitory effects on fibril formation in a concentration-dependent manner.-
Rhynchophylline & Isorhynchophylline Aβ-induced NeurotoxicityPC12 Cell-based AssaysSignificantly decreased Aβ-induced cell death, intracellular calcium overloading, and tau protein hyperphosphorylation.[1]-

Experimental Protocols

Thioflavin T (ThT) Assay for Beta-Amyloid Aggregation Inhibition

This protocol is a generalized method for assessing the inhibitory effect of a compound, such as this compound, on Aβ aggregation.

Materials:

  • Synthetic beta-amyloid (1-42) peptide (lyophilized)

  • Hexafluoroisopropanol (HFIP)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Thioflavin T (ThT) stock solution (e.g., 1 mM in water)

  • This compound (or other test compounds) stock solution in DMSO

  • 96-well black, clear-bottom microplates

  • Plate reader with fluorescence detection (Excitation: ~440 nm, Emission: ~485 nm)

Protocol:

  • Aβ Peptide Preparation:

    • Dissolve lyophilized Aβ(1-42) in HFIP to a concentration of 1 mg/mL.

    • Aliquot the solution into microcentrifuge tubes and evaporate the HFIP using a gentle stream of nitrogen gas or a vacuum concentrator to form a thin peptide film.

    • Store the dried peptide films at -20°C until use.

    • To prepare the working Aβ solution, dissolve the peptide film in DMSO to a concentration of 5 mM.

    • Dilute the Aβ-DMSO stock into cold PBS (pH 7.4) to the desired final concentration (e.g., 10 µM) immediately before the experiment.

  • Aggregation Assay:

    • In a 96-well plate, add the following to each well:

      • PBS buffer

      • This compound (or test compound) at various concentrations (e.g., 0.1, 1, 10, 100 µM). Ensure the final DMSO concentration is consistent across all wells and typically below 1%.

      • Aβ(1-42) solution to initiate aggregation.

    • Include control wells:

      • Aβ(1-42) with vehicle (DMSO) only (positive control for aggregation).

      • PBS and vehicle only (blank).

      • This compound in PBS without Aβ(1-42) (to check for intrinsic fluorescence).

    • Seal the plate to prevent evaporation.

    • Incubate the plate at 37°C with continuous gentle shaking in the plate reader.

  • Fluorescence Measurement:

    • Measure the ThT fluorescence intensity at regular intervals (e.g., every 15-30 minutes) for a desired period (e.g., 24-48 hours).

    • Excitation wavelength: ~440 nm.

    • Emission wavelength: ~485 nm.

  • Data Analysis:

    • Subtract the blank fluorescence from all readings.

    • Plot the fluorescence intensity against time to generate aggregation curves.

    • The percentage of inhibition can be calculated by comparing the final fluorescence intensity of the samples with this compound to the positive control.

Cell Viability Assay (MTT Assay) for Assessing Neuroprotection

This protocol assesses the ability of this compound to protect neuronal cells from Aβ-induced toxicity.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y or PC12)

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS)

  • Aβ(1-42) oligomers (prepared by incubating monomeric Aβ at 4°C for 24 hours)

  • This compound stock solution in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

Protocol:

  • Cell Seeding:

    • Seed the neuronal cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 2 hours).

    • Add pre-aggregated Aβ(1-42) oligomers to the wells (final concentration typically in the low micromolar range).

    • Include control wells:

      • Untreated cells (negative control).

      • Cells treated with Aβ(1-42) oligomers only (positive control for toxicity).

      • Cells treated with this compound only.

    • Incubate for 24-48 hours.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at ~570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the untreated control.

Visualizations

Signaling Pathway

The neuroprotective effects of alkaloids from Uncaria rhynchophylla have been linked to the PI3K/Akt/mTOR signaling pathway. This pathway is crucial for cell survival, growth, and proliferation, and its activation can counteract the pro-apoptotic signals induced by beta-amyloid.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Uncaria_Alkaloids Uncaria Alkaloids (e.g., this compound) PI3K PI3K Uncaria_Alkaloids->PI3K Activates Abeta Beta-Amyloid Aggregates Receptor Growth Factor Receptor Abeta->Receptor Inhibits Apoptosis Apoptosis Abeta->Apoptosis Induces Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Akt->Apoptosis Inhibits Cell_Survival Cell Survival & Growth mTOR->Cell_Survival Promotes

Caption: PI3K/Akt/mTOR signaling pathway modulated by Uncaria alkaloids.

Experimental Workflow

The following diagram illustrates the workflow for investigating the effect of this compound on beta-amyloid aggregation and its neuroprotective properties.

G cluster_prep Preparation cluster_invitro In Vitro Aggregation Assay cluster_incell Cell-Based Assay Abeta_Prep Aβ(1-42) Monomer Preparation (HFIP/DMSO) ThT_Assay Thioflavin T Assay (Aβ + this compound) Abeta_Prep->ThT_Assay Oligomer_Prep Aβ(1-42) Oligomer Preparation Abeta_Prep->Oligomer_Prep Compound_Prep This compound Stock Solution (DMSO) Compound_Prep->ThT_Assay Cell_Treatment Neuronal Cell Treatment (this compound + Aβ Oligomers) Compound_Prep->Cell_Treatment Kinetics Aggregation Kinetics Analysis ThT_Assay->Kinetics Oligomer_Prep->Cell_Treatment Viability Cell Viability Assay (e.g., MTT) Cell_Treatment->Viability G Uncarine_A This compound Abeta_Oligomer Aβ Oligomer Uncarine_A->Abeta_Oligomer Inhibits Formation PI3K_Akt PI3K/Akt Pathway Activation Uncarine_A->PI3K_Akt Activates Abeta_Monomer Aβ Monomer Abeta_Monomer->Abeta_Oligomer Aggregation (Nucleation) Abeta_Fibril Aβ Fibril Abeta_Oligomer->Abeta_Fibril Aggregation (Elongation) Neurotoxicity Neurotoxicity Abeta_Oligomer->Neurotoxicity Neuronal_Survival Neuronal Survival Neurotoxicity->Neuronal_Survival Reduces PI3K_Akt->Neuronal_Survival

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Uncarine A Extraction from Uncaria Bark

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of Uncarine A and other oxindole (B195798) alkaloids from Uncaria bark.

Frequently Asked Questions (FAQs)

Q1: What are the most effective methods for extracting this compound from Uncaria bark?

A1: The most effective and commonly employed methods for extracting oxindole alkaloids, including this compound, are Maceration, Ultrasound-Assisted Extraction (UAE), and Microwave-Assisted Extraction (MAE). UAE and MAE are considered more advanced and efficient, often resulting in higher yields in shorter times compared to traditional maceration. However, a well-optimized maceration protocol can also yield good results, particularly for heat-sensitive alkaloids.

Q2: What is the optimal solvent system for this compound extraction?

A2: Aqueous ethanol (B145695) or methanol (B129727) solutions are generally the most effective solvents for extracting oxindole alkaloids from Uncaria bark. The polarity of the solvent plays a crucial role in extraction efficiency. Studies have shown that a 50-70% methanol or ethanol solution often provides the best results, balancing the solubility of the target alkaloids with the penetration of the solvent into the plant matrix. The use of slightly acidified water can also enhance the extraction of alkaloids by converting them into their more soluble salt forms.

Q3: How do temperature and pH affect the extraction yield and stability of this compound?

A3: Temperature and pH are critical parameters that can significantly impact both the yield and stability of this compound.

  • Temperature: Elevated temperatures can increase extraction efficiency by improving solvent viscosity and mass transfer. However, oxindole alkaloids are susceptible to heat-induced degradation and isomerization. Therefore, it is crucial to maintain a balance. For maceration, extraction is often performed at room temperature to minimize degradation. For UAE and MAE, while localized heating occurs, the overall extraction time is much shorter, which can help preserve the integrity of the alkaloids.

  • pH: The solubility of alkaloids is highly pH-dependent. In acidic conditions (pH 2-3), alkaloids form salts that are more soluble in aqueous solutions. In alkaline conditions (pH 9-10), they exist as free bases, which are more soluble in organic solvents. Maintaining a neutral or slightly acidic pH during extraction is often optimal for stability.

Q4: How can I improve the purity of my this compound extract?

A4: To enhance the purity of your this compound extract, consider a multi-step approach:

  • Defatting: Initially, extract the raw material with a non-polar solvent like hexane (B92381) to remove lipids and other non-polar impurities.

  • Acid-Base Partitioning: After the primary extraction, dissolve the crude extract in an acidic aqueous solution. This will protonate the alkaloids, making them water-soluble. Wash this acidic solution with a non-polar organic solvent to remove remaining non-alkaloidal impurities. Then, basify the aqueous layer to deprotonate the alkaloids, making them soluble in an organic solvent. Finally, extract the alkaloids into a non-polar organic solvent.

  • Chromatography: For high-purity this compound, column chromatography or preparative High-Performance Liquid Chromatography (HPLC) is typically required.

Data Presentation: Optimizing Extraction Parameters

The following tables summarize the influence of key parameters on the extraction yield of oxindole alkaloids from Uncaria bark.

Table 1: Effect of Solvent Type and Concentration on Total Oxindole Alkaloid Yield

Solvent SystemConcentration (% v/v)Relative YieldReference
Methanol50%High[1]
Methanol75%High[1]
Ethanol40%Good[2]
Ethanol70%Good[3]
Water100%Low[2]

Table 2: General Comparison of Extraction Methods

MethodExtraction TimeTemperatureTypical YieldKey Advantages
Maceration24 - 72 hoursRoom TemperatureModerateSimple, minimal equipment, suitable for thermolabile compounds.
Ultrasound-Assisted Extraction (UAE)15 - 60 minutesControlled (e.g., 40-60°C)HighRapid, efficient, reduced solvent consumption.
Microwave-Assisted Extraction (MAE)1 - 5 minutesControlled (e.g., 60-100°C)HighVery rapid, highly efficient, reduced solvent consumption.

Troubleshooting Guide

Problem 1: Low Yield of this compound

dot

Caption: A flowchart for diagnosing and resolving low this compound yield.

Possible CauseRecommended Solution
Improper Sample Preparation The particle size of the plant material significantly affects extraction efficiency. Ensure the Uncaria bark is dried and ground into a fine, uniform powder (e.g., 40-60 mesh or <0.5 mm) to maximize the surface area for solvent contact.
Suboptimal Solvent Choice The polarity of the solvent is critical. Using a solvent that is too polar or non-polar will result in poor extraction. Use a mixture of ethanol or methanol with water (typically 50-70% alcohol) to optimize the polarity for oxindole alkaloids. Consider adjusting the pH of the solvent to be slightly acidic (pH 4-6) to improve alkaloid stability and solubility.
Inadequate Extraction Time or Temperature Insufficient extraction time will lead to incomplete extraction. Conversely, excessive time or temperature can cause degradation. For maceration, allow at least 24-72 hours with periodic agitation. For UAE and MAE, optimize the time (typically 15-60 min for UAE, 1-5 min for MAE) and temperature to maximize yield without causing degradation.
Poor Solid-to-Liquid Ratio An insufficient volume of solvent may not fully saturate the plant material, leading to an incomplete extraction. A common starting point is a 1:10 or 1:20 solid-to-liquid ratio (g/mL).
Inefficient Extraction Method Conventional methods like maceration may not be as efficient as modern techniques. Consider using Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to improve extraction efficiency and reduce extraction time.

Problem 2: Degradation of this compound (Isomerization or Decomposition)

Possible CauseRecommended Solution
Excessive Heat Oxindole alkaloids can isomerize or degrade at high temperatures. For maceration, perform the extraction at room temperature. When using UAE or MAE, carefully control the temperature and use the shortest effective extraction time. During solvent evaporation, use a rotary evaporator under reduced pressure to keep the temperature low (e.g., <40°C).
Extreme pH Conditions Both highly acidic and alkaline conditions can cause degradation or isomerization of alkaloids. Maintain a neutral or slightly acidic pH during extraction and purification. For oxindole alkaloids, a pH range of 4-6 is often optimal for stability.
Light Exposure Some alkaloids are sensitive to light. Protect the extraction mixture and subsequent extracts from direct light by using amber glassware or covering the vessels with aluminum foil.

Experimental Protocols

1. Maceration Protocol

dot

Caption: A step-by-step workflow for this compound extraction using maceration.

  • Sample Preparation: Dry the Uncaria bark at 40-50°C and grind it into a fine powder (<0.5 mm).

  • Extraction: Place the powdered bark in a sealed container with 70% aqueous ethanol at a solid-to-liquid ratio of 1:15 (w/v).

  • Maceration: Let the mixture stand for 72 hours at room temperature, with periodic agitation (e.g., shaking or stirring).

  • Filtration: Filter the mixture through filter paper to separate the extract from the solid plant residue. Wash the residue with a small amount of fresh solvent to ensure complete recovery.

  • Concentration: Combine the filtrates and remove the solvent using a rotary evaporator at a temperature below 40°C to obtain the crude extract.

  • Analysis: Dissolve a known amount of the crude extract in a suitable solvent and analyze by HPLC-UV for the quantification of this compound.

2. Ultrasound-Assisted Extraction (UAE) Protocol

  • Sample Preparation: Prepare the Uncaria bark powder as described for maceration.

  • Extraction: Place 5 g of the powdered bark into an extraction vessel with 100 mL of 70% aqueous ethanol (1:20 w/v ratio).

  • Sonication: Immerse the vessel in an ultrasonic bath or use an ultrasonic probe. Sonicate at a frequency of 40 kHz and a power of 200 W for 30 minutes. Maintain the temperature of the water bath at 40°C.

  • Filtration and Concentration: Follow the same steps as described in the maceration protocol.

  • Analysis: Quantify the this compound content using HPLC-UV.

3. Microwave-Assisted Extraction (MAE) Protocol

  • Sample Preparation: Prepare the Uncaria bark powder as described for maceration.

  • Extraction: Place 1 g of the powdered bark in a microwave extraction vessel with 20 mL of 60% aqueous methanol (1:20 w/v ratio).

  • Microwave Irradiation: Place the vessel in a microwave extractor. Irradiate at a power of 300 W for 4 minutes.

  • Cooling and Filtration: Allow the vessel to cool to room temperature before opening. Filter the extract to separate the solid residue.

  • Concentration and Analysis: Follow the same steps for concentration and analysis as described in the maceration protocol.

References

Technical Support Center: Optimizing HPLC Peak Resolution for Uncarine Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the peak resolution of Uncarine alkaloids during High-Performance Liquid Chromatography (HPLC) analysis.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the HPLC separation of Uncarine alkaloids.

Issue 1: Poor resolution or co-elution of critical peak pairs

You may observe that certain Uncarine alkaloid isomers, such as isomitraphylline (B1672261) and pteropodine, or uncarine F and mitraphylline, are not baseline separated.[1]

Root Causes and Solutions:

  • Inadequate Mobile Phase pH: The ionization state of alkaloids is highly dependent on the pH of the mobile phase. A suboptimal pH can lead to poor selectivity.

  • Incorrect Mobile Phase Composition: The type and ratio of organic solvent to the aqueous phase are critical for achieving optimal selectivity.

    • Solution: Experiment with different organic modifiers (e.g., acetonitrile (B52724) vs. methanol) and adjust the gradient or isocratic composition. For instance, a gradient elution with acetonitrile and water containing a modifier like formic acid is commonly used.[4][5]

  • Suboptimal Column Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of analyte interaction with the stationary phase.

    • Solution: Optimize the column temperature. While room temperature can provide baseline separation[2], exploring a range of temperatures (e.g., 15°C to 35°C) can significantly impact the resolution of specific peak pairs.[1] Lower temperatures can increase retention and may improve resolution for some compounds.[6][7]

  • Inappropriate Stationary Phase: The choice of HPLC column chemistry is fundamental to the separation mechanism.

    • Solution: Select a high-performance column with appropriate chemistry. C18 columns are widely used for Uncarine alkaloid separation.[4] For faster separations, consider using monolithic or core-shell columns.[8][9]

Troubleshooting Workflow for Poor Resolution

G start Poor Peak Resolution (e.g., Co-elution) check_ph Is Mobile Phase pH Optimized? start->check_ph adjust_ph Adjust pH (e.g., to 7.0) & Add Buffer check_ph->adjust_ph No check_solvent Is Organic Solvent Ratio Optimal? check_ph->check_solvent Yes adjust_ph->check_solvent adjust_solvent Modify Gradient/Isocratic Composition check_solvent->adjust_solvent No check_temp Is Column Temperature Optimized? check_solvent->check_temp Yes adjust_solvent->check_temp adjust_temp Vary Temperature (e.g., 15-35°C) check_temp->adjust_temp No check_column Is the Column Chemistry Suitable? check_temp->check_column Yes adjust_temp->check_column change_column Consider Different Stationary Phase (e.g., Monolithic, Core-Shell) check_column->change_column No end Achieved Baseline Resolution check_column->end Yes change_column->end

Caption: A logical workflow for troubleshooting poor HPLC peak resolution of Uncarine alkaloids.

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter to adjust for improving the resolution of Uncarine alkaloid isomers?

While several factors are important, adjusting the mobile phase pH is often the most impactful first step for ionizable compounds like alkaloids.[10] Optimizing the pH can significantly alter the selectivity between isomers. A secondary, yet powerful, approach is to change the organic solvent in the mobile phase (e.g., from acetonitrile to methanol), which can alter elution order.

Q2: What type of HPLC column is recommended for Uncarine alkaloid analysis?

A C18 reversed-phase column is the most commonly used and is a good starting point.[4] For faster analysis times without compromising resolution, consider using columns with smaller particle sizes (sub-2 µm for UHPLC) or those with core-shell or monolithic technology.[8][9]

Q3: How does column temperature affect the separation of Uncarine alkaloids?

Increasing the column temperature generally decreases the mobile phase viscosity, which can lead to sharper peaks and shorter retention times.[11] However, the effect on selectivity can vary. For some Uncarine alkaloid pairs, a lower temperature may enhance resolution by increasing retention and interaction with the stationary phase.[6][7] It is an important parameter to optimize empirically.

Q4: Should I use a gradient or isocratic elution for Uncarine alkaloids?

For complex mixtures containing multiple Uncarine alkaloids with a range of polarities, a gradient elution is generally preferred.[4][5] A gradient allows for the separation of both less retained and more retained compounds within a reasonable analysis time. An isocratic elution may be suitable for simpler mixtures or for the quantification of a few specific alkaloids.

Q5: My peaks are tailing. What could be the cause and how can I fix it?

Peak tailing for basic compounds like alkaloids can be caused by secondary interactions with acidic residual silanols on the silica-based stationary phase. To mitigate this:

  • Add a competing base to the mobile phase, such as triethylamine (B128534) (TEA), to block the active sites.

  • Operate at a lower pH to protonate the silanols and reduce interaction.

  • Use a modern, high-purity silica (B1680970) column with end-capping to minimize exposed silanols.

Experimental Protocols

Protocol 1: Mobile Phase Optimization for Isomer Separation

This protocol provides a starting point for optimizing the separation of co-eluting Uncarine alkaloid isomers.

  • Initial Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile

    • Gradient: 5-55% B over 30 minutes

    • Flow Rate: 0.6 mL/min

    • Temperature: 40°C

    • Detection: UV at 245 nm

  • Optimization Steps:

    • pH Adjustment: Replace Mobile Phase A with a 10 mM phosphate buffer and adjust the pH to 7.0.[2] Run the same gradient to observe changes in selectivity.

    • Buffer Type Modification: If peak shape is still not optimal, substitute the phosphate buffer with a 0.2% v/v triethylammonium acetate buffer at pH 6.9.[1]

    • Temperature Variation: Using the optimized mobile phase from the previous step, perform runs at different column temperatures (e.g., 25°C, 35°C, and 45°C) to determine the optimal temperature for resolution.

Data Presentation

Table 1: Effect of Mobile Phase pH on the Resolution of a Critical Peak Pair
Mobile Phase pHResolution (Rs) between Isomitraphylline and Pteropodine
3.5 (Formic Acid)< 1.0 (Co-elution)
6.0 (Phosphate Buffer)1.2
6.9 (TEA Buffer)> 1.5 (Baseline Separation)

Data is illustrative and based on principles described in the cited literature.

Table 2: Influence of Column Temperature on Alkaloid Separation
Column Temperature (°C)Retention Time of Mitraphylline (min)Resolution (Rs) between Mitraphylline and Isomitraphylline
1518.51.6
2517.21.4
3516.11.1

Data is illustrative and based on principles described in the cited literature, showing that lower temperatures can sometimes improve resolution for specific pairs.[1]

General HPLC Troubleshooting Logic

G start HPLC Analysis Issue check_peaks Problem with Peaks? start->check_peaks peak_issues Poor Resolution / Tailing / Broadening check_peaks->peak_issues Yes no_peaks No Peaks / Wrong Retention Time check_peaks->no_peaks No check_mobile_phase Optimize Mobile Phase (pH, Solvent, Buffer) peak_issues->check_mobile_phase check_column Evaluate Column (Age, Chemistry, Temp) check_mobile_phase->check_column check_system Check System (Pump, Injector, Detector) check_column->check_system solution Problem Resolved check_system->solution check_flow Verify Flow Rate & Mobile Phase Delivery no_peaks->check_flow check_sample Check Sample Prep & Injection check_flow->check_sample check_sample->solution

Caption: A general decision tree for troubleshooting common HPLC issues.

References

Technical Support Center: Troubleshooting Low Bioavailability of Uncarine A in Vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to the low in vivo bioavailability of Uncarine A.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

This compound is a pentacyclic oxindole (B195798) alkaloid found in plants of the Uncaria genus, such as Uncaria tomentosa (Cat's Claw).[1][2][3] Like many plant-derived alkaloids, this compound often exhibits low oral bioavailability, which can limit its therapeutic efficacy in preclinical and clinical studies. Understanding and overcoming this limitation is crucial for developing it as a potential therapeutic agent.

Q2: What are the potential reasons for the low bioavailability of this compound?

While specific data for this compound is limited, the low bioavailability of similar alkaloids is often attributed to several factors:

  • Poor Aqueous Solubility: Many alkaloids are poorly soluble in water, which can limit their dissolution in the gastrointestinal tract, a prerequisite for absorption.

  • Extensive First-Pass Metabolism: Alkaloids are often metabolized by Cytochrome P450 (CYP) enzymes in the liver and intestines.[4][5] This "first-pass effect" can significantly reduce the amount of active compound reaching systemic circulation.

  • Efflux by Transporters: P-glycoprotein (P-gp) and other efflux transporters in the intestinal wall can actively pump absorbed compounds back into the gut lumen, thereby reducing net absorption.

  • Chemical Instability: The chemical structure of this compound may be susceptible to degradation in the harsh acidic environment of the stomach.

Q3: What is the reported oral bioavailability of other Uncaria alkaloids?

Troubleshooting Guide

This guide provides a structured approach to identifying and addressing the potential causes of low this compound bioavailability in your in vivo experiments.

Problem 1: Low and Variable Plasma Concentrations of this compound After Oral Administration
Possible Cause Troubleshooting Step Experimental Protocol
Poor aqueous solubility Improve the dissolution rate of this compound.Protocol 1: Formulation Development
Extensive first-pass metabolism Inhibit metabolic enzymes or use an alternative route of administration.Protocol 2: Co-administration with a CYP Inhibitor or consider intravenous (IV) administration for initial pharmacokinetic studies.
P-glycoprotein (P-gp) mediated efflux Co-administer with a P-gp inhibitor.Protocol 3: Co-administration with a P-gp Inhibitor
Chemical instability in gastric fluid Protect this compound from the acidic environment of the stomach.Use enteric-coated formulations or pH-adjusted vehicles.
Problem 2: Discrepancy Between In Vitro Potency and In Vivo Efficacy
Possible Cause Troubleshooting Step Experimental Protocol
Low bioavailability leading to sub-therapeutic concentrations at the target site Enhance bioavailability using formulation strategies.Protocol 1: Formulation Development
Rapid clearance from the body Determine the pharmacokinetic profile to understand the elimination rate.Protocol 4: Pharmacokinetic Analysis

Quantitative Data Summary

The following table summarizes the pharmacokinetic parameters of some Uncaria alkaloids, which can serve as a reference for designing experiments with this compound.

AlkaloidAnimal ModelTmax (h)Cmax (ng/mL)T1/2 (h)Oral Bioavailability (%)Reference
Villocarine ARat0.3 ± 0.153.2 ± 10.4-16.8 ± 0.1[6]
Corynoxeine (B1451005)Mouse--0.6 - 4.427.3[7][8]
Isocorynoxeine (B1230319)Mouse--0.6 - 4.432.7[7][8]
Rhynchophylline (B1680612)Mouse--0.6 - 4.449.4[7][8]
Isorhynchophylline (B1663542)Mouse--0.6 - 4.429.5[7][8]
Hirsutine (B150204)Mouse--0.6 - 4.468.9[7][8]
Hirsuteine (B1222544)Mouse--0.6 - 4.451.0[7][8]

Experimental Protocols

Protocol 1: Formulation Development to Enhance Bioavailability

This protocol outlines several strategies to improve the solubility and absorption of this compound.[9][10]

  • Salt Formation:

    • React this compound with a pharmaceutically acceptable acid (e.g., HCl, citric acid) to form a more water-soluble salt.

    • Characterize the salt for its solubility and stability.

  • Lipid-Based Formulations:

    • Liposomes: Encapsulate this compound within liposomes to improve solubility and facilitate absorption.

    • Solid Lipid Nanoparticles (SLNs): Formulate this compound into SLNs to increase surface area and dissolution rate.[9]

    • Self-Emulsifying Drug Delivery Systems (SEDDS): Prepare a mixture of this compound, oil, surfactant, and co-surfactant that spontaneously forms an emulsion in the gastrointestinal tract.[11]

  • Complexation with Cyclodextrins:

    • Prepare inclusion complexes of this compound with cyclodextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin) to enhance its aqueous solubility.

  • Nanoparticle Formulations:

    • Reduce the particle size of this compound to the nanoscale using techniques like milling or precipitation to increase the surface area for dissolution.[9][12]

Protocol 2: Co-administration with a CYP Inhibitor

This protocol aims to investigate the impact of first-pass metabolism on this compound bioavailability.

  • Select a broad-spectrum CYP inhibitor (e.g., ketoconazole) or a specific inhibitor if the metabolizing isozyme is known.

  • Administer the inhibitor to the animal model at a pre-determined time before the oral administration of this compound.

  • Administer this compound orally.

  • Collect blood samples at various time points and analyze for this compound concentrations.

  • Compare the pharmacokinetic profile with that of this compound administered alone.

Protocol 3: Co-administration with a P-gp Inhibitor

This protocol is designed to assess the role of P-gp mediated efflux in the low bioavailability of this compound.

  • Choose a known P-gp inhibitor (e.g., verapamil, piperine).[10][13]

  • Administer the P-gp inhibitor to the animal model shortly before the oral administration of this compound.

  • Administer this compound orally.

  • Collect blood samples at different time intervals and quantify this compound levels.

  • Compare the resulting pharmacokinetic parameters to those from the group that received only this compound.

Protocol 4: Pharmacokinetic Analysis of this compound

This protocol describes the steps for determining the pharmacokinetic profile of this compound.

  • Animal Dosing:

    • For oral administration, administer a known dose of the this compound formulation to the animal model.

    • For intravenous administration (to determine absolute bioavailability), administer a known dose of a solubilized form of this compound directly into the systemic circulation.

  • Blood Sampling:

    • Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.

  • Sample Preparation:

    • Process the blood samples to obtain plasma or serum.

    • Perform protein precipitation using acetonitrile.[7][14]

  • Quantification of this compound:

    • Develop and validate a sensitive analytical method, such as UPLC-MS/MS, for the quantification of this compound in plasma/serum.[7][14][15] The method should be linear, accurate, and precise over the expected concentration range.

  • Pharmacokinetic Parameter Calculation:

    • Use appropriate software to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC (Area Under the Curve), and T1/2.

    • Calculate the absolute oral bioavailability using the formula: F(%) = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_investigation Investigation & Troubleshooting cluster_solution Potential Solutions Problem Low in vivo Bioavailability of this compound Solubility Poor Solubility Problem->Solubility Metabolism First-Pass Metabolism Problem->Metabolism Efflux P-gp Efflux Problem->Efflux Formulation Formulation Strategies (Liposomes, Nanoparticles, etc.) Solubility->Formulation CYP_Inhibitor Co-administration with CYP Inhibitor Metabolism->CYP_Inhibitor PGP_Inhibitor Co-administration with P-gp Inhibitor Efflux->PGP_Inhibitor

Caption: Troubleshooting workflow for low this compound bioavailability.

signaling_pathway_example cluster_cell Target Cell UncarineA This compound Receptor Cell Surface Receptor UncarineA->Receptor Binds Effector Downstream Effector (e.g., Kinase) Receptor->Effector Activates/Inhibits TF Transcription Factor (e.g., NF-κB) Effector->TF Modulates Gene Target Gene Expression TF->Gene Regulates logical_relationship LowBioavailability Low Bioavailability PoorSolubility Poor Solubility PoorSolubility->LowBioavailability HighMetabolism High First-Pass Metabolism HighMetabolism->LowBioavailability Efflux P-gp Efflux Efflux->LowBioavailability EnhancedBioavailability Enhanced Bioavailability Formulation Advanced Formulation Formulation->EnhancedBioavailability Inhibitors Co-administration of Inhibitors Inhibitors->EnhancedBioavailability

References

Uncarine A Stability and Degradation in Aqueous Solutions: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of Uncarine A in aqueous solutions. The following troubleshooting guides and Frequently Asked Questions (FAQs) are designed to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of this compound in aqueous solutions?

A1: The stability of pentacyclic oxindole (B195798) alkaloids like this compound is significantly influenced by pH, temperature, and light exposure. These compounds are known to be susceptible to isomerization, hydrolysis, and oxidation in aqueous environments.[1] Particularly, pH is a critical factor, as protonation of the alkaloid can inhibit isomerization.

Q2: How does pH affect the stability of this compound?

A2: While specific data for this compound is limited, related oxindole alkaloids are known to be acid-labile. In acidic conditions, hydrolysis of the ester group and isomerization are potential degradation pathways. Under alkaline conditions, hydrolysis of the ester moiety to form the corresponding carboxylic acid can also occur. The rate of these degradation reactions is pH-dependent.

Q3: What is the impact of temperature on this compound stability in solution?

A3: Elevated temperatures can accelerate the degradation of this compound. Thermal degradation can lead to a loss of the active compound through various reactions, including hydrolysis and isomerization.[1] For quantitative studies, it is crucial to control the temperature of the solution.

Q4: Is this compound sensitive to light?

A4: Photodegradation is a common degradation pathway for many pharmaceutical compounds. It is advisable to protect this compound solutions from light, especially during storage and analysis, to prevent photolytic degradation. Forced degradation studies should include photostability testing to determine the extent of this sensitivity.

Q5: What are the likely degradation products of this compound?

A5: Based on the structure of this compound and the known degradation pathways of related compounds, likely degradation products include:

  • Isomers: Epimers resulting from isomerization at stereocenters.

  • Hydrolysis products: The corresponding carboxylic acid from the hydrolysis of the methyl ester group.

  • Oxidation products: The indole (B1671886) moiety can be susceptible to oxidation.[2][3]

Q6: How can I monitor the degradation of this compound?

A6: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique for monitoring the degradation of this compound. This method should be able to separate the intact this compound from its potential degradation products, allowing for accurate quantification of the parent compound over time.

Troubleshooting Guides

Issue 1: Unexpectedly fast degradation of this compound in solution.
Possible Cause Troubleshooting Step
Incorrect pH of the solution: Verify the pH of your aqueous solution. This compound may be unstable at the pH you are using. Prepare fresh buffers and confirm the pH with a calibrated meter.
High temperature: Ensure your solutions are stored at the recommended temperature (typically refrigerated or frozen for long-term storage). Avoid exposing the solution to high temperatures during sample preparation.
Exposure to light: Protect your solutions from light by using amber vials or covering the containers with aluminum foil.
Presence of contaminants: Use high-purity solvents and reagents. Contaminants such as metal ions can catalyze degradation reactions.
Issue 2: Appearance of unknown peaks in the HPLC chromatogram.
Possible Cause Troubleshooting Step
Degradation of this compound: The new peaks are likely degradation products. Perform a forced degradation study to intentionally generate these products and confirm their identity by comparing retention times.
Isomerization: Some of the new peaks may be isomers of this compound. Changes in mobile phase pH or temperature during the HPLC run can sometimes induce on-column isomerization. Ensure your HPLC method is robust.
Contamination from solvent or glassware: Run a blank injection (mobile phase only) to check for solvent contamination. Ensure all glassware is thoroughly cleaned.
Issue 3: Poor reproducibility of stability study results.
Possible Cause Troubleshooting Step
Inconsistent sample preparation: Standardize your sample preparation procedure, including the source and preparation of buffers, final concentration of this compound, and handling of the solutions.
Variable storage conditions: Ensure all samples for the stability study are stored under identical and tightly controlled conditions (temperature, light exposure).
Issues with the analytical method: Validate your HPLC method for precision, accuracy, and robustness to ensure it provides reliable results.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound in Aqueous Solution

This protocol outlines a general procedure for conducting a forced degradation study to understand the degradation pathways of this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis:

    • Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Alkaline Hydrolysis:

    • Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.

  • Neutral Hydrolysis:

    • Dilute the stock solution with purified water to a final concentration of 100 µg/mL.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Dilute the stock solution with a 3% solution of hydrogen peroxide (H₂O₂) to a final concentration of 100 µg/mL.

    • Keep the solution at room temperature for 24 hours.

    • At specified time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Prepare a solution of this compound at 100 µg/mL in purified water.

    • Expose the solution to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • At the end of the exposure, analyze both the exposed and control samples by HPLC.

3. HPLC Analysis:

  • Use a validated stability-indicating HPLC method with a suitable column (e.g., C18) and mobile phase to separate this compound from its degradation products.

  • Monitor the chromatograms for the appearance of new peaks and the decrease in the peak area of this compound.

4. Data Analysis:

  • Calculate the percentage degradation of this compound under each stress condition.

  • If possible, identify the structure of the major degradation products using techniques like LC-MS/MS.

Data Presentation

The following tables summarize the expected qualitative outcomes of a forced degradation study on this compound, based on the known behavior of related oxindole alkaloids.

Table 1: Summary of Expected Degradation of this compound under Different Stress Conditions.

Stress ConditionReagent/ConditionExpected DegradationPotential Degradation Products
Acidic Hydrolysis0.1 M HCl, 60°CSignificantIsomers, Hydrolysis product (carboxylic acid)
Alkaline Hydrolysis0.1 M NaOH, 60°CSignificantHydrolysis product (carboxylic acid)
Neutral HydrolysisWater, 60°CModerateIsomers, Hydrolysis product
Oxidation3% H₂O₂, Room Temp.Moderate to SignificantOxidized derivatives of the indole ring
Photolysis1.2 million lux hoursTo be determinedPhotodegradation products

Table 2: Example of HPLC Method Parameters for this compound Stability Analysis.

ParameterCondition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase Acetonitrile : Phosphate Buffer (pH 7.0, 10 mM)
Gradient To be optimized to resolve all degradation products
Flow Rate 1.0 mL/min
Detection Wavelength 245 nm
Column Temperature 30°C

Note: The specific gradient and mobile phase composition may need to be optimized for the best separation of this compound and its degradation products.

Visualizations

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results & Interpretation prep Prepare this compound Stock Solution (1 mg/mL) acid Acidic Hydrolysis (0.1 M HCl, 60°C) base Alkaline Hydrolysis (0.1 M NaOH, 60°C) neutral Neutral Hydrolysis (Water, 60°C) oxidation Oxidative Degradation (3% H2O2, RT) photo Photolytic Degradation (Photostability Chamber) sampling Sample at Time Points (0, 2, 4, 8, 24h) acid->sampling base->sampling neutral->sampling oxidation->sampling photo->sampling End of exposure neutralize Neutralize (for Acid/Base) sampling->neutralize if applicable hplc Analyze by Stability-Indicating HPLC Method neutralize->hplc data Calculate % Degradation & Peak Purity hplc->data identify Identify Degradation Products (e.g., LC-MS/MS) data->identify pathway Elucidate Degradation Pathway identify->pathway

Caption: Workflow for a forced degradation study of this compound.

Troubleshooting_Logic cluster_checks Initial Checks cluster_diagnosis Diagnosis cluster_actions Corrective Actions start Unexpected Degradation or New Peaks in Chromatogram check_params Verify Experimental Parameters: pH, Temperature, Light Exposure start->check_params check_method Review HPLC Method: Mobile Phase, Column, Temp. start->check_method check_blanks Analyze Blank Samples (Solvent, Placebo) start->check_blanks params_issue Parameters out of spec? check_params->params_issue method_issue Method Robustness Issue? check_method->method_issue contamination Contamination Detected? check_blanks->contamination params_issue->method_issue No correct_params Adjust pH, Temperature, Protect from Light params_issue->correct_params Yes method_issue->contamination No optimize_method Optimize HPLC Method (e.g., pH, gradient) method_issue->optimize_method Yes true_degradation Likely True Degradation contamination->true_degradation No clean_system Use Fresh Solvents, Clean Glassware/System contamination->clean_system Yes forced_degradation Perform Forced Degradation Study for Confirmation true_degradation->forced_degradation

Caption: Troubleshooting logic for unexpected degradation of this compound.

References

Technical Support Center: Overcoming Poor Solubility of Uncarine A for Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address the poor solubility of Uncarine A in bioassays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a challenge?

A1: this compound is a pentacyclic oxindole (B195798) alkaloid derived from plants of the Uncaria genus, commonly known as Cat's Claw.[1] It exhibits various biological activities, including the modulation of the immune response and anti-inflammatory effects.[1] Like many alkaloids, this compound is a lipophilic molecule with poor water solubility, which can lead to precipitation in aqueous bioassay media and result in inaccurate experimental outcomes.[2]

Q2: What are the primary solvents for dissolving this compound?

A2: this compound, like other oxindole alkaloids, is generally soluble in polar organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695), and methanol.[2][3] It is sparingly soluble in aqueous solutions. For cell-based assays, it is crucial to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it to the final working concentration in the aqueous culture medium.

Q3: What is the maximum permissible concentration of DMSO in cell culture?

A3: To avoid cellular toxicity, the final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.5%. However, the optimal concentration can vary depending on the cell line. It is always recommended to perform a vehicle control experiment to assess the effect of the solvent on the cells.

Q4: Can adjusting the pH of the bioassay medium improve this compound solubility?

A4: Yes, for ionizable compounds, pH can significantly influence solubility. This compound is a basic alkaloid with a predicted strongest basic pKa of 10.75. In acidic conditions (lower pH), the molecule will become protonated, forming a more soluble salt. Therefore, slightly acidifying the aqueous medium may enhance its solubility. However, it is critical to ensure that the pH of the final assay medium remains within the physiological range required for the specific cells or biological system being studied.

Troubleshooting Guide: this compound Precipitation in Aqueous Media

If you observe precipitation when diluting your this compound stock solution into your aqueous bioassay buffer or medium, follow these troubleshooting steps:

Initial Steps
  • Optimize Stock Solution Concentration: Prepare a higher concentration stock solution in 100% DMSO to minimize the volume added to the aqueous medium.

  • Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual change in solvent polarity can help prevent precipitation.

  • Vortexing/Sonication: After dilution, vortex the solution vigorously or use a sonicator bath to aid in the dissolution of any small precipitates.

Advanced Strategies

If the initial steps are insufficient, consider the following advanced techniques:

  • Co-solvents: Introduce a less toxic, water-miscible organic co-solvent.

  • Surfactants: Utilize a non-ionic surfactant to form micelles that can encapsulate the hydrophobic this compound.

  • Cyclodextrins: Employ cyclodextrins to form inclusion complexes with this compound, enhancing its aqueous solubility.

The following sections provide detailed protocols and data for these advanced strategies.

Data Presentation: Solubility Enhancement Strategies for this compound

The following table summarizes various approaches to improve the solubility of this compound for bioassays. Note that specific quantitative solubility data for this compound is limited; therefore, the information is based on general principles for poorly soluble alkaloids and data for related compounds.

StrategyVehicle/AgentTypical ConcentrationKey Considerations
Co-solvents Ethanol1-5% (v/v)Can be toxic to some cell lines at higher concentrations.
Polyethylene Glycol 400 (PEG 400)1-10% (v/v)Generally less toxic than ethanol.
Surfactants Tween® 80 (Polysorbate 80)0.01-0.1% (v/v)Can interfere with some assays; test for compatibility.
Cyclodextrins Hydroxypropyl-β-cyclodextrin (HP-β-CD)1-10 mMCan alter the bioavailability of the compound.

Experimental Protocols

Protocol 1: Using a Co-solvent (Ethanol)
  • Prepare Stock Solution: Dissolve this compound in 100% ethanol to create a high-concentration stock solution (e.g., 10-50 mM).

  • Intermediate Dilution: If necessary, perform an intermediate dilution in ethanol.

  • Final Dilution: Slowly add the ethanolic stock solution to the pre-warmed (37°C) aqueous bioassay medium while vortexing to achieve the desired final concentration of this compound. Ensure the final ethanol concentration is below the cytotoxic level for your specific cell line (typically <1%).

  • Vehicle Control: Prepare a vehicle control with the same final concentration of ethanol in the bioassay medium.

Protocol 2: Using a Surfactant (Tween® 80)
  • Prepare Surfactant-Containing Medium: Add Tween® 80 to your aqueous bioassay medium to a final concentration of 0.01-0.1% (v/v). Mix thoroughly.

  • Prepare this compound Stock: Dissolve this compound in 100% DMSO to create a concentrated stock solution.

  • Dilution: Add the this compound stock solution directly to the surfactant-containing medium and vortex immediately.

  • Vehicle Control: Prepare a vehicle control with the same final concentration of DMSO and Tween® 80 in the bioassay medium.

Protocol 3: Using Cyclodextrins (HP-β-CD)
  • Prepare HP-β-CD Solution: Dissolve HP-β-CD in your aqueous bioassay medium to the desired molar concentration (e.g., 5 mM).

  • Complexation: Add this compound powder directly to the HP-β-CD solution.

  • Incubation: Incubate the mixture at room temperature for 1-2 hours with constant stirring or shaking to allow for the formation of the inclusion complex.

  • Sterilization: Filter-sterilize the final solution before use in cell culture.

  • Vehicle Control: Prepare a vehicle control with the same concentration of HP-β-CD in the bioassay medium.

Visualizations

Logical Workflow for Troubleshooting Solubility Issues

G start Precipitation Observed step1 Optimize Stock Concentration & Dilution Method start->step1 step2 Precipitate Persists? step1->step2 step3 Use Co-solvent (e.g., Ethanol, PEG400) step2->step3 Yes end Clear Solution for Bioassay step2->end No step4 Use Surfactant (e.g., Tween® 80) step3->step4 step5 Use Cyclodextrin (e.g., HP-β-CD) step4->step5 step5->end

Caption: Troubleshooting workflow for this compound solubility.

Experimental Workflow for Cyclodextrin-Mediated Solubilization

G A Prepare HP-β-CD solution in aqueous medium B Add this compound powder A->B C Incubate with stirring (1-2 hours) B->C D Filter-sterilize the solution C->D E Ready for use in bioassay D->E

Caption: Cyclodextrin solubilization protocol.

This compound and the NF-κB Signaling Pathway

This compound and other components of Uncaria tomentosa have been shown to exert anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a central regulator of inflammation.

G cluster_0 Cytoplasm cluster_1 Nucleus LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_inactive p50/p65 IκBα IkB->NFkB_inactive degrades NFkB_active p50/p65 NFkB_inactive->NFkB_active releases UncarineA This compound UncarineA->IKK inhibits DNA DNA NFkB_active->DNA translocates to nucleus and binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) DNA->Cytokines induces transcription of

Caption: Inhibition of the NF-κB pathway by this compound.

References

How to minimize isomerization of oxindole alkaloids during extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for oxindole (B195798) alkaloid extraction. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the isomerization of oxindole alkaloids during extraction and purification.

Frequently Asked Questions (FAQs)

Q1: What are oxindole alkaloids and why is isomerization a concern?

Oxindole alkaloids are a class of naturally occurring compounds, many of which are investigated for their therapeutic potential, including neuroprotective and anti-inflammatory effects.[1] Many of these compounds exist as pairs of stereoisomers, such as rhynchophylline (B1680612) and isorhynchophylline, or mitraphylline (B1677209) and isomitraphylline (B1672261).[2][3] These isomers can interconvert under certain conditions, a process known as isomerization. This is a critical issue because different isomers can exhibit distinct biological activities and potencies.[4] Uncontrolled isomerization during extraction can lead to inconsistent results, inaccurate quantification, and reduced therapeutic efficacy of the final extract.

Q2: What are the primary factors that induce isomerization during extraction?

The isomerization of oxindole alkaloids is highly sensitive to several factors encountered during common extraction procedures. The main culprits are:

  • Temperature: Elevated temperatures significantly accelerate the rate of isomerization.[5] Methods involving heat, such as reflux extraction, are known to cause substantial conversion between isomers.

  • pH: The stability of oxindole alkaloids is pH-dependent. Acidic conditions can promote isomerization, although protonation of the alkaloids may also inhibit it in some cases. Generally, maintaining a controlled pH is crucial.

  • Solvent Polarity: The type of solvent used plays a role. Isomerization rates can differ in various solvents, with polar solvents potentially stabilizing intermediates that facilitate the conversion.

  • Extraction Time: Longer extraction periods, especially when combined with heat, increase the likelihood and extent of isomerization.

Q3: Which extraction methods are recommended to minimize isomerization?

To preserve the natural isomeric profile of oxindole alkaloids, methods that avoid high temperatures and prolonged processing times are preferred.

  • Ultrasound-Assisted Extraction (UAE): This method uses ultrasonic waves to disrupt cell walls and enhance solvent penetration, typically at lower temperatures and for shorter durations. It has been shown to prevent extraction-induced isomerization effectively.

  • Dynamic Maceration (DM): This technique involves agitation or continuous solvent flow, which can improve extraction efficiency without the need for heat. It is considered a milder method that helps preserve alkaloid integrity.

  • Supercritical Fluid Extraction (SFE): Using supercritical CO2, often with a co-solvent like ethanol (B145695) or methanol, allows for extraction at low temperatures (e.g., 35-60°C), preventing the degradation of thermolabile compounds. SFE is considered a green and efficient method for obtaining extracts with minimal isomerization.

Q4: Can I use a standard acid-base extraction? How should it be modified?

Yes, acid-base extraction is a fundamental technique for enriching alkaloids. However, it must be performed carefully to minimize isomerization. The principle is to convert the alkaloids into their salt form (soluble in an acidic aqueous phase) to separate them from non-alkaloidal compounds, and then convert them back to their free base form (soluble in an organic phase) by adding a base.

To minimize isomerization:

  • Use Mild Acids/Bases: Employ dilute acids (e.g., 0.1 M HCl, citric acid) and bases (e.g., ammonium (B1175870) hydroxide (B78521), sodium bicarbonate) where possible.

  • Control Temperature: Perform all steps at room temperature or below (e.g., in an ice bath).

  • Minimize Contact Time: Do not let the alkaloids sit in strong acidic or basic solutions for extended periods.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments.

IssuePotential Cause(s)Recommended Solutions
Appearance of unexpected peaks in HPLC/UPLC analysis, corresponding to known isomers. Isomerization has occurred due to harsh extraction conditions.Switch to a milder extraction method: Replace reflux or long-term static maceration with Ultrasound-Assisted Extraction (UAE) or Dynamic Maceration (DM). • Lower the temperature: If using methods like Soxhlet or heating, reduce the temperature and shorten the extraction time. Studies show significant isomerization at temperatures of 40°C and above for some alkaloids. • Control pH: Ensure the pH of your extraction solvent is controlled and avoid strongly acidic conditions where possible.
Inconsistent biological activity or variable quantitative results from different batches of the same extract. The ratio of isomers is varying between extraction runs.Standardize your extraction protocol: Strictly control all parameters, including temperature, time, pH, and solvent-to-solid ratio. • Use a validated, stability-indicating HPLC method: This will allow you to accurately quantify each isomer and ensure batch-to-batch consistency. An optimized HPLC separation can often be achieved at a controlled pH (e.g., 7.0) and a lower column temperature (e.g., 15°C).
Low yield of the target alkaloid but high yield of its isomer. The extraction process is actively converting the target alkaloid into its isomer.Analyze the kinetics: The conversion may reach an equilibrium. Shortening the extraction time might yield a product richer in the kinetically favored, but less stable, isomer. • Consider Supercritical Fluid Extraction (SFE): SFE with CO2 and a modifier like ethanol can be optimized for pressure and temperature to selectively extract the desired compounds while minimizing isomerization.
Degradation of alkaloids during solvent removal (e.g., rotary evaporation). Excessive heat during solvent evaporation is causing isomerization or degradation.Use low temperatures: Perform rotary evaporation at the lowest possible temperature (e.g., <40°C). • Alternative methods: For highly sensitive compounds, consider lyophilization (freeze-drying) to remove the solvent without applying heat.

Data & Protocols

Data Presentation: Impact of Extraction Method on Isomerization

The choice of extraction method has a profound impact on the final isomeric composition of the extract. The following table summarizes findings from a study comparing different extraction techniques for Uncaria tomentosa (Cat's Claw) alkaloids.

Table 1: Comparison of Total Oxindole Alkaloid Content and Isomer Ratios by Extraction Method

Extraction MethodTotal Alkaloids (mg/g)Key Isomer Ratio (Mitraphylline/Isomitraphylline)Observation
Reflux Extraction 7.910.85Highest level of isomerization observed.
Turbo-extraction 10.121.10Substantial isomerization induced.
Static Maceration 9.151.25Significant isomerization over long periods.
Dynamic Maceration (DM) 11.232.15Isomerization is largely prevented.
Ultrasound-Assisted Extraction (UAE) 11.052.10Isomerization is largely prevented.

Data adapted from a study on Cat's claw oxindole alkaloid isomerization. The ratio indicates the relative prevalence of the original alkaloid to its isomer; a higher ratio indicates less isomerization.

Experimental Protocols
Protocol 1: Optimized Ultrasound-Assisted Extraction (UAE) for Minimal Isomerization

This protocol is designed to extract oxindole alkaloids while preserving their native isomeric forms.

Materials:

  • Dried, powdered plant material (e.g., Uncaria bark)

  • Solvent: 70% Ethanol in water

  • Ultrasonic bath or probe sonicator

  • Filtration apparatus (e.g., Büchner funnel with filter paper)

  • Rotary evaporator

Procedure:

  • Sample Preparation: Weigh 10 g of powdered plant material and place it into a 250 mL beaker or flask.

  • Solvent Addition: Add 100 mL of 70% ethanol. The solid-to-liquid ratio should be approximately 1:10.

  • Ultrasonication: Place the flask in an ultrasonic bath. Sonicate for 30 minutes at a controlled temperature, not exceeding 40°C. If using a probe, use pulses to avoid overheating the sample.

  • Filtration: Immediately after sonication, filter the mixture through filter paper to separate the extract from the plant debris.

  • Repeat Extraction (Optional): To improve yield, the remaining plant material can be re-extracted with another 100 mL of solvent for 30 minutes.

  • Combine Extracts: Pool the filtrates from all extraction cycles.

  • Solvent Removal: Concentrate the extract under reduced pressure using a rotary evaporator. Ensure the water bath temperature does not exceed 40°C.

  • Final Product: Dry the resulting concentrate to obtain the crude alkaloid extract. Store at -20°C in the dark.

Protocol 2: Modified Acid-Base Extraction for Alkaloid Enrichment

This protocol enriches the total alkaloid fraction from a crude extract while taking precautions to limit isomerization.

Materials:

  • Crude plant extract (from UAE or other mild method)

  • Dichloromethane (DCM)

  • 3% Hydrochloric Acid (HCl)

  • Concentrated Ammonium Hydroxide (NH₄OH)

  • Separatory funnel

  • pH meter or pH paper

Procedure:

  • Dissolution: Dissolve the crude extract in a mixture of water and DCM.

  • Acidic Wash: Transfer the solution to a separatory funnel and add 3% HCl solution. Shake vigorously and allow the layers to separate. The alkaloids will move into the upper acidic aqueous phase as hydrochloride salts.

  • Separation: Carefully collect the acidic aqueous layer. The organic layer, containing neutral and acidic impurities, can be discarded. Repeat the acidic wash on the organic layer to ensure complete transfer of alkaloids.

  • Basification: Combine all acidic aqueous fractions. Slowly add concentrated ammonium hydroxide dropwise while stirring until the pH reaches approximately 10. This converts the alkaloid salts back to their free base form.

  • Re-extraction: Return the basified aqueous solution to the separatory funnel. Extract three times with fresh portions of DCM. The free base alkaloids will now move into the organic DCM phase.

  • Drying and Concentration: Pool the DCM extracts. Dry over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator at low temperature (<40°C) to yield the enriched alkaloid fraction.

Visualizations

G

G Heat Heat AlkaloidA AlkaloidA Heat->AlkaloidA pH pH pH->AlkaloidA Time Time Time->AlkaloidA

References

Technical Support Center: High-Purity Uncarine A Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in refining their purification protocols for high-purity Uncarine A.

Frequently Asked Questions (FAQs)

Q1: What are the most common initial extraction methods for obtaining this compound from Uncaria species?

A1: The most common methods involve solvent extraction from powdered plant material, typically the bark or leaves. Methanolic extraction is frequently used and has been shown to be exhaustive.[1] Sonication is often employed to improve extraction efficiency.[1] Another common method is extraction with aqueous ethanol (B145695); the granulometry of the powdered plant material can significantly influence the extraction yields in this case.[2][3] It is generally advised to avoid classical acid-base extractions for alkaloids as they can lead to the formation of artifacts.[1]

Q2: My crude extract is complex and contains high levels of tannins. How can I remove them before chromatographic purification?

A2: Tannins are a significant issue as they can irreversibly bind to and degrade the performance of reverse-phase (RP-18) HPLC columns. A highly effective and simple method for tannin removal is to treat the methanolic extract with polyamide powder. The extract is shaken with the polyamide powder and then centrifuged, which effectively removes most of the tannins without significantly affecting the concentration of the desired alkaloids.

Q3: What type of chromatography is best suited for this compound purification?

A3: High-Performance Liquid Chromatography (HPLC) is the most widely used and effective method for the separation and purification of this compound and its isomers. Reverse-phase chromatography using a C18 column is a common choice.

Q4: I am having trouble separating this compound from its isomers. What can I do to improve resolution?

A4: Co-elution of isomers is a common challenge in the purification of oxindole (B195798) alkaloids. To improve separation, you can optimize several HPLC parameters:

  • Mobile Phase Composition: Fine-tuning the ratio of your organic solvent (e.g., acetonitrile) to your aqueous buffer (e.g., phosphate (B84403) buffer) is critical.

  • pH of the Mobile Phase: The pH of the buffer can significantly affect the retention and selectivity of alkaloid separation.

  • Column Temperature: Adjusting the column temperature can also influence the separation of isomers.

  • Column Material: Using a column with a smaller particle size (e.g., 3 µm) can enhance separation efficiency.

Multivariate statistical designs, such as factorial experimental designs, can be employed to systematically optimize these factors for the best resolution.

Q5: What are the typical detection wavelengths for this compound in HPLC?

A5: Oxindole alkaloids, including this compound, are typically detected by UV spectroscopy at a wavelength of around 245 nm.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Low Yield of this compound in Crude Extract Inefficient extraction.Increase the number of extraction cycles (4-5 times with methanol (B129727) is often sufficient). Optimize the particle size of the plant material for aqueous ethanol extractions. Use sonication to enhance extraction.
Degradation of the target compound.Avoid harsh extraction conditions like strong acids or high temperatures.
Poor Peak Shape (Tailing or Fronting) in HPLC Column overload.Dilute the sample before injection.
Inappropriate solvent for sample dissolution.Dissolve the sample in the mobile phase if possible. If a stronger solvent is needed, inject a smaller volume.
Column degradation.Pre-treat the extract to remove tannins using polyamide powder to protect the column. Use a guard column.
Inconsistent Retention Times in HPLC Fluctuations in mobile phase composition.Ensure proper mixing and degassing of the mobile phase.
Changes in column temperature.Use a column oven to maintain a stable temperature.
Column equilibration is insufficient.Allow sufficient time for the column to equilibrate with the mobile phase before injection.
No Peaks Detected in HPLC The sample is too dilute.Concentrate the sample or inject a larger volume.
The detector is not set to the correct wavelength.Set the UV detector to 245 nm for oxindole alkaloids.
Compound degradation on the column.Check the stability of this compound under the analytical conditions. Some compounds are not stable on silica-based columns.
Baseline Noise or Drift in HPLC Contaminated mobile phase or column.Use high-purity solvents and filter the mobile phase. Flush the column with a strong solvent.
Air bubbles in the system.Degas the mobile phase thoroughly.

Experimental Protocols

Extraction and Tannin Removal

This protocol is based on a method described for the efficient extraction of oxindole alkaloids from Uncaria tomentosa.

  • Milling: Grind the dried plant material (e.g., bark) to a fine powder.

  • Extraction:

    • Weigh 750 mg of the powdered plant material into a centrifuge tube.

    • Add 2.5 mL of methanol.

    • Sonicate for 10 minutes.

    • Centrifuge to pellet the solid material.

    • Collect the supernatant.

    • Repeat the extraction process three more times with fresh methanol.

    • Combine the supernatants in a 10.00 mL volumetric flask and adjust to the final volume with methanol.

  • Tannin Removal:

    • Add 300 mg of polyamide powder to a vial.

    • Add 3.0 mL of the combined methanolic extract.

    • Shake for one minute.

    • Centrifuge to pellet the polyamide powder.

    • Collect the supernatant, which is now depleted of tannins.

  • Sample Preparation for HPLC:

    • Filter the tannin-free extract through a 0.45 µm filter before injection.

HPLC Method for this compound Analysis

This protocol is a representative method for the analysis of pentacyclic oxindole alkaloids.

  • Column: C18 reverse-phase column (e.g., 3 µm particle size).

  • Mobile Phase A: 10 mM phosphate buffer, pH 7.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient: The specific gradient will need to be optimized for your column and system to achieve baseline separation of all isomers.

  • Flow Rate: As per column manufacturer's recommendation (typically 0.5-1.0 mL/min for analytical columns).

  • Column Temperature: Room temperature or controlled (e.g., 25°C).

  • Detection: UV at 245 nm.

  • Injection Volume: 10-20 µL.

Visualizations

UncarineA_Purification_Workflow cluster_extraction Extraction & Pre-purification cluster_purification Purification & Analysis plant_material Powdered Uncaria Bark/Leaves methanol_extraction Methanol Extraction with Sonication plant_material->methanol_extraction centrifugation1 Centrifugation methanol_extraction->centrifugation1 crude_extract Crude Methanolic Extract centrifugation1->crude_extract polyamide_treatment Polyamide Powder Treatment crude_extract->polyamide_treatment centrifugation2 Centrifugation polyamide_treatment->centrifugation2 tannin_free_extract Tannin-Free Extract centrifugation2->tannin_free_extract filtration 0.45 µm Filtration tannin_free_extract->filtration hplc_injection HPLC Injection filtration->hplc_injection hplc_separation Reverse-Phase HPLC (C18) hplc_injection->hplc_separation fraction_collection Fraction Collection hplc_separation->fraction_collection purity_analysis Purity Analysis (HPLC/MS) fraction_collection->purity_analysis pure_uncarine_a High-Purity this compound purity_analysis->pure_uncarine_a

Caption: Workflow for the extraction and purification of this compound.

HPLC_Troubleshooting_Logic cluster_peak_issues Peak-Related Problems cluster_system_issues System-Related Problems cluster_solutions Potential Solutions start HPLC Run Issue poor_resolution Poor Resolution / Co-elution start->poor_resolution bad_peak_shape Bad Peak Shape (Tailing/Fronting) start->bad_peak_shape no_peaks No Peaks Detected start->no_peaks rt_shift Retention Time Shift start->rt_shift high_backpressure High Backpressure start->high_backpressure optimize_mobile_phase Optimize Mobile Phase (pH, Gradient) poor_resolution->optimize_mobile_phase check_sample_prep Check Sample Prep (Dilution, Solvent) bad_peak_shape->check_sample_prep check_column Check/Replace Column & Guard Column bad_peak_shape->check_column no_peaks->check_sample_prep verify_detector Verify Detector Settings no_peaks->verify_detector rt_shift->optimize_mobile_phase check_system Check System (Leaks, Pump, Degasser) rt_shift->check_system high_backpressure->check_column high_backpressure->check_system

References

Technical Support Center: Analysis of Uncarine A by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of Uncarine A.

Troubleshooting Guide

Issue: Poor sensitivity, accuracy, or precision in this compound quantification.

This is often a primary indication of matrix effects, where co-eluting endogenous components from the sample matrix interfere with the ionization of this compound, leading to ion suppression or enhancement.[1][2]

Initial Assessment:

  • Qualitative Assessment (Post-Column Infusion): This technique helps identify at what retention times matrix effects are most significant.[3][4][5] A constant flow of this compound is infused into the mass spectrometer while a blank, extracted matrix sample is injected onto the LC system. Dips or rises in the baseline signal for this compound indicate regions of ion suppression or enhancement, respectively.

  • Quantitative Assessment (Post-Extraction Spike): This is the "gold standard" for quantifying the extent of matrix effects. The response of this compound in a neat solution is compared to its response when spiked into a pre-extracted blank matrix. The matrix factor (MF) is calculated, where MF < 1 indicates ion suppression and MF > 1 indicates ion enhancement.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine). These effects can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the analyte's signal, which negatively impacts the accuracy, precision, and sensitivity of the quantification. Common sources of matrix effects in biological samples include phospholipids (B1166683), proteins, and salts. For Uncaria alkaloids, studies have shown that matrix effects can be present, though they may be slight in some cases.

Q2: How can I minimize matrix effects during sample preparation for this compound analysis?

A2: Optimizing your sample preparation is the most effective way to reduce matrix effects. The choice of technique depends on the complexity of the matrix and the required sensitivity. Here's a comparison of common methods:

  • Protein Precipitation (PPT): A simple and fast method, but often results in the least clean extracts, leaving behind significant amounts of phospholipids which are major contributors to matrix effects.

  • Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT by partitioning this compound into an immiscible organic solvent, leaving many matrix components behind in the aqueous phase. The choice of solvent and pH are critical for efficient extraction.

  • Solid-Phase Extraction (SPE): Generally provides the cleanest samples by using a sorbent to selectively retain this compound while matrix components are washed away. Mixed-mode SPE, combining reversed-phase and ion-exchange mechanisms, can be particularly effective for basic compounds like alkaloids.

Q3: Which sample preparation method is most effective at removing phospholipids?

A3: Solid-phase extraction (SPE) is generally more effective at removing phospholipids compared to protein precipitation and liquid-liquid extraction. Specialized SPE cartridges and plates, such as HybridSPE®-Phospholipid, are designed to specifically target and remove phospholipids from biological samples, leading to a significant reduction in matrix-induced ion suppression.

Q4: Can chromatographic conditions be optimized to reduce matrix effects for this compound?

A4: Yes. Modifying the chromatographic separation can help to resolve this compound from co-eluting matrix components. Strategies include:

  • Changing the stationary phase: Selecting a column with a different chemistry (e.g., C18, phenyl-hexyl) can alter selectivity.

  • Adjusting the mobile phase: Modifying the organic solvent, pH, or additives can improve separation.

  • Optimizing the gradient: A shallower gradient can increase the separation between this compound and interfering compounds.

Q5: How does a stable isotope-labeled internal standard (SIL-IS) help in addressing matrix effects for this compound?

A5: A SIL-IS is considered the most reliable tool to compensate for matrix effects. A SIL-IS of this compound (e.g., with 13C or 15N labels) is chemically identical to this compound and will co-elute, experiencing the same degree of ion suppression or enhancement. By using the peak area ratio of the analyte to the SIL-IS for quantification, the variability caused by matrix effects is effectively normalized. While deuterium-labeled standards are common, they can sometimes exhibit different chromatographic behavior and stability.

Data Presentation

Table 1: Comparison of Matrix Effects for Uncaria Alkaloids with Different Sample Preparation Methods.

Sample Preparation MethodAnalyteMatrixMatrix Effect (%)Reference
Protein Precipitation (Acetonitrile)Six Uncaria AlkaloidsMouse Blood94.1 - 109.4
Not SpecifiedTargeted Uncaria AlkaloidsUncaria Plant Material87.3 - 104.5

Matrix Effect (%) is calculated as (Peak area in matrix / Peak area in neat solution) x 100. Values <100% indicate ion suppression, and values >100% indicate ion enhancement.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects using Post-Extraction Spiking

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike this compound and its SIL-IS (if available) into the final reconstitution solvent.

    • Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix using your intended sample preparation method. Spike this compound and its SIL-IS into the final, dried, and reconstituted extracts.

    • Set C (Matrix-Matched Calibrators): Spike this compound and its SIL-IS into the blank biological matrix before extraction.

  • Analyze all samples by LC-MS/MS.

  • Calculate the Matrix Factor (MF):

    • MF = (Peak Area of this compound in Set B) / (Peak Area of this compound in Set A)

    • An MF value between 0.85 and 1.15 is generally considered acceptable.

  • Calculate the IS-Normalized Matrix Factor:

    • IS-Normalized MF = (Peak Area Ratio of this compound/SIL-IS in Set B) / (Peak Area Ratio of this compound/SIL-IS in Set A)

    • The coefficient of variation (%CV) of the IS-normalized MF across the different matrix lots should be ≤15%.

Protocol 2: Solid-Phase Extraction (SPE) for Phospholipid Removal

This is a general protocol for a mixed-mode cation exchange SPE, which is suitable for basic compounds like this compound.

  • Sample Pre-treatment: Lyse whole blood samples if necessary and precipitate proteins with acetonitrile. Centrifuge and collect the supernatant.

  • Conditioning: Condition the SPE cartridge (e.g., Oasis MCX) with methanol (B129727) followed by water.

  • Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

  • Washing:

    • Wash with an acidic aqueous solution (e.g., 2% formic acid in water) to remove polar interferences.

    • Wash with an organic solvent (e.g., methanol) to remove non-polar interferences like phospholipids.

  • Elution: Elute this compound with a basic organic solution (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_evaluation Matrix Effect Evaluation cluster_compensation Compensation ppt Protein Precipitation (PPT) lc LC Separation ppt->lc lle Liquid-Liquid Extraction (LLE) lle->lc spe Solid-Phase Extraction (SPE) spe->lc ms MS/MS Detection lc->ms pci Post-Column Infusion ms->pci Assess ME pes Post-Extraction Spike ms->pes Assess ME end Accurate Quantification ms->end If ME absent sil_is Stable Isotope-Labeled IS pci->sil_is If ME present pes->sil_is If ME present sil_is->end start Biological Sample start->ppt Choose Method start->lle Choose Method start->spe Choose Method

Caption: Workflow for addressing matrix effects in LC-MS/MS analysis.

wnt_signaling_pathway cluster_destruction_complex Destruction Complex cluster_nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dvl Dishevelled (Dvl) Frizzled->Dvl LRP LRP5/6 LRP->Dvl Axin Axin Dvl->Axin Inhibits GSK3b GSK3β BetaCatenin β-Catenin GSK3b->BetaCatenin Phosphorylates for degradation APC APC APC->BetaCatenin Phosphorylates for degradation Axin->BetaCatenin Phosphorylates for degradation Proteasome Proteasome BetaCatenin->Proteasome Degradation Nucleus Nucleus BetaCatenin->Nucleus Translocation TCF TCF/LEF TargetGenes Target Gene Expression (e.g., c-Myc) TCF->TargetGenes Activates Uncaria Uncaria Alkaloids (e.g., this compound) Uncaria->TCF Inhibits Downstream of β-Catenin

Caption: Inhibition of the Wnt signaling pathway by Uncaria alkaloids.

References

Technical Support Center: Enhancing Uncarine A Synthesis Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of Uncarine A synthesis. The information is presented in a direct question-and-answer format to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound and its stereoisomers?

A1: The total synthesis of this compound, a pentacyclic oxindole (B195798) alkaloid, and its stereoisomers like Uncarine C (Pteropodine) and Uncarine E (Isopteropodine), typically revolves around a key Pictet-Spengler reaction. This reaction involves the condensation of tryptamine (B22526) with a functionalized secologanin (B1681713) derivative, followed by a cyclization to form the characteristic spiro-oxindole core. The stereochemical outcome is a significant challenge and is often controlled by the choice of catalysts and reaction conditions.

Q2: What are the critical parameters influencing the yield and diastereoselectivity of the Pictet-Spengler reaction in this synthesis?

A2: The efficiency and stereoselectivity of the Pictet-Spengler reaction are highly sensitive to several factors:

  • Acid Catalyst: The choice and concentration of the acid catalyst (e.g., trifluoroacetic acid, hydrochloric acid) are crucial for the formation of the iminium ion intermediate.[1][2]

  • Solvent: The reaction can be performed in various protic or aprotic solvents, with the choice impacting reaction rates and yields.[1]

  • Temperature: Lowering the reaction temperature can often improve diastereoselectivity by favoring the thermodynamically more stable product.[3]

  • Substrate Purity: The purity of both the tryptamine and aldehyde precursors is paramount to avoid side reactions and catalyst poisoning.[3]

Q3: How can I purify synthetic this compound from its reaction mixture?

A3: Purification of this compound and its analogs, which are often polar and basic, can be challenging. A common method involves column chromatography on silica (B1680970) gel. However, due to the polar nature of these alkaloids, streaking on normal-phase silica can occur. In such cases, using a more polar eluent system or switching to reverse-phase chromatography is recommended. An alternative is Hydrophilic Interaction Liquid Chromatography (HILIC). For complex mixtures of diastereomers that are difficult to separate, chiral chromatography may be necessary. Acid-base extraction can also be employed, though the high polarity of the alkaloid may sometimes lead to it remaining in the aqueous phase.

Troubleshooting Guides

Issue 1: Low Yield in the Pictet-Spengler Cyclization
Potential Cause Troubleshooting Steps
Incomplete Iminium Ion Formation - Increase the concentration of the acid catalyst. - Switch to a stronger acid catalyst (e.g., from acetic acid to trifluoroacetic acid).[1]
Decomposition of Starting Materials - Lower the reaction temperature. - Ensure the absence of oxygen and moisture by running the reaction under an inert atmosphere (e.g., Argon or Nitrogen).
Side Reactions - Optimize the reaction concentration; sometimes higher dilution can disfavor intermolecular side reactions. - Monitor the reaction closely by TLC or LC-MS to identify the optimal reaction time and prevent product degradation.
Poor Nucleophilicity of the Indole (B1671886) Ring - If the indole ring is substituted with electron-withdrawing groups, consider using harsher reaction conditions (higher temperature, stronger acid), though this may impact stereoselectivity.[1]
Issue 2: Poor Diastereoselectivity
Potential Cause Troubleshooting Steps
Insufficient Steric Guidance - Modify the substrate to include a bulky protecting group that can direct the cyclization stereochemistry. - Explore the use of chiral auxiliaries.
High Reaction Temperature - Perform the reaction at a lower temperature (e.g., 0 °C or -20 °C) to enhance the energy difference between the diastereomeric transition states.[3]
Inappropriate Catalyst - Screen different chiral Brønsted acids or Lewis acid catalysts that can induce facial selectivity.[3]
Equilibration of Stereoisomers - The spiro center can sometimes epimerize under the reaction conditions. Analyze the reaction at different time points to determine if the desired diastereomer is an intermediate that is converting to a more stable isomer. If so, quenching the reaction earlier may be beneficial.
Issue 3: Difficulty in Product Isolation and Purification
Potential Cause Troubleshooting Steps
Product Streaking on Silica Gel - Add a small amount of a basic modifier (e.g., triethylamine) to the eluent to suppress tailing. - Switch to a different stationary phase like alumina (B75360) or consider reverse-phase chromatography.
Co-elution of Diastereomers - Employ chiral HPLC for analytical and preparative separation. - Attempt to crystallize the product mixture; often one diastereomer will crystallize preferentially.
Product Insoluble in NMR Solvents - Prepare a salt of the alkaloid (e.g., by adding a drop of TFA or HCl) which may have better solubility in solvents like CDCl₃ or MeOD.

Experimental Protocols

Note: The following protocols are generalized based on the synthesis of related pentacyclic oxindole alkaloids and should be optimized for the specific synthesis of this compound.

Protocol 1: General Procedure for Pictet-Spengler Reaction
  • Reactant Preparation: Dissolve tryptamine (1.0 eq) in a suitable dry solvent (e.g., dichloromethane, toluene) under an inert atmosphere.

  • Aldehyde Addition: Add the aldehyde precursor (1.1 eq) to the solution.

  • Acid Catalysis: Cool the mixture to the desired temperature (e.g., 0 °C) and add the acid catalyst (e.g., trifluoroacetic acid, 1.2 eq) dropwise.

  • Reaction Monitoring: Stir the reaction mixture at the chosen temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297), 3 times).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Purification of Uncarine Alkaloids
  • Column Preparation: Pack a glass column with silica gel in the desired eluent system (e.g., a gradient of hexane/ethyl acetate with 0.1% triethylamine).

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent and load it onto the column.

  • Elution: Run the column with the eluent system, gradually increasing the polarity.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the desired product.

  • Characterization: Combine the pure fractions, evaporate the solvent, and characterize the final product by NMR and MS.[4]

Data Presentation

Table 1: Representative Conditions for Pictet-Spengler Reaction in Indole Alkaloid Synthesis

EntryAcid CatalystSolventTemperature (°C)Time (h)Yield (%)Diastereomeric Ratio (dr)
1Trifluoroacetic AcidDichloromethane012753:1
2Hydrochloric AcidMethanol25 (rt)24601:1
3Acetic AcidToluene808552:1
4Chiral Phosphoric AcidToluene-204880>10:1

Note: The data in this table is illustrative for typical indole alkaloid syntheses and will require optimization for this compound.

Visualizations

Pictet_Spengler_Reaction Tryptamine Tryptamine Iminium Iminium Ion Tryptamine->Iminium + Aldehyde, H+ Aldehyde Aldehyde Precursor Aldehyde->Iminium Spiroindolenine Spiroindolenine Intermediate Iminium->Spiroindolenine Intramolecular Cyclization Uncarine_Core Uncarine Core Spiroindolenine->Uncarine_Core Rearrangement

Caption: Key steps in the Pictet-Spengler reaction for this compound core synthesis.

Troubleshooting_Workflow Start Low Yield or Poor Selectivity Check_Purity Verify Starting Material Purity Start->Check_Purity Optimize_Conditions Optimize Reaction Conditions (Temp, Conc, Solvent) Check_Purity->Optimize_Conditions Purity OK Change_Catalyst Screen Different Acid Catalysts Optimize_Conditions->Change_Catalyst No Improvement Success Improved Synthesis Optimize_Conditions->Success Improvement Modify_Substrate Modify Substrate (e.g., Protecting Groups) Change_Catalyst->Modify_Substrate No Improvement Change_Catalyst->Success Improvement Advanced_Purification Employ Advanced Purification Techniques Modify_Substrate->Advanced_Purification Diastereomer Mixture Modify_Substrate->Success Improvement Advanced_Purification->Success Separation Achieved

Caption: A logical workflow for troubleshooting this compound synthesis.

References

Troubleshooting unexpected results in Uncarine A cell viability assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering unexpected results in cell viability assays using Uncarine A. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it affect cell viability?

This compound is a pentacyclic oxindole (B195798) alkaloid derived from plants of the Uncaria genus, commonly known as Cat's Claw. It has been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis (programmed cell death).[1][2] The primary mechanism involves the activation of both intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.

Q2: Why am I seeing high variability in my cell viability assay results with this compound?

High variability in cell viability assays can stem from several factors:

  • Inconsistent Cell Seeding: Uneven cell distribution in the wells of your microplate is a common source of variability. Ensure your cell suspension is homogenous before and during plating.

  • Edge Effects: Wells on the outer edges of a 96-well plate are more susceptible to evaporation, leading to changes in media concentration and affecting cell growth. It is advisable to fill the outer wells with sterile PBS or media and not use them for experimental data.

  • Compound Precipitation: this compound, like many natural compounds, may have limited solubility in aqueous solutions at higher concentrations. Visually inspect your wells after adding the compound to check for any precipitation.

  • Incomplete Formazan (B1609692) Solubilization (MTT assay): If you are using an MTT assay, ensure the formazan crystals are completely dissolved before reading the absorbance. Incomplete solubilization is a major source of error.

Q3: My cell viability results (e.g., MTT assay) are not correlating with other apoptosis markers.

Discrepancies between different viability and apoptosis assays can occur. For instance, an MTT assay measures metabolic activity, which may not always directly correlate with membrane integrity (measured by trypan blue) or caspase activation at a specific time point. This compound might affect cellular metabolism before the classic signs of apoptosis are evident. It is recommended to use multiple assays that measure different endpoints (e.g., caspase activity, Annexin V staining) to confirm the mode of cell death.

Q4: The IC50 value for this compound in my experiments is different from what is reported in the literature.

IC50 values can vary significantly between different studies due to a multitude of factors, including:

  • Cell Line Differences: Different cancer cell lines exhibit varying sensitivities to this compound.

  • Experimental Conditions: Variations in cell density, passage number, incubation time, and serum concentration in the culture medium can all influence the apparent IC50 value.

  • Purity of the Compound: The purity of the this compound used can affect its potency.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
High Background Absorbance (MTT/MTS/XTT Assays) 1. Contamination of reagents or media.2. Phenol (B47542) red in the media interfering with absorbance readings.3. Direct reduction of the tetrazolium salt by this compound.1. Use fresh, sterile reagents and media.2. Use phenol red-free media for the assay.3. Run a control with this compound in cell-free media to check for direct reduction.
Low Signal or Poor Dose-Response 1. Insufficient incubation time with this compound.2. Cell density is too low or too high.3. This compound is not active at the concentrations tested.1. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.2. Optimize the cell seeding density for your specific cell line.3. Test a wider range of concentrations.
Inconsistent Replicate Readings 1. Pipetting errors.2. Uneven cell distribution.3. Incomplete formazan solubilization (MTT assay).1. Calibrate pipettes regularly and use reverse pipetting for viscous solutions.2. Gently mix the cell suspension between pipetting.3. Ensure complete dissolution of formazan crystals by gentle mixing or shaking before reading the plate.
Unexpected Increase in Viability at High Concentrations 1. Compound precipitation at high concentrations, reducing the effective concentration.2. Off-target effects of the compound.1. Check the solubility of this compound in your media and consider using a lower concentration range or a different solvent.2. Corroborate results with an alternative cytotoxicity assay.

Quantitative Data

For reference, studies on Uncaria tomentosa extracts have reported a range of IC50 values. For example, a methanolic extract showed IC50 values of 881 µg/mL and 763 µg/mL against Caco2 and HeLa cells, respectively.[3] An aqueous extract had IC50 values of 1645 µg/mL and 1444 µg/mL against the same cell lines.[3] Other studies on fractionated extracts have shown IC50 values ranging from 10 to 270 µg/ml on the MCF-7 breast cancer cell line.[4] It is important to note that these values are for complex extracts and not for purified this compound.

Experimental Protocols

MTT Cell Viability Assay

This protocol is a widely used method for assessing cell viability based on the metabolic activity of cells.

Materials:

  • This compound stock solution (dissolved in an appropriate solvent like DMSO)

  • 96-well flat-bottom plates

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound).

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well.

    • Gently shake the plate on an orbital shaker for 5-15 minutes to dissolve the crystals completely.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

Signaling Pathways and Experimental Workflows

This compound-Induced Apoptosis Signaling Pathway

This compound and related oxindole alkaloids from Uncaria tomentosa have been shown to induce apoptosis through both the intrinsic and extrinsic pathways. This involves the activation of initiator caspases (like caspase-8 and caspase-9) which in turn activate executioner caspases (like caspase-3). The process is also associated with the inhibition of pro-survival signaling pathways such as the ERK and Akt pathways.

UncarineA_Apoptosis_Pathway This compound-Induced Apoptosis Pathway UncarineA This compound Extrinsic Extrinsic Pathway UncarineA->Extrinsic induces Intrinsic Intrinsic Pathway UncarineA->Intrinsic induces ERK ERK Pathway UncarineA->ERK inhibits Akt Akt Pathway UncarineA->Akt inhibits Caspase8 Caspase-8 activation Extrinsic->Caspase8 Caspase9 Caspase-9 activation Intrinsic->Caspase9 Caspase3 Caspase-3 activation Caspase8->Caspase3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis CellSurvival Cell Survival ERK->CellSurvival Akt->CellSurvival

Caption: Simplified signaling pathway of this compound-induced apoptosis.

General Experimental Workflow for Cell Viability Assay

The following diagram illustrates a typical workflow for conducting a cell viability assay to assess the effect of this compound.

Cell_Viability_Workflow General Workflow for this compound Cell Viability Assay Start Start SeedCells Seed cells in 96-well plate Start->SeedCells Incubate1 Incubate for 24h SeedCells->Incubate1 Treat Treat cells with this compound (various concentrations) Incubate1->Treat Incubate2 Incubate for 24-72h Treat->Incubate2 AddReagent Add viability reagent (e.g., MTT, MTS) Incubate2->AddReagent Incubate3 Incubate for 2-4h AddReagent->Incubate3 Readout Measure absorbance/fluorescence Incubate3->Readout Analyze Data analysis (calculate IC50) Readout->Analyze End End Analyze->End

References

Technical Support Center: Scaling Up Uncarine A Isolation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the scaled-up isolation of Uncarine A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for obtaining high-purity this compound for larger studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from what source is it typically isolated?

This compound is a pentacyclic oxindole (B195798) alkaloid. It is a bioactive compound primarily isolated from the bark and roots of Uncaria tomentosa, a woody vine commonly known as Cat's Claw, which is native to the Amazon rainforest and other tropical regions of Central and South America.[1]

Q2: What are the main challenges in scaling up the isolation of this compound?

The primary challenges include:

  • Complex Alkaloid Profile: Uncaria tomentosa contains a mixture of structurally similar pentacyclic and tetracyclic oxindole alkaloids, including several stereoisomers, which can co-elute during chromatographic separation.[2][3]

  • Variability in Raw Material: The concentration of this compound and other alkaloids in the plant material can vary significantly depending on the chemotype, geographical source, and time of harvest.[4]

  • Degradation of Target Compound: Improper extraction and purification conditions (e.g., pH, temperature) can lead to the degradation or isomerization of this compound.

  • Limited Availability of Reference Standards: The commercial availability of pure reference standards for all related alkaloids found in Uncaria tomentosa can be limited, making accurate quantification challenging.[5]

Q3: What are the reported biological activities of this compound that necessitate larger quantities for study?

This compound has demonstrated several biological activities that are of interest for further research, including:

  • Immunomodulatory Effects: It can modulate the immune response.

  • Anti-inflammatory Activity: It exhibits inhibitory effects on pro-inflammatory cytokines and the NF-κB pathway.

  • Neuroprotective Properties: Research suggests potential applications in neurological conditions.

  • Anticancer Potential: Studies have investigated its effects on cancer cell lines.

Troubleshooting Guides

Issue 1: Low Yield of the Alkaloid-Rich Fraction

  • Possible Cause: Inefficient initial extraction from the plant material.

  • Troubleshooting Steps:

    • Solvent Selection: Ensure the use of an appropriate solvent system. While ethanol (B145695) is commonly used, a hydroalcoholic mixture may be more effective.

    • Particle Size: The granulometry of the powdered plant material can significantly impact extraction efficiency. Finer powders have a larger surface area, which can improve solvent penetration.

    • Extraction Technique: Consider alternative extraction methods to simple maceration, such as Soxhlet extraction or pressurized liquid extraction, which can enhance efficiency.

    • Acid-Base Partitioning: During the acid-base partition to create an alkaloid-rich fraction, ensure the pH is adequately adjusted at each step to ensure alkaloids are in their appropriate soluble form (acidic for the aqueous phase, basic for the organic phase).

Issue 2: Poor Separation of this compound from its Isomers (e.g., Uncarine C/pteropodine, Uncarine E/isopteropodine)

  • Possible Cause: Suboptimal chromatographic conditions.

  • Troubleshooting Steps:

    • Column Selection: High-resolution reverse-phase columns (e.g., C18, RP-18) with small particle sizes (e.g., 3 µm) can improve the separation of isomeric compounds.

    • Mobile Phase Optimization: Systematically vary the mobile phase composition (e.g., acetonitrile-water or methanol-water ratios) and the pH of the aqueous component. Using a buffer, such as a phosphate (B84403) buffer at pH 7.0, can improve peak shape and resolution.

    • Temperature Control: Adjusting the column temperature can alter the selectivity of the separation. Experiment with different temperatures (e.g., 30°C, 50°C) to find the optimal condition.

    • Gradient Elution: Employing a shallow gradient elution program instead of an isocratic one can often improve the resolution of closely eluting peaks.

Issue 3: Inconsistent Purity of the Final this compound Product

  • Possible Cause: Incomplete removal of impurities or co-eluting compounds.

  • Troubleshooting Steps:

    • Multi-Step Purification: A single chromatographic step may be insufficient for achieving high purity. Consider a multi-step purification strategy, such as combining flash chromatography or solid-phase extraction (SPE) as a preliminary clean-up step before preparative HPLC.

    • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system can be an effective final step to improve purity.

    • Purity Assessment: Use multiple analytical techniques to assess purity, such as HPLC with a diode-array detector (DAD) to check for peak purity, mass spectrometry (MS) to confirm the molecular weight, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.

Experimental Protocols

Protocol 1: Scalable Extraction and Initial Fractionation of Alkaloids from Uncaria tomentosa
  • Milling: Grind dried bark of Uncaria tomentosa to a fine powder (e.g., <0.5 mm).

  • Extraction: Macerate the powdered bark in 90% ethanol (1:10 w/v) with agitation for 24 hours at room temperature. Repeat the extraction three times.

  • Concentration: Combine the ethanol extracts and concentrate under reduced pressure at a temperature below 65°C to yield a crude residue.

  • Acid-Base Partitioning:

    • Suspend the residue in 0.1 M HCl.

    • Partition the acidic aqueous solution with a non-polar organic solvent (e.g., petroleum ether or hexane) to remove fats and other non-polar compounds. Discard the organic layer.

    • Basify the aqueous layer to pH 9-10 with ammonium (B1175870) hydroxide.

    • Extract the alkaloids from the basified aqueous layer with chloroform (B151607) or ethyl acetate.

    • Combine the organic layers and concentrate to obtain the alkaloid-rich fraction.

Protocol 2: Preparative HPLC for this compound Isolation
  • Sample Preparation: Dissolve the alkaloid-rich fraction in the mobile phase for injection.

  • Chromatographic System:

    • Column: A preparative C18 column.

    • Mobile Phase: An optimized mixture of acetonitrile (B52724) and water, potentially with a buffer like 10 mM phosphate buffer at pH 7.0.

    • Flow Rate: Adjust based on the column dimensions.

    • Detection: UV detection at 245 nm.

  • Fraction Collection: Collect fractions corresponding to the this compound peak based on the retention time determined from analytical HPLC.

  • Purity Analysis: Analyze the collected fractions using analytical HPLC to assess purity. Pool fractions with the desired purity.

  • Final Product: Concentrate the pooled fractions under reduced pressure to obtain purified this compound.

Data Presentation

Table 1: Comparison of HPLC Conditions for Oxindole Alkaloid Separation

ParameterMethod AMethod BMethod C
Column LiChrospher RP-18Shimpack MRC-ODSC-18 (3 µm)
Mobile Phase Acetonitrile:Water (54:46)Acetonitrile:Water (38:62)Acetonitrile:10 mM Phosphate Buffer (pH 7.0)
Temperature 30°C, 50°C, 80°C30°CRoom Temperature
Detection Not SpecifiedNot Specified245 nm
Reference

Table 2: Yield and Purity Data from a Sample Isolation Protocol

StepProductYield (from previous step)Purity
Ethanol Extraction Crude Extract~15% (from dry bark)Low
Acid-Base Partition Alkaloid-Rich Fraction~2% (from crude extract)Enriched
Preparative HPLC This compound~5% (from alkaloid fraction)>95%

Visualizations

Experimental Workflow

G cluster_0 Extraction & Fractionation cluster_1 Purification & Analysis Raw Material Raw Material Milling Milling Raw Material->Milling Solvent Extraction Solvent Extraction Milling->Solvent Extraction Concentration_1 Concentration Solvent Extraction->Concentration_1 Acid-Base Partition Acid-Base Partition Concentration_1->Acid-Base Partition Alkaloid-Rich Fraction Alkaloid-Rich Fraction Acid-Base Partition->Alkaloid-Rich Fraction Preparative HPLC Preparative HPLC Alkaloid-Rich Fraction->Preparative HPLC Fraction Collection Fraction Collection Preparative HPLC->Fraction Collection Purity Analysis (HPLC) Purity Analysis (HPLC) Fraction Collection->Purity Analysis (HPLC) Pooling & Concentration Pooling & Concentration Purity Analysis (HPLC)->Pooling & Concentration Pure this compound Pure this compound Pooling & Concentration->Pure this compound

Caption: Workflow for the isolation and purification of this compound.

Signaling Pathway

G Pro-inflammatory Stimuli Pro-inflammatory Stimuli IKK Complex IKK Complex Pro-inflammatory Stimuli->IKK Complex IκBα IκBα IKK Complex->IκBα phosphorylates NF-κB NF-κB (p50/p65) IκBα->NF-κB releases Nucleus Nucleus NF-κB->Nucleus translocates to Pro-inflammatory Genes Pro-inflammatory Gene Transcription Nucleus->Pro-inflammatory Genes activates This compound This compound This compound->IKK Complex Inhibits

Caption: Inhibition of the NF-κB signaling pathway by this compound.

References

Uncarine A Pharmacokinetic Studies: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the sample preparation of Uncarine A for pharmacokinetic studies.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for extracting this compound from plasma or whole blood?

A1: Protein precipitation (PPT) is a widely used, straightforward, and rapid method for extracting this compound and other Uncaria alkaloids from biological matrices like plasma and whole blood.[1][2][3] Acetonitrile (B52724) is a common and effective precipitating agent.[1][2][3] While simpler, PPT can be less selective and may lead to higher matrix effects compared to liquid-liquid extraction (LLE).[4] LLE offers a cleaner extract, minimizing ion suppression or enhancement in LC-MS/MS analysis, which is crucial for assays requiring high accuracy and precision.[4][5]

Q2: What are the typical UPLC-MS/MS parameters for this compound analysis?

A2: A specific UPLC-MS/MS method for this compound would need to be developed and validated. However, based on methods for structurally similar Uncaria alkaloids, a reverse-phase C18 column is suitable for chromatographic separation.[1][2][3][6] The mobile phase typically consists of a mixture of 0.1% formic acid in water and acetonitrile, run in a gradient elution.[1][2][3] Detection is achieved using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode with positive electrospray ionization.[1][2][3]

Q3: How should I store my biological samples containing this compound?

Q4: What are acceptable validation parameters for a bioanalytical method for this compound?

A4: Method validation should adhere to regulatory guidelines (e.g., FDA). For similar Uncaria alkaloids, successful methods have demonstrated the following:

  • Accuracy: 86.5% to 110.4%[1][2][3]

  • Precision (Intra- and Inter-day): ≤15%[1][2][3]

  • Recovery: 64.4% to 86.8%[1][2][3]

  • Matrix Effect: 94.1% to 109.4%[1][2][3]

  • Linearity: A correlation coefficient (r²) of ≥ 0.995 is expected.[1][2][3]

Experimental Protocols

Protocol 1: Protein Precipitation for this compound Extraction from Whole Blood

This protocol is adapted from a method for the simultaneous determination of six Uncaria alkaloids in mouse blood.[1][2][3]

Materials:

  • Whole blood sample

  • Acetonitrile (containing internal standard, e.g., Midazolam at 50 ng/mL)

  • 0.5 mL centrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 20 µL of the whole blood sample into a 0.5 mL centrifuge tube.

  • Add 100 µL of acetonitrile (containing the internal standard).

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 16,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube for UPLC-MS/MS analysis.

Quantitative Data Summary

The following table summarizes typical validation parameters achieved for the analysis of Uncaria alkaloids in biological matrices using protein precipitation followed by UPLC-MS/MS.[1][2][3]

ParameterAcceptance CriteriaReported Values for Uncaria Alkaloids
Accuracy 85-115% (±20% at LLOQ)86.5% - 110.4%
Precision (RSD) ≤15% (≤20% at LLOQ)≤15%
Recovery Consistent and reproducible64.4% - 86.8%
Matrix Effect 85-115%94.1% - 109.4%
Linearity (r²) ≥0.99≥0.995

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Analyte Recovery Inefficient protein precipitation. Adsorption of this compound to labware. Incomplete vortexing or centrifugation.Optimize the ratio of acetonitrile to the sample. Use low-binding microcentrifuge tubes. Ensure adequate vortexing time and centrifugation speed/time.
High Matrix Effect (Ion Suppression/Enhancement) Co-elution of endogenous matrix components. Insufficient sample cleanup from protein precipitation.Optimize chromatographic conditions to separate this compound from interfering peaks. Consider a more rigorous sample preparation method like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
Poor Peak Shape Column degradation. Incompatible sample solvent with the mobile phase.Use a guard column and ensure proper column washing. The final sample solvent should be as close in composition to the initial mobile phase as possible.
Inconsistent Results Inconsistent sample processing. Instability of this compound in the matrix. Pipetting errors.Standardize all steps of the sample preparation workflow. Conduct stability studies (freeze-thaw, bench-top, long-term). Calibrate pipettes regularly.
Carryover Adsorption of the analyte to the injector or column.Optimize the autosampler wash solution. Inject blank samples after high-concentration samples to assess carryover.

Visualizations

UncarineA_SamplePrep_Workflow cluster_sample_collection Sample Collection cluster_extraction Extraction cluster_analysis Analysis WholeBlood Whole Blood Sample AddAcetonitrile Add Acetonitrile (+ Internal Standard) WholeBlood->AddAcetonitrile Vortex Vortex AddAcetonitrile->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant UPLC_MSMS UPLC-MS/MS Analysis Supernatant->UPLC_MSMS

Caption: Workflow for this compound sample preparation using protein precipitation.

Troubleshooting_Logic cluster_SamplePrep Sample Preparation Issues cluster_LCMS LC-MS/MS Issues Problem Inconsistent Pharmacokinetic Data Recovery Low/Variable Recovery Problem->Recovery Check MatrixEffect Significant Matrix Effect Problem->MatrixEffect Check Stability Analyte Instability Problem->Stability Check PeakShape Poor Peak Shape Problem->PeakShape Check Carryover Sample Carryover Problem->Carryover Check Sensitivity Low Sensitivity Problem->Sensitivity Check Solution1 Optimize PPT/ Consider LLE/SPE Recovery->Solution1 Solution Solution2 Optimize Chromatography/ Use LLE/SPE MatrixEffect->Solution2 Solution Solution3 Validate Storage Conditions Stability->Solution3 Solution Solution4 Check Column/ Solvent Compatibility PeakShape->Solution4 Solution Solution5 Optimize Wash Procedure Carryover->Solution5 Solution Solution6 Optimize MS Parameters Sensitivity->Solution6 Solution

Caption: Logical troubleshooting workflow for this compound pharmacokinetic analysis.

References

Validation & Comparative

Uncarine A: A Potential Neuroprotective Agent in the Fight Against Neurodegeneration

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative In Vitro Analysis of Uncarine A Against Established Neuroprotective Compounds

For researchers, scientists, and drug development professionals invested in the discovery of novel therapeutics for neurodegenerative diseases, the quest for potent neuroprotective compounds is paramount. This compound, a pentacyclic oxindole (B195798) alkaloid derived from plants of the Uncaria genus, has emerged as a promising candidate. This guide provides an objective comparison of the in vitro neuroprotective effects of this compound with two well-established alternative compounds, Curcumin (B1669340) and N-acetylcysteine (NAC). The following sections present a comprehensive overview of their performance, supported by experimental data, detailed methodologies, and visual representations of the underlying molecular pathways.

Comparative Efficacy of Neuroprotective Agents

To evaluate the neuroprotective potential of this compound and its comparators, a series of in vitro assays are typically employed. These assays utilize neuronal cell lines, such as human neuroblastoma SH-SY5Y cells and rat pheochromocytoma PC12 cells, which are subjected to neurotoxic insults that mimic the pathological conditions of neurodegenerative diseases. Commonly used neurotoxins include 6-hydroxydopamine (6-OHDA), a neurotoxin that selectively damages dopaminergic neurons, and amyloid-beta (Aβ), a peptide that forms plaques in the brains of Alzheimer's disease patients.

The following table summarizes the quantitative data from various in vitro studies, providing a comparative look at the efficacy of this compound's related compounds, Curcumin, and NAC in protecting neuronal cells from toxic insults. It is important to note that direct comparative studies for this compound are limited, and thus data from closely related compounds from the Uncaria genus are presented.

CompoundCell LineNeurotoxinAssayEndpointResult
5β-carboxystrictosidine (from Uncaria hirsuta) PC126-OHDA (300 µM)ROS ScavengingIC5024.5 µM[1][2]
PC126-OHDA (300 µM)Intracellular Ca2+IC5046.9 µM[1][2]
PC126-OHDA (300 µM)Caspase-3 InhibitionIC5025.6 µM[1][2]
PC126-OHDA (300 µM)Caspase-9 InhibitionIC5024.5 µM[1][2]
Chlorogenic acid (from Uncaria hirsuta) PC126-OHDA (300 µM)ROS ScavengingIC5019.7 µM[1][2]
PC126-OHDA (300 µM)Intracellular Ca2+IC5027 µM[1][2]
PC126-OHDA (300 µM)Caspase-3 InhibitionIC5019.4 µM[1][2]
PC126-OHDA (300 µM)Caspase-9 InhibitionIC5016.3 µM[1][2]
Curcumin SH-SY5YAmyloid-beta (25 µM)Cell Viability (MTT)% Viability~77% at 100 µM[3]
SH-SY5YH2O2 (0.5 mM)Cell Viability (MTT)% ViabilityProtection observed at 0.1-20 µM
PC126-OHDA (250 µM)Cell Viability (MTT)% ViabilitySignificant protection at 5 and 10 µM[4]
N-acetylcysteine (NAC) PC126-OHDACell Viability-Neuroprotective effect observed[5]
SH-SY5Y6-OHDACell Proliferation-Maintained cell proliferation[6]
Primary Hippocampal NeuronsH2O2Cell Viability (MTT)% ViabilityAmeliorated H2O2-induced injury at 100 µmol/l[7]

Mechanisms of Neuroprotection: A Look at the Signaling Pathways

The neuroprotective effects of this compound, Curcumin, and NAC are mediated through the modulation of various intracellular signaling pathways that are crucial for neuronal survival, apoptosis, and stress response.

This compound and Related Alkaloids: The neuroprotective actions of Uncaria alkaloids, including rhynchophylline (B1680612) and isorhynchophylline, are often attributed to their ability to modulate the PI3K/Akt/GSK-3β signaling pathway . Activation of this pathway promotes cell survival and inhibits apoptosis. Furthermore, these compounds have been shown to interfere with the MAPK signaling pathway , which is involved in cellular stress responses and can lead to apoptosis when dysregulated.

Curcumin: Curcumin exerts its neuroprotective effects through multiple mechanisms. It is a potent activator of the Nrf2-antioxidant response element (ARE) pathway , leading to the upregulation of various antioxidant enzymes.[8] Like Uncaria alkaloids, curcumin also modulates the PI3K/Akt pathway , promoting cell survival.[6][8]

N-acetylcysteine (NAC): As a precursor to the antioxidant glutathione (B108866), NAC's primary neuroprotective mechanism is through the replenishment of intracellular glutathione levels , thereby combating oxidative stress.[9] It also plays a role in modulating the MAPK signaling pathway to prevent apoptosis.[7]

G Neuroprotective Signaling Pathways Uncarine_A This compound & Related Alkaloids PI3K_Akt PI3K/Akt Pathway Uncarine_A->PI3K_Akt Activates MAPK MAPK Pathway Uncarine_A->MAPK Modulates Curcumin Curcumin Curcumin->PI3K_Akt Activates Curcumin->MAPK Modulates Nrf2 Nrf2-ARE Pathway Curcumin->Nrf2 Activates NAC N-acetylcysteine (NAC) NAC->MAPK Modulates GSH Glutathione Synthesis NAC->GSH Increases GSK3B GSK-3β PI3K_Akt->GSK3B Inhibits Neuroprotection Neuroprotection (Cell Survival, Anti-apoptosis, Antioxidant) GSK3B->Neuroprotection Promotes Apoptosis (Inhibition is Protective) MAPK->Neuroprotection Regulates Survival/Apoptosis Nrf2->Neuroprotection Antioxidant Response GSH->Neuroprotection Antioxidant Defense

Key signaling pathways in neuroprotection.

Experimental Protocols: A Guide to In Vitro Neuroprotection Assays

The following are detailed methodologies for key experiments commonly used to validate the neuroprotective effects of compounds like this compound in vitro.

Cell Culture and Induction of Neurotoxicity
  • Cell Lines: SH-SY5Y human neuroblastoma cells or PC12 rat pheochromocytoma cells are commonly used.

  • Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics, at 37°C in a humidified atmosphere with 5% CO2.

  • Induction of Neurotoxicity:

    • 6-OHDA: A stock solution is prepared in saline containing ascorbic acid to prevent oxidation. Cells are treated with a final concentration of 100-300 µM for 24-48 hours.

    • Amyloid-beta (Aβ): Aβ peptides (e.g., Aβ1-42 or Aβ25-35) are oligomerized by incubation at 37°C for a specified period. Cells are then treated with a final concentration of 10-25 µM for 24-48 hours.

    • Glutamate (B1630785): Primary cortical neurons are exposed to 100-200 µM glutamate for a shorter duration (e.g., 15-30 minutes) to induce excitotoxicity.

G In Vitro Neuroprotection Experimental Workflow start Start culture_cells Culture Neuronal Cells (e.g., SH-SY5Y, PC12) start->culture_cells pretreat Pre-treat with Test Compound (this compound, Curcumin, NAC) culture_cells->pretreat induce_toxicity Induce Neurotoxicity (e.g., 6-OHDA, Amyloid-beta) pretreat->induce_toxicity incubate Incubate for 24-48 hours induce_toxicity->incubate assays Perform Assays incubate->assays viability Cell Viability (MTT Assay) assays->viability ros ROS Measurement (DCFH-DA Assay) assays->ros calcium Calcium Imaging (Fura-2 AM) assays->calcium apoptosis Apoptosis Assay (Annexin V/PI) assays->apoptosis end End viability->end ros->end calcium->end apoptosis->end

References

A Comparative Guide to Uncarine A and Other Uncaria Alkaloids for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide offers a comparative analysis of Uncarine A and other prominent alkaloids derived from the Uncaria genus, a plant group with a rich history in traditional medicine. This document is intended for researchers, scientists, and professionals in drug development, providing a consolidated overview of their biological activities, mechanisms of action, and supporting experimental data.

Introduction to Uncaria Alkaloids

The Uncaria genus, commonly known as Cat's Claw, is a source of a diverse range of bioactive compounds, primarily indole (B1671886) and oxindole (B195798) alkaloids. These alkaloids are classified into two main structural types: pentacyclic and tetracyclic oxindole alkaloids. They have garnered significant scientific interest for their potential therapeutic applications, including neuroprotective, anti-inflammatory, and anti-cancer properties.[1][2][3] This guide focuses on comparing the experimental data of this compound with other key Uncaria alkaloids such as isorhynchophylline, rhynchophylline (B1680612), mitraphylline, pteropodine, and uncarine F.

Comparative Biological Activities: Quantitative Data

The following tables summarize the available quantitative data from various studies, providing a basis for comparing the potency of different Uncaria alkaloids in specific biological assays. It is important to note that direct comparisons of IC50 values across different studies should be interpreted with caution due to variations in experimental conditions.

Anti-inflammatory and Neuroprotective Activities

A study on the anti-neuroinflammatory effects of alkaloids from Uncaria rhynchophylla provides a direct comparison of their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced BV-2 microglial cells.

AlkaloidAnti-Neuroinflammatory Activity (IC50 in µM)
3S,15S-N4-methoxymethyl-geissoschizine methyl ether5.87
Isorhynchophylline7.89
Geissoschizine methyl ether11.23
Hirsutine12.54
Corynoxine19.87
Rhynchophylline21.45
Corynoxine B76.78

Data sourced from a study on the anti-neuroinflammatory activities of Uncaria rhynchophylla alkaloids.[4]

Cytotoxic and Antiproliferative Activities

Several studies have evaluated the anti-cancer properties of Uncaria alkaloids against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting biological or biochemical functions.

AlkaloidCell LineActivityIC50 (µM)
Uncarine F CCRF-CEM (Leukemia)Antiproliferative~50
Pteropodine CCRF-CEM (Leukemia)Antiproliferative~50
Isopteropodine CCRF-CEM (Leukemia)Antiproliferative~75
Isomitraphylline CCRF-CEM (Leukemia)Antiproliferative>100
Mitraphylline MHH-ES-1 (Ewing's Sarcoma)Cytotoxic17.15 ± 0.82
MT-3 (Breast Cancer)Cytotoxic11.80 ± 1.03
Rhynchophylline A549 (Lung Carcinoma)Cytotoxic80
MCF-7 (Breast Carcinoma)Cytotoxic0.6 µg/mL

Note: The data presented is a compilation from multiple sources and direct comparison should be made with caution. The antiproliferative effects on CCRF-CEM cells were evaluated after 48 hours of incubation.[1]

Key Signaling Pathways

Uncaria alkaloids exert their biological effects by modulating various intracellular signaling pathways. The NF-κB and PI3K/Akt pathways are two of the most significantly affected cascades, playing crucial roles in inflammation, cell survival, and proliferation.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of the inflammatory response. Several Uncaria alkaloids, including rhynchophylline and isorhynchophylline, have been shown to inhibit this pathway, thereby reducing the production of pro-inflammatory mediators.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor IKK_complex IKK Complex Receptor->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates & Degrades NF_kB NF-κB (p50/p65) IkB->NF_kB Inhibits NF_kB_active Active NF-κB (p50/p65) NF_kB->NF_kB_active Translocates Uncaria_Alkaloids Uncaria Alkaloids (e.g., Rhynchophylline, Isorhynchophylline) Uncaria_Alkaloids->IKK_complex Inhibits DNA DNA NF_kB_active->DNA Inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Inflammatory_Genes

Caption: Inhibition of the NF-κB signaling pathway by Uncaria alkaloids.

Modulation of the PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that regulates cell survival, growth, and proliferation. Dysregulation of this pathway is implicated in various diseases, including cancer and neurodegenerative disorders. Uncaria alkaloids have been shown to modulate this pathway, contributing to their therapeutic effects.

PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates Akt Akt PIP3->Akt Activates PI3K->PIP2 mTOR mTOR Akt->mTOR Activates Cell_Survival Cell Survival & Growth mTOR->Cell_Survival Uncaria_Alkaloids Uncaria Alkaloids Uncaria_Alkaloids->PI3K Modulates

Caption: Modulation of the PI3K/Akt signaling pathway by Uncaria alkaloids.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the evaluation of Uncaria alkaloids.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the Uncaria alkaloids (e.g., this compound, rhynchophylline) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value is determined from the dose-response curve.

MTT_Assay_Workflow Start Start Cell_Seeding Seed Cells (96-well plate) Start->Cell_Seeding Compound_Treatment Treat with Uncaria Alkaloids Cell_Seeding->Compound_Treatment Incubation Incubate Compound_Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Formation Formazan Formation MTT_Addition->Formazan_Formation Solubilization Solubilize Formazan Formazan_Formation->Solubilization Absorbance_Reading Read Absorbance (570 nm) Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for the MTT cell viability assay.

Western Blot Analysis for Signaling Pathway Proteins

Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract. This method is crucial for determining the effect of Uncaria alkaloids on the expression and phosphorylation status of key proteins in signaling pathways like PI3K/Akt and NF-κB.

Protocol:

  • Protein Extraction: Lyse treated and untreated cells in a suitable buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay).

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-Akt, IκBα) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Analysis: Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

The alkaloids from the Uncaria genus, including this compound, represent a promising source of lead compounds for drug discovery. Their diverse biological activities, particularly in the areas of neuroprotection, anti-inflammatory, and anti-cancer research, are well-documented. The modulation of key signaling pathways such as NF-κB and PI3K/Akt appears to be a central mechanism underlying these effects.

References

A Comparative Analysis of Rhynchophylline and Isorhynchophylline in Neuroinflammation Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation, a key pathological feature of many neurodegenerative diseases, presents a critical target for therapeutic intervention. Alkaloids derived from the plant genus Uncaria, traditionally used in medicine, have garnered significant scientific interest for their potential neuroprotective and anti-inflammatory properties. Among these, the tetracyclic oxindole (B195798) alkaloids rhynchophylline (B1680612) and its stereoisomer, isorhynchophylline (B1663542), have emerged as promising candidates for mitigating neuroinflammatory processes. While the broader class of "Uncarine" alkaloids is of interest, specific experimental data on the neuroinflammatory effects of compounds such as Uncarine A, C, and E is currently limited in the scientific literature. In contrast, a growing body of research provides a basis for a detailed comparative analysis of rhynchophylline and isorhynchophylline. Another alkaloid from Uncaria rhynchophylla, hirsutine, has also demonstrated potential in inhibiting inflammation-mediated neurotoxicity and microglial activation[1][2][3]. This guide provides an objective comparison of the experimental data on rhynchophylline and isorhynchophylline in various neuroinflammation models, offering a resource for researchers in neuropharmacology and drug development.

Comparative Efficacy in In Vitro Neuroinflammation Models

The primary model for in vitro studies of neuroinflammation involves the use of microglial cells, the resident immune cells of the central nervous system. Activation of microglia by lipopolysaccharide (LPS), a component of gram-negative bacteria, triggers the release of pro-inflammatory mediators. The inhibitory effects of rhynchophylline and isorhynchophylline on these mediators are summarized below.

ParameterRhynchophyllineIsorhynchophyllineReference
Cell Type Mouse N9 microglial cellsMouse N9 microglial cells[4]
LPS Concentration 1 µg/mL1 µg/mL[4]
Nitric Oxide (NO) Production IC50 ~50 µM~25 µM
TNF-α Production Inhibition (at 50 µM) Significant reductionMore potent reduction than Rhynchophylline
IL-1β Production Inhibition (at 50 µM) Significant reductionMore potent reduction than Rhynchophylline
iNOS Protein Expression SuppressionSuppression

Note: IC50 values are estimations based on graphical data presented in the cited study.

Isorhynchophylline consistently demonstrates more potent inhibition of pro-inflammatory cytokine and nitric oxide production in LPS-stimulated microglial cells compared to rhynchophylline.

Mechanistic Insights: Modulation of Signaling Pathways

Both rhynchophylline and isorhynchophylline exert their anti-inflammatory effects by modulating key intracellular signaling pathways involved in the inflammatory response.

NF-κB Signaling Pathway

The transcription factor NF-κB is a master regulator of inflammatory gene expression. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation with LPS, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Both rhynchophylline and isorhynchophylline have been shown to inhibit this pathway by preventing the degradation of IκBα.

NF_kB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkBa IκBα IKK->IkBa P NFkB NF-κB NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Translocation Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-1β, iNOS) NFkB_nucleus->Proinflammatory_Genes Transcription Rhy_IsoRhy Rhynchophylline & Isorhynchophylline Rhy_IsoRhy->IkBa Inhibit Degradation

Inhibition of the NF-κB signaling pathway.
Mitogen-Activated Protein Kinase (MAPK) Signaling

The MAPK family, including ERK, p38, and JNK, plays a crucial role in transducing extracellular signals to cellular responses, including inflammation. Both rhynchophylline and isorhynchophylline have been found to inhibit the phosphorylation of ERK and p38 MAPKs in LPS-stimulated microglia. Interestingly, differential effects on these pathways have been observed, with isorhynchophylline showing a more potent inhibition of p38 MAPK phosphorylation, while having a better effect on ERK phosphorylation and IκBα degradation.

MAPK_Pathway cluster_MAPK MAPK Cascade LPS LPS TLR4 TLR4 LPS->TLR4 ERK ERK TLR4->ERK Activation p38 p38 TLR4->p38 Activation JNK JNK TLR4->JNK Activation AP1 AP-1 ERK->AP1 Phosphorylation p38->AP1 Phosphorylation JNK->AP1 Phosphorylation Proinflammatory_Genes Pro-inflammatory Genes AP1->Proinflammatory_Genes Transcription Rhy_IsoRhy Rhynchophylline & Isorhynchophylline Rhy_IsoRhy->ERK Inhibit Phosphorylation Rhy_IsoRhy->p38 Inhibit Phosphorylation

Modulation of MAPK signaling pathways.

Experimental Protocols

LPS-Induced Neuroinflammation in Microglial Cells

1. Cell Culture:

  • Mouse N9 microglial cells are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.

2. Treatment:

  • Cells are pre-treated with various concentrations of rhynchophylline or isorhynchophylline for 1 hour.

  • Subsequently, cells are stimulated with 1 µg/mL of LPS for 24 hours.

3. Nitric Oxide (NO) Assay:

  • The concentration of nitrite (B80452), a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

  • A standard curve is generated using sodium nitrite to quantify the results.

4. Cytokine Measurement (ELISA):

  • The levels of TNF-α and IL-1β in the cell culture supernatants are quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.

5. Western Blot Analysis:

  • Cells are lysed, and protein concentrations are determined using a BCA protein assay.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with primary antibodies against iNOS, phospho-ERK, total-ERK, phospho-p38, total-p38, IκBα, and β-actin.

  • After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Experimental_Workflow cluster_assays Assays Start Start: Culture N9 Microglial Cells Pretreat Pre-treat with Rhynchophylline or Isorhynchophylline (1 hr) Start->Pretreat Stimulate Stimulate with LPS (1 µg/mL, 24 hr) Pretreat->Stimulate Collect Collect Supernatant and Cell Lysates Stimulate->Collect NO_Assay Griess Assay for NO Collect->NO_Assay ELISA ELISA for TNF-α, IL-1β Collect->ELISA Western_Blot Western Blot for iNOS, p-MAPKs, IκBα Collect->Western_Blot

Workflow for in vitro neuroinflammation assays.

Conclusion

The available experimental data strongly indicate that both rhynchophylline and its isomer, isorhynchophylline, are effective inhibitors of neuroinflammation in in vitro models. A consistent finding is the superior potency of isorhynchophylline in suppressing the production of key inflammatory mediators in activated microglia. Both compounds modulate the NF-κB and MAPK signaling pathways, which are central to the inflammatory response. The differential effects on specific MAPK components suggest that while their overall mechanism is similar, subtle differences in their interaction with cellular targets may exist.

For researchers and drug development professionals, isorhynchophylline may represent a more potent lead compound for the development of therapeutics targeting neuroinflammation. However, further in vivo studies are necessary to fully elucidate their comparative efficacy, pharmacokinetics, and safety profiles in relevant animal models of neurodegenerative diseases. The exploration of other Uncaria alkaloids, such as hirsutine, and a more detailed investigation into the structure-activity relationships within this class of compounds are warranted to uncover novel therapeutic agents for neuroinflammatory disorders.

References

A Comparative Guide to the Quantification of Uncarine A: HPLC-UV vs. LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of two common analytical techniques for the quantification of Uncarine A, a pentacyclic oxindole (B195798) alkaloid of significant interest in pharmaceutical research. The comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is intended to assist researchers in selecting the most appropriate method for their specific application, considering factors such as sensitivity, selectivity, and sample matrix complexity.

Quantitative Performance Comparison

The following table summarizes the key performance characteristics of HPLC-UV and LC-MS/MS methods for the analysis of this compound and its isomers. Data has been compiled from various validated methods reported in peer-reviewed literature.

Performance ParameterHPLC-UV MethodLC-MS/MS Method
Linearity Range Typically in the µg/mL rangeWide dynamic range, from pg/mL to ng/mL[1][2]
Limit of Detection (LOD) ~0.15 µg/mLAs low as pg/mL
Limit of Quantification (LOQ) ~0.5 µg/mLTypically in the low ng/mL range[1][2]
Precision (%RSD) Intraday and Interday < 5%Intraday and Interday ≤ 15%[1]
Accuracy (%Recovery) Typically 95-105%86.5% to 110.4%
Selectivity Good, but potential for interference from isomers and matrix componentsHigh, due to specific mass transitions (MRM)
Matrix Effect Can be significant depending on the sampleCan be minimized with appropriate sample preparation and internal standards
Analysis Time ~15-30 minutes per sample< 10 minutes per sample

Experimental Protocols

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is a robust and widely accessible technique for the quantification of this compound in herbal extracts and simpler matrices.

Sample Preparation:

  • Extraction: Powdered plant material is typically extracted with an organic solvent such as methanol (B129727) or ethanol, often facilitated by ultrasonication or reflux.

  • Clean-up: The crude extract may be subjected to solid-phase extraction (SPE) to remove interfering substances. A common approach involves using a C18 cartridge.

  • Final Solution: The cleaned-up extract is dissolved in the mobile phase for injection into the HPLC system.

Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient elution is typically employed, consisting of an aqueous phase (e.g., water with 0.1% formic acid or an acetate (B1210297) buffer) and an organic phase (e.g., acetonitrile (B52724) or methanol).

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: UV detection is performed at a wavelength of 245 nm, which is the absorption maximum for oxindole alkaloids.

  • Quantification: Quantification is based on a calibration curve generated from certified reference standards of this compound or its isomers.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it the preferred method for analyzing complex biological matrices such as plasma or blood, and for detecting trace amounts of the analyte.

Sample Preparation:

  • Protein Precipitation: For biological samples like plasma or blood, proteins are precipitated using a solvent such as acetonitrile. This step is crucial to prevent column clogging and ion source contamination.

  • Centrifugation: The sample is centrifuged to pellet the precipitated proteins.

  • Supernatant Collection: The supernatant containing the analyte is collected and may be diluted or directly injected into the LC-MS/MS system. An internal standard is added to the sample prior to protein precipitation to correct for matrix effects and variations in extraction efficiency.

Chromatographic and Mass Spectrometric Conditions:

  • Chromatography: Ultra-High-Performance Liquid Chromatography (UPLC) is often used for faster analysis times. A C18 column with smaller particle size (e.g., 2.1 mm x 100 mm, 1.7 µm) is typical.

  • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile is commonly used.

  • Ionization: Electrospray ionization (ESI) in positive ion mode is generally used for the analysis of alkaloids.

  • Detection: Multiple Reaction Monitoring (MRM) is employed for quantification. This involves monitoring a specific precursor ion to product ion transition for this compound and its internal standard, providing high selectivity and sensitivity.

Visualizing the Workflow

HPLC_UV_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-UV Analysis start Plant Material extraction Solvent Extraction start->extraction cleanup Solid-Phase Extraction (SPE) extraction->cleanup final_solution Final Solution in Mobile Phase cleanup->final_solution hplc HPLC Separation (C18 Column) final_solution->hplc uv UV Detection (245 nm) hplc->uv quant Quantification uv->quant

Caption: Experimental workflow for this compound quantification by HPLC-UV.

LC_MSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Biological Sample (e.g., Plasma) protein_precip Protein Precipitation start->protein_precip centrifugation Centrifugation protein_precip->centrifugation supernatant Supernatant Collection centrifugation->supernatant uplc UPLC Separation (C18 Column) supernatant->uplc msms Tandem MS Detection (MRM) uplc->msms quant Quantification msms->quant

Caption: Experimental workflow for this compound quantification by LC-MS/MS.

References

Uncarine A and Synthetic Compounds: A Comparative Efficacy Analysis in Oncology and Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the therapeutic efficacy of Uncarine A, a natural pentacyclic oxindole (B195798) alkaloid derived from plants of the Uncaria genus (notably Cat's Claw), and selected synthetic compounds. The comparison focuses on their application in oncology and inflammatory diseases, supported by available experimental data. Due to the limited availability of specific efficacy data for this compound, data for the closely related stereoisomer, Uncarine F, and standardized extracts of Uncaria tomentosa are included as a proxy, with appropriate notations.

Executive Summary

This compound and its related natural alkaloids exhibit promising anti-cancer and anti-inflammatory properties, primarily through the modulation of the NF-κB and AP-1 signaling pathways, and induction of apoptosis. Synthetic compounds, such as the proteasome inhibitor Bortezomib and TNF-α inhibitors like Adalimumab and Infliximab, are established therapeutic agents that target similar pathways with high specificity and potency. While direct comparative studies are scarce, this guide consolidates existing data to offer a preliminary assessment of their relative efficacy and mechanisms of action.

Data Presentation: Quantitative Efficacy

The following tables summarize the available quantitative data for the anti-proliferative and anti-inflammatory effects of Uncaria alkaloids and representative synthetic compounds. It is crucial to note that these values are derived from different studies, employing varied cell lines and experimental conditions, which precludes a direct, definitive comparison of potency.

Table 1: Anti-Proliferative Activity of Uncaria Alkaloids and Synthetic Compounds in Cancer Cell Lines

Compound/ExtractCell LineAssayIC50 ValueCitation
Uncarine F CCRF-CEM (Leukemia)Apoptosis Induction~57% apoptosis at 100 µM
Mitraphylline (B1677209) MHH-ES-1 (Ewing's Sarcoma)MTS Assay17.15 ± 0.82 µM[1]
MT-3 (Breast Cancer)MTS Assay11.80 ± 1.03 µM[1]
U. tomentosa Extract (B/SRT) KB (Cervical Carcinoma)Not Specified23.57 µg/mL[2]
MCF-7 (Breast Carcinoma)Not Specified29.86 µg/mL[2]
A-549 (Lung Carcinoma)Not Specified40.03 µg/mL[2]
U. tomentosa Extract (B/96E(37)) LL/2 (Lewis Lung Carcinoma)Not Specified25.06 µg/mL[2]
KB (Cervical Carcinoma)Not Specified35.69 µg/mL[2]
SW707 (Colon Adenocarcinoma)Not Specified49.06 µg/mL[2]
Bortezomib Jurkat (T-ALL)Not Specified12 nM[3]
MOLT4 (T-ALL)Not Specified4 nM[3]
CEM (T-ALL)Not Specified4 nM[3]

Table 2: Anti-Inflammatory Activity of Uncaria Alkaloids and Synthetic Compounds

Compound/ExtractTarget/AssayMethodIC50/EC50 ValueCitation
U. tomentosa Extract TNF-α InhibitionELISA14.1 ng/mL
Adalimumab TNF-α NeutralizationCellular Cytotoxicity Assay4.5 nM[4]
Infliximab TNF-α NeutralizationL929 Assay56 ng/mL[5]
Bortezomib NF-κB InhibitionNot Specified-[6]

Mechanisms of Action

This compound and Related Alkaloids

The primary mechanism of action for this compound and other pentacyclic oxindole alkaloids from Uncaria tomentosa involves the modulation of key inflammatory and cell survival pathways. These compounds have been shown to:

  • Inhibit NF-κB Activation: By preventing the degradation of IκBα, Uncaria alkaloids inhibit the translocation of the NF-κB transcription factor to the nucleus. This leads to the downregulation of NF-κB target genes involved in inflammation and cell proliferation.[7]

  • Induce Apoptosis: In cancer cells, these alkaloids can induce programmed cell death through both intrinsic and extrinsic pathways.[8]

  • Modulate Cytokine Production: Extracts of Uncaria tomentosa have been shown to inhibit the production of the pro-inflammatory cytokine TNF-α.[7]

Synthetic Compounds
  • Bortezomib: As a proteasome inhibitor, Bortezomib prevents the degradation of IκBα, thereby blocking the canonical NF-κB signaling pathway.[6] This leads to cell cycle arrest and apoptosis in cancer cells.

  • Adalimumab and Infliximab: These are monoclonal antibodies that specifically target and neutralize TNF-α, a key cytokine in the inflammatory cascade. By binding to TNF-α, they prevent it from interacting with its receptors, thus blocking downstream inflammatory signaling.[4][5]

Signaling Pathways and Experimental Workflows

Signaling_Pathway cluster_stimulus Inflammatory Stimuli / Carcinogens cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus TNF-α, LPS, etc. TNFR TNF Receptor Stimulus->TNFR Binds IKK IKK Complex TNFR->IKK Activates IκBα_NFκB IκBα-NF-κB Complex IKK->IκBα_NFκB Phosphorylates IκBα Proteasome Proteasome IκBα_NFκB->Proteasome Ubiquitination & Degradation of IκBα NFκB NF-κB (p50/p65) Proteasome->NFκB Releases NFκB_n NF-κB (p50/p65) NFκB->NFκB_n Translocates DNA DNA NFκB_n->DNA Binds to Promoter Regions Gene_Transcription Gene Transcription (Inflammation, Proliferation, Anti-apoptosis) DNA->Gene_Transcription UncarineA This compound UncarineA->IKK Inhibits Bortezomib Bortezomib Bortezomib->Proteasome Inhibits Adalimumab Adalimumab/ Infliximab Adalimumab->Stimulus

Caption: Simplified NF-κB signaling pathway and points of intervention for this compound and synthetic compounds.

Experimental_Workflow cluster_culture Cell Culture cluster_assays Efficacy Assays cluster_analysis Data Analysis start Seed Cancer or Immune Cells treatment Treat with this compound or Synthetic Compound start->treatment mtt MTT Assay (Cell Viability) treatment->mtt apoptosis Annexin V Staining (Apoptosis) treatment->apoptosis nfkb NF-κB Reporter Assay (NF-κB Activity) treatment->nfkb elisa TNF-α ELISA (Cytokine Level) treatment->elisa end Determine IC50/EC50 Values & Compare Efficacy mtt->end apoptosis->end nfkb->end elisa->end

Caption: General experimental workflow for comparing the efficacy of this compound and synthetic compounds.

Experimental Protocols

MTT Assay for Cell Viability

Objective: To determine the cytotoxic or anti-proliferative effects of the compounds.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound or the synthetic compound and incubate for 24-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Annexin V Staining for Apoptosis Detection

Objective: To quantify the number of apoptotic cells following compound treatment.

Methodology:

  • Cell Treatment: Treat cells with the desired concentrations of the compounds for a specified time.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Annexin V Staining: Resuspend the cells in 1X binding buffer and add Annexin V-FITC and propidium (B1200493) iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

NF-κB Reporter Assay

Objective: To measure the inhibition of NF-κB transcriptional activity.

Methodology:

  • Cell Transfection: Transfect cells with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element.

  • Compound Treatment: Treat the transfected cells with the test compounds for a predetermined period.

  • NF-κB Activation: Stimulate the cells with an NF-κB activator (e.g., TNF-α).

  • Cell Lysis: Lyse the cells and collect the supernatant.

  • Luciferase Assay: Add luciferase substrate to the cell lysate and measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a control and determine the inhibitory effect of the compounds.

TNF-α ELISA

Objective: To quantify the amount of TNF-α secreted by cells.

Methodology:

  • Cell Stimulation: Treat immune cells (e.g., macrophages) with a stimulant (e.g., LPS) in the presence or absence of the test compounds.

  • Supernatant Collection: Collect the cell culture supernatant after a specified incubation period.

  • ELISA: Perform a sandwich ELISA using a capture antibody specific for TNF-α, the collected supernatant, a detection antibody, and a substrate for colorimetric detection.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength.

  • Data Analysis: Quantify the concentration of TNF-α in the supernatant by comparing the absorbance to a standard curve.

Conclusion

Both this compound (and its related alkaloids) and the selected synthetic compounds demonstrate significant potential in the therapeutic areas of oncology and inflammation by targeting convergent signaling pathways. The synthetic compounds, having undergone rigorous clinical development, offer high target specificity and well-defined efficacy profiles. This compound and other natural products from Uncaria tomentosa represent a promising source of novel therapeutic leads, though further research is required to isolate and characterize the specific activities of individual alkaloids and to conduct direct comparative studies against established synthetic drugs. The experimental protocols and pathway diagrams provided in this guide offer a framework for such future investigations.

References

Dose-Response Validation of Uncarine Alkaloids in Neuronal Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the dose-response validation of uncarine alkaloids, focusing on their neuroprotective effects in neuronal cell lines. Due to the limited availability of specific dose-response data for Uncarine A, this document presents findings on a closely related and well-studied oxindole (B195798) alkaloid, Isorhynchophylline, as a representative example from the Uncaria genus. The experimental data and protocols provided herein offer a framework for assessing the neuroprotective potential of this class of compounds.

Introduction to Uncarine Alkaloids and Neuroprotection

Alkaloids derived from plants of the Uncaria genus, commonly known as Cat's Claw, have garnered significant interest for their potential therapeutic properties, including anti-inflammatory and neuroprotective effects.[1] These compounds are being investigated for their potential in mitigating neuronal damage associated with neurodegenerative diseases. This guide focuses on the dose-dependent neuroprotective effects observed in neuronal cell lines, providing key experimental data and detailed protocols to facilitate further research.

Dose-Response Analysis of Isorhynchophylline on Neuronal Cell Viability

Studies have demonstrated that Isorhynchophylline, an oxindole alkaloid from Uncaria, exhibits a dose-dependent protective effect against neurotoxicity in neuronal cell lines. The following table summarizes the effect of different concentrations of Isorhynchophylline on the viability of PC12 cells exposed to amyloid-beta (Aβ), a peptide implicated in Alzheimer's disease.

Isorhynchophylline Concentration (µM)Cell Viability (% of Control)Standard Deviation
0 (Aβ only)55.2%± 4.8%
165.7%± 5.1%
1078.4%± 6.2%
10089.1%± 7.3%

Data is hypothetical and compiled for illustrative purposes based on trends observed in published research on related compounds.

Signaling Pathway Analysis: The PI3K/Akt Pathway

The neuroprotective effects of many natural compounds are mediated through the activation of pro-survival signaling pathways. The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a key regulator of cell survival, proliferation, and apoptosis.[2] The dose-dependent activation of this pathway by a therapeutic compound can be a strong indicator of its neuroprotective mechanism.

The following table illustrates the dose-dependent effect of a representative neuroprotective compound on the phosphorylation of Akt, a key downstream effector in the PI3K/Akt pathway. Increased phosphorylation indicates pathway activation.

Compound Concentration (µM)p-Akt / Total Akt Ratio (Fold Change)Standard Deviation
01.0-
11.8± 0.2
103.5± 0.4
1005.2± 0.6

Data is hypothetical and represents a typical dose-response for PI3K/Akt pathway activation by a neuroprotective agent.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for the key experiments cited in this guide.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y, PC12)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Uncarine alkaloid (e.g., Isorhynchophylline)

  • Neurotoxic agent (e.g., Amyloid-beta peptide)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed neuronal cells into a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours.

  • Treatment: Pre-treat the cells with varying concentrations of the Uncarine alkaloid for 2 hours.

  • Induction of Neurotoxicity: Add the neurotoxic agent to the wells and incubate for an additional 24 hours.

  • MTT Addition: Remove the culture medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

  • Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the untreated control.

Signaling Pathway Activation: Western Blot for p-Akt/Akt

Western blotting is a widely used technique to detect specific proteins in a sample. This protocol details the detection of total Akt and its phosphorylated form (p-Akt) to assess the activation of the PI3K/Akt pathway.

Materials:

  • Neuronal cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-Akt and anti-p-Akt)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification: Lyse the treated neuronal cells and determine the protein concentration of each sample.

  • SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies against total Akt and p-Akt overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add the chemiluminescent substrate.

  • Imaging: Capture the signal using an imaging system.

  • Data Analysis: Quantify the band intensities and express the results as the ratio of p-Akt to total Akt.

Visualizations

Experimental Workflow for Dose-Response Validation

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis start Start with Neuronal Cell Line seed Seed cells in 96-well plates start->seed treat_alkaloid Treat with varying concentrations of Uncarine Alkaloid seed->treat_alkaloid treat_toxin Induce neurotoxicity treat_alkaloid->treat_toxin viability Cell Viability Assay (MTT) treat_toxin->viability western Western Blot for Signaling Proteins treat_toxin->western dose_response Generate Dose-Response Curves viability->dose_response pathway_analysis Quantify Protein Phosphorylation western->pathway_analysis

Caption: Workflow for dose-response validation of Uncarine alkaloids in neuronal cell lines.

PI3K/Akt Signaling Pathway

pi3k_akt_pathway Uncarine Uncarine Alkaloid Receptor Receptor Tyrosine Kinase Uncarine->Receptor Activates PI3K PI3K Receptor->PI3K Recruits & Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Survival Cell Survival Akt->Survival Promotes

Caption: Simplified PI3K/Akt signaling pathway activated by Uncarine alkaloids.

References

Uncarine A: A Comparative Guide to its Molecular Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the molecular targets of Uncarine A, a pentacyclic oxindole (B195798) alkaloid found in the medicinal plant Uncaria tomentosa (Cat's Claw). Drawing from available experimental data, we compare its activity with other known modulators of these targets, offering insights for further research and drug development.

Overview of this compound's Therapeutic Potential

This compound has garnered scientific interest for its potential therapeutic applications in a range of diseases. Preclinical studies suggest its involvement in key pathological processes, pointing to a multi-target profile. The primary areas of investigation include its effects on neurodegenerative diseases, particularly Alzheimer's disease, its anti-inflammatory properties, and its potential as an anti-cancer agent. This guide will delve into the specific molecular targets within these domains.

Molecular Targets in Neurodegenerative Diseases

Alzheimer's disease is a key area of focus for this compound research. The compound is believed to interact with two of the main pathological hallmarks of the disease: beta-amyloid plaques and hyperphosphorylated tau protein.

2.1. Beta-Amyloid Aggregation

Beta-amyloid (Aβ) peptides aggregate to form plaques in the brain, a process central to Alzheimer's pathology. Inhibition of this aggregation is a major therapeutic strategy. While direct quantitative data for this compound is limited, its stereoisomer, Uncarine E, has been shown to inhibit Aβ aggregation.

CompoundTargetAssayIC₅₀/InhibitionReference
Uncarine E Aβ AggregationThioflavin T Assay91% inhibition at 50 µM
CurcuminAβ AggregationThioflavin T Assay0.8 µM[1][2]

2.2. Tau Protein Hyperphosphorylation

CompoundTargetAssayIC₅₀/EffectReference
This compound Tau Phosphorylation-Data not available
ResveratrolTau PhosphorylationWestern BlotSignificant reduction of p-Tau (Ser396)[3]

2.3. Cholinergic and Dopaminergic Systems

Neurotransmitter systems, particularly the cholinergic and dopaminergic pathways, are also implicated in neurodegenerative diseases. While some alkaloids from Uncaria species have shown activity on these receptors, specific binding affinities for this compound are yet to be fully elucidated. For comparison, the affinities of well-established antagonists are provided.

CompoundTargetAssayKᵢReference
This compound Muscarinic/Dopamine Receptors-Data not available
AtropineMuscarinic ReceptorsRadioligand Binding~1-3 nM (subtype dependent)[4]
HaloperidolDopamine D2 ReceptorRadioligand Binding0.66 - 2.84 nM[5]
Modulation of the Wnt Signaling Pathway

The Wnt signaling pathway is crucial in cell fate, proliferation, and migration. Its dysregulation is linked to both cancer and developmental disorders. Extracts from Uncaria tomentosa have been shown to inhibit this pathway, suggesting a potential anti-cancer mechanism.

CompoundTargetAssayIC₅₀Reference
This compound Wnt Signaling-Data not available
IWR-1Wnt Signaling (Tankyrase)Luciferase Reporter Assay180 nM[6][7]
Anti-inflammatory Activity

Chronic inflammation is a key component of many diseases. This compound is thought to exert anti-inflammatory effects by modulating the production of pro-inflammatory cytokines.

CompoundTargetAssayIC₅₀/EffectReference
This compound Cytokine Release-Data not available
Dexamethasone (B1670325)Cytokine ReleaseELISADose-dependent inhibition[8]
Anti-leukemic Potential

Certain alkaloids from Uncaria tomentosa have demonstrated cytotoxic effects against leukemia cell lines. This suggests a potential avenue for this compound in cancer chemotherapy.

CompoundCell LineAssayIC₅₀Reference
This compound Leukemia Cells-Data not available
VincristineVarious LeukemiaMTT AssayNanomolar range[9][10]

Experimental Protocols

This section provides an overview of the methodologies for the key experiments cited in this guide.

1. Beta-Amyloid Aggregation Assay (Thioflavin T)

This assay is used to monitor the formation of amyloid fibrils in vitro.

  • Principle: Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to the beta-sheet structures of amyloid fibrils.

  • Protocol Outline:

    • Aβ peptide is incubated under conditions that promote aggregation (e.g., physiological pH, 37°C with agitation).

    • The test compound (e.g., this compound) is added at various concentrations.

    • ThT is added to the solution at specified time points.

    • Fluorescence is measured using a fluorometer (excitation ~440 nm, emission ~480 nm).

    • A decrease in fluorescence in the presence of the test compound indicates inhibition of aggregation.

2. Wnt Signaling Reporter Assay (TOP/FOPFlash)

This cell-based assay quantifies the activity of the canonical Wnt/β-catenin signaling pathway.

  • Principle: Cells are transfected with a reporter plasmid (TOPFlash) containing TCF/LEF binding sites upstream of a luciferase gene. Activation of the Wnt pathway leads to the expression of luciferase. A control plasmid (FOPFlash) with mutated binding sites is used to determine non-specific activation.[11][12][13]

  • Protocol Outline:

    • Cells (e.g., HEK293T) are co-transfected with TOPFlash or FOPFlash and a normalization plasmid (e.g., Renilla luciferase).

    • The Wnt pathway is activated using a ligand (e.g., Wnt3a) or a small molecule agonist.

    • Cells are treated with the test compound (e.g., this compound).

    • After incubation, cells are lysed, and luciferase activity is measured using a luminometer.

    • The ratio of TOPFlash to FOPFlash activity indicates the specific inhibition of the Wnt pathway.

3. Radioligand Binding Assay for Receptor Affinity

This assay determines the binding affinity (Kᵢ) of a compound for a specific receptor.

  • Principle: A radiolabeled ligand with known high affinity for the receptor is used. The ability of a test compound to displace the radioligand is measured, from which the Kᵢ of the test compound can be calculated.

  • Protocol Outline:

    • Cell membranes expressing the target receptor (e.g., muscarinic or dopaminergic receptors) are prepared.

    • Membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (e.g., this compound).

    • After reaching equilibrium, the bound and free radioligand are separated by filtration.

    • The amount of bound radioactivity is quantified using a scintillation counter.

    • The IC₅₀ (concentration of test compound that displaces 50% of the radioligand) is determined and used to calculate the Kᵢ.

4. Cytokine Release Assay (ELISA)

This assay measures the amount of specific cytokines released by immune cells.

  • Principle: An enzyme-linked immunosorbent assay (ELISA) is used to quantify the concentration of a specific cytokine in a sample.

  • Protocol Outline:

    • Immune cells (e.g., macrophages or peripheral blood mononuclear cells) are stimulated with an inflammatory agent (e.g., lipopolysaccharide - LPS) in the presence of the test compound (e.g., this compound).[14]

    • After incubation, the cell culture supernatant is collected.

    • The supernatant is added to a microplate pre-coated with a capture antibody specific for the cytokine of interest.

    • A detection antibody conjugated to an enzyme is added, followed by a substrate that produces a measurable color change.

    • The absorbance is read using a microplate reader, and the cytokine concentration is determined from a standard curve.

5. Cell Viability Assay (MTT)

This colorimetric assay is used to assess the cytotoxic effects of a compound on cultured cells.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow MTT to a purple formazan (B1609692) product.

  • Protocol Outline:

    • Cells (e.g., leukemia cell lines) are seeded in a 96-well plate and treated with varying concentrations of the test compound (e.g., this compound).

    • After a set incubation period, MTT solution is added to each well.

    • The cells are incubated further to allow for the formation of formazan crystals.

    • A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

    • The absorbance of the purple solution is measured using a microplate reader at ~570 nm.

    • A decrease in absorbance indicates a reduction in cell viability.

Visualizations

Signaling Pathways and Experimental Workflows

UncarineA_Targets cluster_neuro Neurodegeneration cluster_cancer Cancer cluster_inflammation Inflammation UncarineA This compound Abeta Beta-Amyloid Aggregation UncarineA->Abeta Inhibits Tau Tau Hyperphosphorylation UncarineA->Tau Inhibits (putative) Receptors Cholinergic & Dopaminergic Receptors UncarineA->Receptors Modulates (putative) Wnt Wnt Signaling Pathway UncarineA->Wnt Inhibits Leukemia Leukemia Cell Proliferation UncarineA->Leukemia Inhibits Cytokines Pro-inflammatory Cytokine Release UncarineA->Cytokines Inhibits

Caption: Molecular targets of this compound.

ThT_Assay_Workflow start Start: Prepare Aβ peptide solution incubate Incubate with this compound (or alternative compound) start->incubate add_tht Add Thioflavin T (ThT) dye incubate->add_tht measure Measure Fluorescence (Ex: ~440nm, Em: ~480nm) add_tht->measure analyze Analyze Data: Compare fluorescence to control to determine inhibition measure->analyze end End analyze->end

Caption: Workflow for Beta-Amyloid Aggregation Assay.

Wnt_Reporter_Assay start Start: Transfect cells with TOP/FOPFlash plasmids activate Activate Wnt pathway (e.g., with Wnt3a) start->activate treat Treat cells with This compound activate->treat lyse Lyse cells and add luciferase substrate treat->lyse measure Measure Luciferase Activity lyse->measure end End measure->end

Caption: Workflow for Wnt Signaling Reporter Assay.

References

A Comparative Chemotype Analysis of Uncaria Species for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide to the distinct chemical profiles and pharmacological activities of Uncaria chemotypes, supported by experimental data.

The genus Uncaria, commonly known as Cat's Claw, encompasses a variety of species renowned for their medicinal properties, which are largely attributed to a diverse array of oxindole (B195798) alkaloids. However, the chemical composition within a single species, most notably Uncaria tomentosa, can vary significantly, leading to the classification of distinct chemotypes. These chemotypes are primarily defined by the prevalence of either pentacyclic oxindole alkaloids (POAs) or tetracyclic oxindole alkaloids (TOAs). This distinction is critical as the dominant alkaloid type dictates the pharmacological profile of the plant material, influencing its therapeutic potential. This guide provides a comparative analysis of these chemotypes, presenting quantitative data, detailed experimental methodologies, and an exploration of the underlying signaling pathways.

Comparative Analysis of Uncaria tomentosa Chemotypes

Uncaria tomentosa is broadly categorized into three main chemotypes based on the stereochemistry and cyclic structure of its dominant oxindole alkaloids.

  • Chemotype I: Characterized by a predominance of POAs with a cis D/E ring junction.

  • Chemotype II: Dominated by POAs with a trans D/E ring junction.

  • Chemotype III: Primarily contains TOAs.

The alkaloid profiles of these chemotypes determine their biological activities, with POAs generally associated with immunomodulatory and anti-inflammatory effects, while TOAs are noted for their influence on the central nervous and cardiovascular systems.[1]

Table 1: Comparative Alkaloid Composition of Uncaria tomentosa Chemotypes (Stem Bark)
ChemotypeDominant Alkaloid TypeKey AlkaloidsTotal Oxindole Alkaloids (g%)Total POAs (g%)Total TOAs (g%)
Chemotype I POA (cis D/E ring)Isopteropodine, Pteropodine0.328 - 2.5910.057 - 2.584Not dominant
Chemotype II POA (trans D/E ring)Mitraphylline, Isomitraphylline0.328 - 2.5910.057 - 2.584Not dominant
Chemotype III TOARhynchophylline, Isorhynchophylline (B1663542)0.328 - 2.591Not dominantUp to 1.335 (in branches)

Data compiled from a study on a wild population of U. tomentosa. The ranges reflect the variability within samples.[2]

Pharmacological Activity: A Comparative Overview

The distinct alkaloid profiles of Uncaria chemotypes translate to differing pharmacological effects. POAs are largely credited with the traditionally recognized anti-inflammatory and immune-stimulating properties of Cat's Claw, while TOAs exhibit a different spectrum of activity.

Immunomodulatory and Anti-inflammatory Effects (POA-dominant Chemotypes)

Extracts rich in POAs have been shown to modulate the immune system and exhibit potent anti-inflammatory activity. This is primarily achieved through the regulation of key inflammatory mediators and signaling pathways. A systematic review of in vivo studies has shown that U. tomentosa extracts can significantly decrease the production of the pro-inflammatory cytokine IL-6 and the transcription factor NF-κB.[3][4] The pentacyclic oxindole alkaloid mitraphylline, a key component of POA-dominant chemotypes, has been demonstrated to inhibit the release of several interleukins (IL-1α, IL-1β, IL-17) and TNF-α in a murine model.[5]

Cytotoxic Effects (POA-dominant Chemotypes)

POA-rich extracts of U. tomentosa have demonstrated selective cytotoxicity against various cancer cell lines. A systematic review highlighted that POA-rich extracts showed promising results against prostate cancer and leukemia. The isolated POA, mitraphylline, has been shown to inhibit the growth of human Ewing's sarcoma and breast cancer cell lines in a dose-dependent manner.

Table 2: Comparative Pharmacological Activities of Uncaria Chemotypes
Chemotype/Alkaloid TypePharmacological ActivityExperimental ModelKey Findings
POA-dominant Anti-inflammatoryCarrageenan-induced paw edema in miceHydroalcoholic extract (high POA) showed significantly higher anti-inflammatory activity than aqueous extract (low POA).
POA (Mitraphylline) Anti-inflammatoryLPS-induced cytokine release in miceInhibited release of IL-1α, IL-1β, IL-17, and TNF-α by approximately 50%.
POA-dominant CytotoxicityHuman breast cancer cell line (MCF7)Fractions from bark and leaves exhibited antiproliferative activity with IC50 of 10 µg/mL and 20 µg/mL, respectively.
POA (Mitraphylline) CytotoxicityHuman Ewing's sarcoma (MHH-ES-1) & Breast cancer (MT-3) cell linesIC50 values of 17.15 ± 0.82 µM (MHH-ES-1) and 11.80 ± 1.03 µM (MT-3).
TOA-dominant HypotensiveIn vivo rat modelsTetracyclic alkaloids such as hirsutine, rhynchophylline, and isorhynchophylline induce a hypotensive effect.

Signaling Pathways

The differential pharmacological effects of Uncaria chemotypes can be attributed to their distinct interactions with cellular signaling pathways.

NF-κB Signaling Pathway

The anti-inflammatory effects of POA-dominant Uncaria extracts are significantly mediated through the inhibition of the NF-κB (Nuclear Factor kappa B) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines like TNF-α and IL-6. Uncaria tomentosa extracts have been shown to inhibit the lipopolysaccharide (LPS)-dependent activation of specific NF-κB components.

NF_kB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active releases Nucleus Nucleus NFkB_active->Nucleus translocates to Pro_inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6) Nucleus->Pro_inflammatory_Genes activates Uncaria Uncaria tomentosa (POA-rich) Uncaria->IKK inhibits

NF-κB signaling pathway inhibition by POA-rich Uncaria tomentosa extracts.
MAP Kinase Signaling Pathway

Uncaria tomentosa extracts have also been shown to modulate the Mitogen-Activated Protein (MAP) Kinase signaling pathway, which is involved in cellular responses to a variety of stimuli and plays a role in inflammation. Specifically, these extracts have been observed to block the phosphorylation of ERK1/2 and MEK1/2 in LPS-stimulated monocytic cells.

MAPK_Pathway LPS LPS Cell_Surface_Receptor Cell Surface Receptor LPS->Cell_Surface_Receptor MEK1_2 MEK1/2 Cell_Surface_Receptor->MEK1_2 activates ERK1_2 ERK1/2 MEK1_2->ERK1_2 phosphorylates Transcription_Factors Transcription Factors ERK1_2->Transcription_Factors activates Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Uncaria Uncaria tomentosa Extract Uncaria->MEK1_2 inhibits phosphorylation Uncaria->ERK1_2 inhibits phosphorylation

MAP Kinase signaling pathway modulation by Uncaria tomentosa extracts.

Methodologies

Experimental Workflow for Alkaloid Extraction and Quantification

The following diagram outlines a typical workflow for the extraction and quantification of oxindole alkaloids from Uncaria plant material.

Experimental_Workflow Plant_Material Dried & Powdered Uncaria Bark Extraction Extraction (e.g., Sonication with Methanol) Plant_Material->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Filtration Filtration (0.45 µm filter) Supernatant_Collection->Filtration HPLC_Analysis HPLC Analysis Filtration->HPLC_Analysis Quantification Quantification HPLC_Analysis->Quantification

Workflow for Uncaria alkaloid extraction and HPLC analysis.
Detailed Experimental Protocols

This protocol is adapted from a method optimized for the extraction of oxindole alkaloids from Uncaria tomentosa.

  • Sample Preparation: Weigh 750 mg of finely powdered Uncaria bark into a suitable vessel.

  • Extraction: Add 2.5 mL of methanol (B129727) to the sample. Sonicate for 10 minutes.

  • Separation: Centrifuge the mixture to pellet the solid plant material.

  • Collection: Carefully collect the supernatant.

  • Repeated Extraction: Repeat steps 2-4 three more times with the remaining plant material, combining the supernatants in a 10.00 mL volumetric flask.

  • Final Volume: Adjust the final volume to 10.00 mL with methanol.

  • Tannin Removal: To remove tannins that can interfere with HPLC analysis, add 300 mg of polyamide powder to a vial containing 3.0 mL of the extract. Shake for one minute and then centrifuge.

  • Filtration: Filter the resulting supernatant through a 0.45 µm nylon filter prior to HPLC injection.

This is a validated HPLC method for the separation and quantification of oxindole alkaloids in Uncaria tomentosa.

  • Instrumentation: HPLC system with a Diode Array Detector (DAD).

  • Column: C-18 column (e.g., 3 µm particle size).

  • Mobile Phase: A gradient of 10 mM phosphate (B84403) buffer (pH 7.0) and acetonitrile.

  • Flow Rate: 0.75 mL/min.

  • Detection: 245 nm.

  • Temperature: Ambient.

  • Quantification: Use a calibration curve of a reference standard, such as mitraphylline. The total alkaloid content can be estimated using the calibration of a single, representative alkaloid.

This protocol is a general method for assessing the cytotoxicity of Uncaria extracts or isolated alkaloids on cell lines.

  • Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the Uncaria extract or isolated alkaloid. Include a vehicle control.

  • Incubation: Incubate the plate for a specified period (e.g., 30, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTS Reagent Addition: Add 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) solution to each well.

  • Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Conclusion

The chemotypic variation within Uncaria species, particularly U. tomentosa, is a critical factor influencing their pharmacological properties. The distinction between POA-dominant and TOA-dominant chemotypes provides a framework for understanding their respective therapeutic potentials. POA-rich chemotypes exhibit significant anti-inflammatory and cytotoxic activities, primarily through the modulation of the NF-κB and MAP kinase signaling pathways. In contrast, TOA-dominant chemotypes are associated with effects on the cardiovascular and central nervous systems. For researchers and drug development professionals, a thorough understanding and characterization of the specific chemotype are paramount for ensuring the targeted and effective application of Uncaria-based therapies. The methodologies outlined in this guide provide a foundation for the standardized evaluation of Uncaria species and their bioactive constituents.

References

Evaluating Uncarine Alkaloids Against a Panel of Protein Kinases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uncarine A, a pentacyclic oxindole (B195798) alkaloid derived from plants of the Uncaria genus, belongs to a class of compounds that have garnered significant interest for their potential therapeutic properties, particularly in the context of neurodegenerative diseases and cancer. While direct high-throughput screening data for this compound against a comprehensive panel of protein kinases is not extensively available in the public domain, this guide provides a comparative overview based on the known activities of its closely related structural isomers, rhynchophylline (B1680612) and isorhynchophylline (B1663542). These alkaloids, also major constituents of Uncaria, have been studied for their modulatory effects on various signaling pathways, offering valuable insights into the potential kinase-inhibitory profile of this compound class.

This guide summarizes the current understanding of how these Uncaria alkaloids interact with key protein kinases, presents a standardized protocol for assessing kinase inhibition, and visualizes a critical signaling pathway implicated in their mechanism of action.

Data Presentation: Inhibitory Profile of Uncaria Alkaloids

The following table presents a summary of the observed effects of rhynchophylline and isorhynchophylline on key protein kinases and signaling pathways, as described in the scientific literature. It is important to note that much of the existing data is qualitative, derived from cellular assays measuring the phosphorylation status of downstream targets rather than direct enzymatic inhibition with IC50 values. The IC50 values presented here are hypothetical, included for illustrative purposes to demonstrate how such data would be comparatively presented.

Kinase Target FamilySpecific Kinase/PathwayObserved Effect of Rhynchophylline/IsorhynchophyllineHypothetical IC50 (µM)Reference Compound (Staurosporine) IC50 (µM)
MAP Kinase (MAPK) Family p38Inhibition of phosphorylation[1]15.20.02
ERK1/2Inhibition of phosphorylation[1]18.50.03
JNKInhibition of phosphorylation[1]12.80.02
PI3K/Akt Signaling Pathway AktSuppression of phosphorylation[1]25.00.01
Transcription Factor Kinases IκB Kinase (IKK)Inhibition of NF-κB activation8.50.5
Signal Transducers and Activators of Transcription (STAT) STAT3Suppression of phosphorylation[1]22.40.1

Note: The hypothetical IC50 values are intended to provide a framework for comparison and are extrapolated from qualitative reports of pathway inhibition. Staurosporine is a well-known broad-spectrum kinase inhibitor included as a reference.

Experimental Protocols

A detailed methodology for determining the in vitro inhibitory activity of a test compound, such as this compound, against a panel of protein kinases is provided below. This protocol is based on a common luminescence-based assay that quantifies the amount of ADP produced during the kinase reaction.

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

1. Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a panel of protein kinases.

2. Materials:

  • Recombinant protein kinases of interest
  • Specific peptide substrates for each kinase
  • Test compound (e.g., this compound) dissolved in 100% DMSO
  • Staurosporine (positive control)
  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
  • ATP solution
  • ADP-Glo™ Kinase Assay Kit (Promega)
  • White, opaque 384-well assay plates
  • Plate reader capable of measuring luminescence

3. Procedure:

Mandatory Visualization

Signaling Pathway Diagram

The following diagram illustrates the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is a key cascade modulated by Uncaria alkaloids like rhynchophylline and isorhynchophylline. These compounds have been shown to inhibit the phosphorylation of key kinases within this pathway.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK P ERK ERK MEK->ERK P TranscriptionFactors Transcription Factors (e.g., c-Jun) ERK->TranscriptionFactors P Uncarine Uncarine Alkaloids (Rhynchophylline/ Isorhynchophylline) Uncarine->MEK Uncarine->ERK GeneExpression Gene Expression (Proliferation, Inflammation) TranscriptionFactors->GeneExpression Kinase_Assay_Workflow CompoundPrep 1. Compound Preparation (Serial Dilution) ReactionSetup 2. Kinase Reaction Setup (Add Compound, Kinase, Substrate) CompoundPrep->ReactionSetup ReactionInitiation 3. Reaction Initiation (Add ATP) ReactionSetup->ReactionInitiation Incubation1 4. Incubation (60 min @ 30°C) ReactionInitiation->Incubation1 StopReaction 5. Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) Incubation1->StopReaction Incubation2 6. Incubation (40 min @ RT) StopReaction->Incubation2 SignalGeneration 7. Signal Generation (Add Kinase Detection Reagent) Incubation2->SignalGeneration Incubation3 8. Incubation (30 min @ RT) SignalGeneration->Incubation3 DataAcquisition 9. Data Acquisition (Measure Luminescence) Incubation3->DataAcquisition DataAnalysis 10. Data Analysis (Calculate % Inhibition, Determine IC50) DataAcquisition->DataAnalysis

References

Safety Operating Guide

Navigating the Disposal of Uncarine A: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Proper Disposal of Uncarine A

This document provides a detailed operational and disposal plan for this compound, a pentacyclic oxindole (B195798) alkaloid. As a bioactive compound utilized in research and drug development, adherence to proper disposal procedures is critical to ensure personnel safety and environmental compliance. All waste materials containing this compound must be treated as hazardous chemical waste.

Health and Safety Information

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, it should be handled with care, assuming it may possess toxic properties.[1] All personnel handling this compound must wear appropriate Personal Protective Equipment (PPE), including a laboratory coat, safety goggles, and chemical-resistant gloves. All manipulations of solid this compound or concentrated solutions should be performed in a certified chemical fume hood to minimize the risk of inhalation.

This compound Disposal Procedures

All this compound waste, including the pure compound, solutions, and contaminated materials, must be disposed of as hazardous chemical waste.[2][3][4][5] Under no circumstances should this compound or its waste be disposed of in the regular trash or down the drain.[2][5][6] The disposal process must be conducted in accordance with all applicable federal, state, and local regulations.

Waste Segregation and Containerization

Proper segregation and containment are the foundational steps for the safe disposal of this compound waste.[1] Three primary waste streams should be established:

  • Solid this compound Waste: This includes unused or expired pure this compound, contaminated weighing papers, and disposable labware with visible solid residue.

  • Liquid this compound Waste: This category comprises all aqueous and organic solutions containing this compound.

  • Contaminated Lab Supplies: This includes items such as gloves, pipette tips, and bench paper that have come into contact with this compound but do not have visible solid or liquid contamination.

Waste containers must be chemically compatible, leak-proof, and have a secure screw-on cap.[3][7] It is recommended to use secondary containment to prevent spills.[7]

Labeling

All waste containers must be clearly labeled with a "Hazardous Waste" tag.[2][3] The label must include the following information:

  • The full chemical name: "this compound"[2]

  • The hazard classification (e.g., "Toxic")

  • The date when waste was first added to the container[2]

  • The name and contact information of the generating researcher or laboratory[2]

Quantitative Waste Data

To ensure proper tracking and disposal, maintain a log of all this compound waste generated.

Waste StreamContainer IDAmount (g or mL)Date Generated
Solid this compound Waste
Liquid this compound Waste
Contaminated Lab Supplies

Decontamination and Spill Procedures

Decontamination:

Spill Response:

In the event of a this compound spill, the area should be immediately secured.

  • Small Spills: Cover the spill with an absorbent material, and then decontaminate the area using a 10% bleach solution.[5]

  • Large Spills: Evacuate the area and immediately contact your institution's Environmental Health and Safety (EHS) office.[5]

Experimental Protocols

Specific experimental protocols for the neutralization or deactivation of this compound for disposal are not documented in publicly available literature. Therefore, chemical treatment to render the waste non-hazardous is not recommended without explicit instructions from the manufacturer or a qualified chemical waste expert.[1] All disposal should be managed through your institution's hazardous waste program.[2]

This compound Disposal Workflow

cluster_generation Waste Generation cluster_containment Containment & Labeling cluster_storage_disposal Storage & Disposal start Start: this compound Experiment solid_waste Solid this compound Waste start->solid_waste liquid_waste Liquid this compound Waste start->liquid_waste contaminated_supplies Contaminated Lab Supplies start->contaminated_supplies contain_solid Containerize Solid Waste solid_waste->contain_solid contain_liquid Containerize Liquid Waste liquid_waste->contain_liquid contain_supplies Bag Contaminated Supplies contaminated_supplies->contain_supplies label_waste Label all containers as 'Hazardous Waste - this compound' contain_solid->label_waste contain_liquid->label_waste contain_supplies->label_waste store_waste Store in Designated Hazardous Waste Area label_waste->store_waste request_pickup Request EHS Pickup store_waste->request_pickup end End: Proper Disposal request_pickup->end

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Logistics for Handling Uncarine A

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in humans or animals.

This guide furnishes critical safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of Uncarine A. Due to the absence of a comprehensive Safety Data Sheet (SDS) for this compound, this guidance is based on information for structurally related oxindole (B195798) alkaloids and general best practices for handling potent bioactive compounds. Extreme caution is advised.

Hazard Assessment

Potential Hazards:

  • Acute toxicity (oral)

  • Unknown effects of skin contact, eye contact, or inhalation.

  • Cytotoxic and anti-neoplastic properties are being investigated, suggesting potent biological activity.[4]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to minimize exposure risk. The following table outlines the recommended PPE for handling this compound in both solid (powder) and solution forms.

PPE ComponentSpecificationRecommended Use
Hand Protection Double-gloving with chemotherapy-tested nitrile gloves (ASTM D6978 compliant).[5]Required for all handling activities, including weighing, reconstitution, and disposal. Change outer gloves immediately upon contamination and both pairs every 30-60 minutes.[5]
Body Protection Disposable, solid-front gown with back closure made of non-absorbent material (e.g., polyethylene-coated polypropylene). Long sleeves with tight-fitting cuffs.[5]Required when handling the compound to protect against splashes and contamination of personal clothing.[6]
Eye and Face Protection Chemical safety goggles with side shields. A face shield should be worn over goggles when there is a significant risk of splashing.[5][7]Required for all handling activities.
Respiratory Protection NIOSH-approved N95 or higher filtering facepiece respirator.[5]Required when handling the solid, powdered form of this compound to prevent inhalation of aerosols.

Operational Plan: Step-by-Step Handling Procedures

3.1. Designated Work Area

  • All work with this compound must be conducted in a designated and clearly marked area, such as a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood with a valid certification.[5]

  • Ensure the work area is clean, uncluttered, and equipped with an appropriate spill kit.[6]

3.2. Experimental Workflow

The following diagram outlines the standard operational workflow for handling this compound.

Operational Workflow for Handling this compound prep 1. Preparation handling 2. Handling (Weighing & Reconstitution) prep->handling Proceed when ready post_handling 3. Post-Handling & Cleanup handling->post_handling Experiment complete disposal 4. Waste Disposal post_handling->disposal Decontaminated

Caption: A logical flow for the safe handling of this compound.

3.3. Preparation and Pre-Handling

  • Gather Materials: Before starting, assemble all necessary equipment, including PPE, weighing paper/boats, spatulas, solvents, glassware, and labeled waste containers.[6]

  • Don PPE: Put on all required PPE in the correct order: gown, inner gloves, respiratory protection (if handling powder), eye protection, and outer gloves.[5]

3.4. Handling and Reconstitution

  • Weighing (Solid Form):

    • Perform all weighing operations within a chemical fume hood or a balance enclosure to minimize the generation of dust.[6]

    • Use a spatula for transferring the solid compound.[6]

    • Handle the compound gently to avoid creating airborne particles.

  • Reconstitution (Solution Form):

    • Add solvent to the solid compound slowly and carefully to avoid splashing.

    • If sonication is required, ensure the vial is securely capped.

    • All transfers of the solution should be performed using appropriate pipetting techniques to prevent aerosol formation.[6]

3.5. Post-Handling and Cleanup

  • Decontamination: Thoroughly clean all equipment and the work surface with an appropriate solvent (e.g., 70% ethanol) followed by a suitable laboratory detergent.

  • PPE Removal: Remove PPE in the following order to prevent self-contamination: outer gloves, face shield/goggles, gown, inner gloves.[6]

  • Hand Washing: Immediately and thoroughly wash hands with soap and water after removing all PPE.[6]

Disposal Plan

All waste contaminated with this compound must be treated as hazardous chemical waste.

4.1. Waste Segregation

  • Solid Waste: Contaminated PPE (gloves, gown), weighing paper, and other solid materials should be placed in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions containing this compound and contaminated solvents should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.[6]

  • Sharps: Contaminated needles, syringes, and broken glassware must be disposed of in a designated sharps container for hazardous chemical waste.

4.2. Disposal Procedure

Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.[6] Arrange for pickup and disposal by a certified hazardous waste management company.

The following decision tree illustrates the waste disposal process.

This compound Waste Disposal Decision Tree start Waste Generated is_sharp Is it a sharp? start->is_sharp is_liquid Is it liquid? is_sharp->is_liquid No sharps_waste Sharps Container is_sharp->sharps_waste Yes solid_waste Solid Waste Container is_liquid->solid_waste No liquid_waste Liquid Waste Container is_liquid->liquid_waste Yes

Caption: A guide for segregating this compound-contaminated waste.

By adhering to these safety protocols and operational plans, researchers can minimize the risks associated with handling the potent bioactive compound, this compound. Building a strong foundation of safety and trust is paramount in the advancement of scientific research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Uncarine A
Reactant of Route 2
Uncarine A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.